molecular formula C15H13F3N4O3S B12418300 AMS-17

AMS-17

货号: B12418300
分子量: 386.4 g/mol
InChI 键: SNZNLNYLUJNKLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMS-17 is a useful research compound. Its molecular formula is C15H13F3N4O3S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H13F3N4O3S

分子量

386.4 g/mol

IUPAC 名称

1-pyrimidin-5-yl-3-[4-(trifluoromethyl)phenyl]sulfonyl-1,3-diazinan-2-one

InChI

InChI=1S/C15H13F3N4O3S/c16-15(17,18)11-2-4-13(5-3-11)26(24,25)22-7-1-6-21(14(22)23)12-8-19-10-20-9-12/h2-5,8-10H,1,6-7H2

InChI 键

SNZNLNYLUJNKLC-UHFFFAOYSA-N

规范 SMILES

C1CN(C(=O)N(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CN=C3

产品来源

United States

Foundational & Exploratory

The Multifaceted Role of ADAM17: A Core Regulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of cellular processes. Its primary function is the proteolytic cleavage and release of the extracellular domains of a multitude of membrane-anchored proteins, a process termed "ectodomain shedding." This activity is fundamental to the regulation of critical signaling pathways that govern cell proliferation, differentiation, migration, and inflammation. Dysregulation of ADAM17 activity is implicated in the pathophysiology of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions, making it a prominent target for therapeutic intervention. This guide provides a comprehensive technical overview of the core functions of ADAM17, its key substrates, the signaling cascades it modulates, and detailed experimental methodologies for its study.

The Primary Function of ADAM17: Ectodomain Shedding

The central function of ADAM17 is to act as a molecular scissor, precisely cutting and releasing the ectodomains of its target proteins from the cell surface. This shedding event can have profound functional consequences:

  • Activation of Signaling Ligands: Many signaling molecules, such as ligands for the Epidermal Growth Factor Receptor (EGFR), are synthesized as inactive transmembrane precursors. ADAM17-mediated cleavage liberates the soluble, active form of these ligands, allowing them to bind to and activate their cognate receptors on the same or neighboring cells, thereby initiating downstream signaling cascades.

  • Inactivation of Receptors: Conversely, ADAM17 can shed the extracellular ligand-binding domain of certain receptors. This can lead to the inactivation of the receptor, preventing it from binding its ligand and transducing a signal. The shed ectodomain can sometimes act as a decoy receptor, sequestering ligands and further dampening signaling.

  • Modulation of Cell Adhesion: Cell adhesion molecules are also substrates for ADAM17. Their shedding can alter cell-cell and cell-matrix interactions, influencing processes such as cell migration and tissue architecture.

  • Release of Cytokines: A critical function of ADAM17 is the processing of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-α (TNF-α). Cleavage of membrane-bound pro-TNF-α by ADAM17 releases the soluble, biologically active TNF-α, a key mediator of inflammation.

Key Substrates and Associated Signaling Pathways

ADAM17 has a broad substrate repertoire, with over 80 identified targets. The cleavage of these substrates by ADAM17 initiates or modulates several critical signaling pathways.

The ADAM17-EGFR Signaling Axis

ADAM17 is a master regulator of the EGFR signaling pathway through its shedding of multiple EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF)[1]. The release of these ligands leads to the activation of EGFR and its downstream pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation[2][3]. There exists a positive feedback loop where EGFR activation can, in turn, enhance ADAM17 activity, amplifying the signaling response[4].

ADAM17_EGFR_Pathway cluster_membrane Cell Membrane pro_EGFR_Ligand pro-EGFR Ligand (e.g., pro-TGF-α) sEGFR_Ligand Soluble EGFR Ligand pro_EGFR_Ligand->sEGFR_Ligand Shedding ADAM17 ADAM17 ADAM17->pro_EGFR_Ligand Cleavage EGFR EGFR Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-Akt) EGFR->Downstream Initiation sEGFR_Ligand->EGFR Binding & Activation Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotion

ADAM17-mediated EGFR signaling pathway.
The ADAM17-Notch Signaling Pathway

ADAM17 is also a key player in the Notch signaling pathway, a critical regulator of cell fate decisions[5]. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. ADAM17 performs the initial S2 cleavage of the Notch extracellular domain. This is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator, regulating the expression of target genes involved in development and tissue homeostasis[6][7].

ADAM17_Notch_Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage Notch_Receptor->S2_Cleavage Conformational Change ADAM17 ADAM17 ADAM17->S2_Cleavage Catalyzes Gamma_Secretase γ-Secretase S3_Cleavage S3 Cleavage Gamma_Secretase->S3_Cleavage Catalyzes Ligand Notch Ligand (e.g., Delta, Jagged) Ligand->Notch_Receptor Binding S2_Cleavage->Gamma_Secretase Primes for NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Activation

ADAM17's role in the Notch signaling pathway.
Crosstalk between ADAM17-Mediated Pathways

There is significant crosstalk between the signaling pathways regulated by ADAM17. For instance, TNF-α, released by ADAM17, can potentiate EGFR signaling by enhancing the shedding of EGFR ligands like AREG[8][9]. This creates a synergistic effect that can amplify pro-inflammatory and pro-proliferative responses. Understanding this intricate network of interactions is crucial for developing targeted therapies.

Crosstalk_Pathway cluster_tnf TNF-α Pathway cluster_egfr EGFR Pathway ADAM17 ADAM17 pro_TNF pro-TNF-α ADAM17->pro_TNF Cleavage pro_AREG pro-AREG ADAM17->pro_AREG Cleavage sTNF Soluble TNF-α sTNF->ADAM17 Potentiates Shedding TNFR TNFR sTNF->TNFR Activates Inflammation Inflammation TNFR->Inflammation sAREG Soluble AREG EGFR EGFR sAREG->EGFR Activates Proliferation Proliferation EGFR->Proliferation

Crosstalk between TNF-α and EGFR pathways mediated by ADAM17.

Quantitative Data on ADAM17 Function

The activity and expression of ADAM17 are tightly regulated, and quantitative analysis is essential for understanding its role in health and disease.

Table 1: Kinetic Parameters of ADAM17 for Key Substrates
SubstrateKm (μM)kcat (s-1)kcat/Km (M-1s-1)Reference
TNF-α based peptide24 ± 6.20.14 ± 0.015.8 x 103[10]
Glycosylated peptide12 ± 30.25 ± 0.032.1 x 104[10]
Non-glycosylated peptide4.0 ± 0.30.08 ± 0.012.0 x 104[10]
FRET substrateN/AN/A6.3 ± 0.3 x 104[11]

Note: Kinetic parameters can vary depending on the specific assay conditions and substrate constructs used.

Table 2: ADAM17 Expression in Cancer Tissues Compared to Normal Tissues
Cancer TypeUpregulation of ADAM17 mRNAUpregulation of ADAM17 ProteinClinical CorrelationReferences
Breast CancerSignificantly upregulated (487 ± 407% vs 100 ± 115%)Significantly upregulatedCorrelates with tumor progression, lymph node metastasis, and poor prognosis.[12][13][14][15]
Non-Small Cell Lung Cancer (NSCLC)Significantly higherSignificantly higherCorrelates with poor patient survival, tumor grade, size, and lymph node metastasis.[16][17]
Colon Cancer-Overexpressed in primary and metastatic tumorsAssociated with Western diet-induced tumorigenesis.[18]
Ovarian CancerSignificantly enhanced in early and advanced stages-Higher expression associated with decreased progression-free survival.[19]
Gastric Cancer-Strong expressionAssociated with poor prognosis.[19]

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate study of ADAM17 function.

ADAM17 Activity Assay (Fluorogenic)

This protocol describes a common method to measure the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Materials:

  • Recombinant human ADAM17

  • Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)

  • Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the recombinant ADAM17 and the substrate to their final working concentrations in Assay Buffer.

  • Add 50 µL of the diluted ADAM17 solution to each well of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 405 nm).

  • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the reaction velocity from the linear portion of the fluorescence curve.

Analysis of EGFR Ligand Shedding by ELISA

This protocol outlines the detection of shed EGFR ligands in cell culture supernatants.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • PMA (phorbol 12-myristate 13-acetate) or other stimuli

  • ELISA kit for the specific EGFR ligand (e.g., TGF-α, AREG)

  • 96-well plate for cell culture

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells with serum-free medium.

  • Add fresh serum-free medium containing the desired stimulus (e.g., PMA) or vehicle control.

  • Incubate for the desired time period (e.g., 1-4 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Perform the ELISA for the specific EGFR ligand according to the manufacturer's instructions.

  • Read the absorbance on a microplate reader and quantify the amount of shed ligand based on a standard curve.

Immunoprecipitation and Western Blotting for ADAM17

This protocol is used to isolate and detect ADAM17 protein from cell lysates.

Materials:

  • Cells or tissue expressing ADAM17

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-ADAM17 antibody for immunoprecipitation

  • Protein A/G agarose beads

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary and secondary antibodies for Western blotting

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or tissue in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the anti-ADAM17 antibody overnight at 4°C.

  • Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against ADAM17.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Identification of ADAM17 Substrates by Quantitative Mass Spectrometry

This workflow provides a general outline for identifying novel ADAM17 substrates using a proteomics approach[20][21][22].

MassSpec_Workflow Start Start: Cell Culture (e.g., with and without ADAM17 inhibitor) Stimulation Stimulate Shedding (e.g., with PMA) Start->Stimulation Collection Collect Conditioned Media (Secretome) Stimulation->Collection Protein_Prep Protein Precipitation, Reduction, Alkylation, and Digestion (Trypsin) Collection->Protein_Prep LC_MS LC-MS/MS Analysis Protein_Prep->LC_MS Data_Analysis Data Analysis: - Protein Identification - Quantitative Comparison LC_MS->Data_Analysis Validation Candidate Substrate Validation (e.g., Western Blot, ELISA) Data_Analysis->Validation End End: Novel Substrate Identified Validation->End

Workflow for mass spectrometry-based identification of ADAM17 substrates.

Conclusion

ADAM17 is a critical sheddase that orchestrates a wide range of cellular functions through the proteolytic processing of a diverse array of substrates. Its central role in regulating key signaling pathways, such as the EGFR and Notch pathways, underscores its importance in both normal physiology and the pathogenesis of numerous diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex biology of ADAM17 and to develop novel therapeutic strategies targeting this multifaceted enzyme. A deeper understanding of the intricate mechanisms governing ADAM17 activity and its substrate specificity will be paramount in designing selective and effective inhibitors for the treatment of cancer, inflammatory diseases, and other ADAM17-driven pathologies.

References

The Discovery of ADAM17: A Foundational Sheddase in Cellular Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Historical Background, Core Experiments, and Foundational Data of a Key Metalloproteinase

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also widely known as Tumor Necrosis Factor-α Converting Enzyme (TACE), stands as a pivotal enzyme in a vast array of physiological and pathological processes. Its discovery in 1997 marked a significant milestone in understanding the regulation of inflammatory responses and the broader field of ectodomain shedding, a fundamental mechanism of intercellular communication. This technical guide provides a comprehensive overview of the historical context leading to the identification of ADAM17, a detailed account of the seminal experiments that defined its function, and a summary of the initial quantitative data that laid the groundwork for decades of research into its biological significance and therapeutic potential.

Historical Background: The Quest for the TNF-α Sheddase

The story of ADAM17's discovery is intrinsically linked to the study of Tumor Necrosis Factor-α (TNF-α), a potent pro-inflammatory cytokine. In the mid-1980s, TNF-α was identified as a 17-kDa soluble protein. However, subsequent research revealed that it is initially synthesized as a 26-kDa type II transmembrane precursor protein, pro-TNF-α. For TNF-α to exert its systemic effects, its extracellular domain had to be proteolytically cleaved and released from the cell surface, a process termed "shedding." The enzyme responsible for this critical cleavage event remained elusive for years, becoming a key target of investigation for researchers seeking to modulate the inflammatory cascade.

Early studies indicated that the "TNF-α converting enzyme" was a metalloproteinase, as its activity could be blocked by hydroxamic acid-based inhibitors, a characteristic feature of this class of enzymes. This set the stage for a focused search to isolate and characterize this specific protease from the complex milieu of the cell membrane.

The broader context of this search was the emerging field of the ADAM family of proteins. These are transmembrane proteins characterized by the presence of both a disintegrin and a metalloproteinase domain. While several ADAMs had been identified, their physiological catalytic functions remained largely unassigned. The discovery of ADAM17 provided the first definitive biological role for a member of this family as a sheddase.

The Landmark Discovery: Simultaneous Identification by Two Independent Groups

In February 1997, the scientific journal Nature published two back-to-back papers that independently and simultaneously reported the discovery, purification, and cloning of the long-sought-after TNF-α converting enzyme.

  • The Immunex Group (Black et al.) : This research team, led by Roy A. Black, purified the enzyme from a human T-cell line and named it TNF-α-converting enzyme (TACE). Their work provided direct biochemical evidence of its activity and its identity as a novel member of the ADAM family.

  • The Glaxo Wellcome Group (Moss et al.) : Led by Michael L. Moss, this group also purified and cloned the enzyme, demonstrating its ability to process pro-TNF-α. They highlighted its homology to the ADAM family of metalloproteinases.

This concurrent discovery by two independent groups provided robust validation of the findings and immediately solidified the importance of this newly identified enzyme. The enzyme was subsequently officially named ADAM17.

Experimental Protocols: Unraveling the Identity and Function of ADAM17

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of ADAM17/TACE.

Purification of TNF-α Converting Enzyme

The purification of a membrane-bound protease to homogeneity was a significant challenge. The general workflow involved the solubilization of membrane fractions followed by a series of chromatographic steps.

Starting Material: Human T-cell lymphoma cell line (for Black et al.) and THP-1 human monocytic cells.

Key Steps:

  • Membrane Preparation: Cells were harvested and subjected to lysis and differential centrifugation to isolate the membrane fraction.

  • Solubilization: The membrane proteins were solubilized using non-ionic detergents such as Triton X-100.

  • Chromatography: A multi-step chromatographic purification protocol was employed, which typically included:

    • Anion-Exchange Chromatography: To separate proteins based on their net negative charge.

    • Lecting Affinity Chromatography: To enrich for glycoproteins.

    • Hydroxamate Affinity Chromatography: A crucial step that utilized a matrix with a covalently attached metalloproteinase inhibitor to specifically capture TACE. The bound enzyme was then eluted with a competing inhibitor.

    • Size-Exclusion Chromatography: To separate the partially purified proteins by size.

  • Monitoring Activity: Throughout the purification process, fractions were tested for their ability to cleave a synthetic peptide substrate mimicking the pro-TNF-α cleavage site or recombinant pro-TNF-α itself.

Cloning and Sequencing of the TACE/ADAM17 cDNA

Once a small amount of purified protein was obtained, the researchers determined a partial amino acid sequence. This information was then used to design degenerate oligonucleotide probes to screen a cDNA library.

Key Steps:

  • Protein Sequencing: The purified TACE was subjected to N-terminal and internal peptide sequencing.

  • Degenerate PCR and cDNA Library Screening: Degenerate primers based on the peptide sequences were used to amplify a portion of the TACE cDNA from a suitable cDNA library (e.g., from a human T-cell line). The resulting PCR product was then used as a probe to screen the cDNA library for full-length clones.

  • DNA Sequencing: Positive clones were isolated, and their cDNA inserts were sequenced to determine the full-length open reading frame of TACE/ADAM17.

  • Sequence Analysis: The deduced amino acid sequence revealed the characteristic domain structure of an ADAM protein, including a pro-domain, a metalloproteinase domain with the zinc-binding consensus sequence, a disintegrin domain, a cysteine-rich region, an EGF-like domain, a transmembrane domain, and a cytoplasmic tail.

Enzymatic Activity Assays

To confirm the function of the purified and recombinant TACE, various enzymatic assays were developed.

1. Peptide-Based Assay:

  • Substrate: A short synthetic peptide containing the amino acid sequence spanning the Ala76-Val77 cleavage site of pro-TNF-α, often with fluorescent reporter groups (e.g., a fluorophore and a quencher on opposite sides of the cleavage site).

  • Principle: Cleavage of the peptide by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured over time.

  • Application: Used for monitoring enzyme activity during purification and for inhibitor screening.

2. Recombinant pro-TNF-α Cleavage Assay:

  • Substrate: Recombinantly expressed pro-TNF-α.

  • Principle: The purified or recombinant TACE was incubated with the pro-TNF-α substrate. The reaction products were then analyzed by SDS-PAGE and Western blotting using an antibody against TNF-α to detect the appearance of the cleaved, soluble 17-kDa form.

  • Application: Provided definitive evidence that TACE cleaves the full-length precursor protein at the correct physiological site.

3. Cell-Based Shedding Assay:

  • System: Cells engineered to overexpress pro-TNF-α.

  • Principle: These cells were treated with stimuli known to induce TNF-α shedding (e.g., phorbol esters). The amount of soluble TNF-α released into the culture medium was quantified by ELISA. To confirm the role of TACE, cells were treated with specific TACE inhibitors or, in later studies, the ADAM17 gene was knocked out.

  • Application: Demonstrated the physiological relevance of TACE in the cellular context.

Data Presentation: Foundational Quantitative Insights

The initial studies on ADAM17 provided key quantitative data that characterized the enzyme and its activity.

Parameter Value Source
Molecular Weight (Mature Protein) ~85-90 kDa (glycosylated)Black et al., 1997
Number of Amino Acids (Human) 824Moss et al., 1997
Optimal pH for Activity ~7.5Black et al., 1997
Inhibitor Sensitivity
Hydroxamate-based inhibitorsPotent inhibitionBlack et al., 1997; Moss et al., 1997
EDTA (a metal chelator)Complete inhibitionBlack et al., 1997
Serine and cysteine protease inhibitorsNo inhibitionBlack et al., 1997

Table 1: Biochemical Properties of TACE/ADAM17 from Initial Discovery.

Tissue Relative mRNA Expression Level
Spleen High
Thymus High
Peripheral Blood Leukocytes High
Lung Moderate
Heart Moderate
Brain Low
Liver Low

Table 2: Initial Findings on the Tissue Distribution of TACE/ADAM17 mRNA by Northern Blot Analysis. Note: This represents a qualitative summary of early findings.

Mandatory Visualizations

ADAM17_Discovery_Workflow cluster_purification Protein Purification cluster_cloning cDNA Cloning cluster_functional_validation Functional Validation start Human T-cell / Monocytic Cell Lines membrane_prep Membrane Fraction Isolation start->membrane_prep solubilization Detergent Solubilization membrane_prep->solubilization anion_exchange Anion-Exchange Chromatography solubilization->anion_exchange hydroxamate_affinity Hydroxamate Affinity Chromatography anion_exchange->hydroxamate_affinity size_exclusion Size-Exclusion Chromatography hydroxamate_affinity->size_exclusion purified_tace Purified TACE size_exclusion->purified_tace protein_seq Partial Amino Acid Sequencing purified_tace->protein_seq probe_design Degenerate Oligonucleotide Probe Design protein_seq->probe_design library_screen cDNA Library Screening probe_design->library_screen dna_seq DNA Sequencing library_screen->dna_seq adam17_cDNA ADAM17 cDNA Clone dna_seq->adam17_cDNA recombinant_exp Recombinant Expression adam17_cDNA->recombinant_exp activity_assay Enzymatic Activity Assays recombinant_exp->activity_assay validated_function Validated TNF-α Sheddase activity_assay->validated_function cell_shedding Cell-Based Shedding Assays cell_shedding->validated_function

Figure 1: Experimental workflow for the discovery and validation of ADAM17/TACE.

An In-depth Technical Guide on the Core Mechanism of Action of ADAM17 Sheddase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in numerous physiological and pathological processes.[1] It mediates the ectodomain shedding of a vast array of membrane-anchored proteins, including cytokines, growth factors, receptors, and adhesion molecules, thereby regulating cellular signaling, adhesion, and inflammatory responses.[1][2] Dysregulation of ADAM17 activity is implicated in diseases such as cancer, inflammatory disorders, and cardiovascular conditions, making it a significant therapeutic target.[3][4] This guide provides a detailed overview of the fundamental mechanism of ADAM17, its regulation, quantitative parameters, and the experimental protocols used for its study.

Molecular Structure and Domain Function

ADAM17 is a type I transmembrane protein composed of multiple distinct domains, each contributing to its function and regulation.[5][6]

  • Prodomain: This N-terminal domain acts as an intramolecular chaperone, ensuring proper folding and trafficking of the enzyme through the secretory pathway.[7] It contains a "cysteine-switch" motif that coordinates with the catalytic zinc ion, keeping the enzyme in an inactive zymogen state until it is proteolytically removed.[8]

  • Metalloprotease (Catalytic) Domain: This is the core functional domain responsible for catalysis. It contains a conserved zinc-binding motif (HEXXHXXGXXH) where three histidine residues coordinate a catalytic Zn2+ ion.[7][9] This domain carries out the cleavage of substrate proteins in their juxtamembrane region.[7]

  • Disintegrin Domain: Implicated in cell-cell and cell-matrix interactions, this domain can bind to integrins.[7][10] It may also play a role in regulating the catalytic activity of the enzyme.[7]

  • Cysteine-Rich Domain and EGF-like Domain: These domains are involved in regulating the enzyme's activity and may participate in substrate recognition and conformational changes.[5]

  • Transmembrane Domain: This domain anchors ADAM17 in the plasma membrane.[5] It is crucial for the enzyme's response to various stimuli and for its interaction with regulatory proteins like iRhoms.[11]

  • Cytoplasmic Tail: This intracellular domain contains potential phosphorylation sites and is involved in signaling and regulation of the sheddase activity, although some studies suggest it is dispensable for responses to certain stimuli.[1][7][11]

Core Mechanism of Action: From Zymogen to Active Sheddase

The activity of ADAM17 is a tightly controlled, multi-step process involving maturation, trafficking, and catalytic cleavage.

Zymogen Activation and Maturation

ADAM17 is synthesized as an inactive precursor, pro-ADAM17.[8] Its activation involves a series of crucial steps:

  • ER Trafficking: In the endoplasmic reticulum (ER), the inactive cognates of rhomboid proteases, iRhom1 and iRhom2, bind to immature pro-ADAM17. This interaction is essential for the exit of ADAM17 from the ER.[8][9]

  • Golgi Processing: The iRhom/pro-ADAM17 complex is transported to the Golgi apparatus. Here, the inhibitory prodomain is proteolytically cleaved by a pro-protein convertase, most notably furin.[8][12] This cleavage event unmasks the catalytic site, converting the zymogen into its mature, catalytically competent form.[8]

  • Cell Surface Localization: The mature ADAM17 is then transported to the cell surface, where it carries out its shedding function.[13] Only a small fraction of total cellular ADAM17 resides on the plasma membrane at any given time.[7]

ADAM17_Activation cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane proADAM17 pro-ADAM17 (Inactive) iRhom iRhom2 proADAM17->iRhom Binding Complex iRhom2/pro-ADAM17 Complex proADAM17->Complex Trafficking Furin Furin Convertase Complex->Furin Prodomain Cleavage mADAM17 Mature ADAM17 (Active) Complex->mADAM17 Trafficking

Caption: ADAM17 maturation and trafficking pathway. (Max Width: 760px)
Substrate Recognition and Catalytic Cleavage

Once at the cell surface, active ADAM17 recognizes and cleaves a wide range of type I and type II transmembrane proteins.[14]

Substrate Recognition: While the exact mechanisms of substrate selection are still being elucidated, specificity is partly determined by the primary amino acid sequence surrounding the cleavage site (the scissile bond).[15] Studies using peptide libraries have shown that ADAM17 and its close homolog ADAM10 have distinct preferences.[16][17] A major difference lies in the P1' position (the residue immediately C-terminal to the cleavage site); ADAM17 prefers smaller aliphatic residues like valine, whereas ADAM10 can accommodate larger aromatic amino acids.[15][16] However, exosite interactions—binding events outside the active site—and the secondary structure of the substrate also play crucial roles in recognition and cleavage efficiency.[15][18]

Catalytic Action: The catalytic cycle involves the zinc ion in the active site, which polarizes a water molecule.[8] A conserved glutamate residue (Glu406) acts as a general base, activating this water molecule to attack the carbonyl group of the substrate's scissile peptide bond, leading to hydrolysis and cleavage.[9] This releases the soluble ectodomain of the substrate into the extracellular space, while the transmembrane stub remains in the membrane.[5]

ADAM17_Shedding ADAM17 Active ADAM17 Substrate Membrane-Bound Substrate (e.g., pro-TNF-α) ADAM17->Substrate 1. Binding & Recognition Fragment Membrane-Anchored Fragment Ectodomain Soluble Ectodomain (e.g., sTNF-α) Substrate->Ectodomain 2. Cleavage

Caption: General mechanism of substrate ectodomain shedding by ADAM17. (Max Width: 760px)

Regulation of ADAM17 Activity

ADAM17 activity is finely tuned by multiple mechanisms to prevent aberrant shedding.

  • Inhibitors: The primary endogenous inhibitor of ADAM17 is the Tissue Inhibitor of Metalloproteinase 3 (TIMP-3), which binds non-covalently to the catalytic site.[8][12]

  • Cellular Localization: ADAM17 activity is controlled by its localization. It undergoes constitutive clathrin-dependent internalization.[13] While physiological stimuli like GPCR ligands can induce shedding, they do not necessarily alter the cell-surface abundance of the protease.[13] In contrast, phorbol esters (like PMA) can cause a rapid increase of mature ADAM17 at the cell surface.[13][19]

  • Conformational Changes: Activation of ADAM17 can involve a rapid and reversible conformational change that exposes its catalytic site, making it accessible to substrates and inhibitors.[11] This change can be triggered by various intracellular signaling pathways, often involving Protein Kinase C (PKC).[8]

  • Membrane Environment: The lipid composition of the plasma membrane, particularly the exposure of phosphatidylserine (PS) on the outer leaflet, can regulate ADAM17 activity.[20] The membrane-proximal domain of ADAM17 can interact with PS, which is thought to facilitate the conformational changes required for substrate processing.[20]

Quantitative Data

The enzymatic activity of ADAM17 and its susceptibility to inhibitors have been quantified in numerous studies.

Table 1: Kinetic Parameters of ADAM17 for Various Substrates

This table summarizes key kinetic constants, Michaelis constant (KM) and catalytic rate (kcat), for ADAM17 with different substrates. Lower KM values indicate higher affinity.

Substrate TypeSubstrate Name/SequenceKM (µM)kcat (s⁻¹)Source
Fluorogenic Peptide(Mca)PLAQAV(Dpa)RSSSR-NH₂1.8 ± 0.20.14 ± 0.01[18]
Fluorogenic PeptideBased on TGF-α~4-5Not Reported[21][22]
Protein (TNFα)Pro-TNFα (70-96)12 ± 1.60.14 ± 0.01[18]
Protein (TNFα)Pro-TNFα (70-108)5.3 ± 0.80.07 ± 0.005[18]

KM and kcat values can vary based on the specific construct of the enzyme (e.g., full-length vs. catalytic domain only) and assay conditions.

Table 2: Inhibitory Potency (IC₅₀) of Common ADAM17 Inhibitors

This table lists the half-maximal inhibitory concentration (IC₅₀) for several widely used small-molecule inhibitors of ADAM17. Lower IC₅₀ values indicate greater potency.

InhibitorTarget(s)IC₅₀ for ADAM17Source
TAPI-1Broad-spectrum MMP/ADAM inhibitor0.19 µM[23]
TAPI-2Broad-spectrum MMP/ADAM inhibitor0.14 µM[23]
MarimastatBroad-spectrum MMP inhibitor5 nM[23]
BMS-566394ADAM17-specific inhibitor5 µM (in cells)[24]
SN-4ADAM17 inhibitor3.22 µM (in cells)[25]

IC₅₀ values are highly dependent on the assay system (e.g., recombinant enzyme vs. cell-based) and substrate concentration.

Key Experimental Protocols

Studying ADAM17 function requires a variety of specialized assays to measure its expression, maturation, and activity.

Cell-Based Alkaline Phosphatase (AP) Shedding Assay

This is a widely used method to quantify the shedding of a specific ADAM17 substrate from the surface of living cells.

  • Principle: A substrate of interest is genetically fused with a secreted alkaline phosphatase (AP) tag (e.g., TGFα-AP).[11] When ADAM17 cleaves the substrate, the ectodomain containing the AP tag is released into the culture medium. The amount of released AP is then quantified using a colorimetric or chemiluminescent substrate, which serves as a direct measure of shedding activity.[10]

  • Methodology:

    • Transfection: Culture cells (e.g., HEK293 or HeLa) are transiently transfected with a plasmid encoding the AP-tagged substrate.

    • Stimulation: After 24-48 hours, cells are washed and treated with a stimulus to activate ADAM17 (e.g., 100 nM Phorbol-12-myristate-13-acetate, PMA) or a vehicle control. Inhibitors can be added prior to stimulation to confirm ADAM17's role.[11]

    • Supernatant Collection: At various time points, the cell culture supernatant, containing the shed ectodomain-AP fusion, is collected.

    • Quantification: The collected supernatant is incubated with an AP substrate (e.g., p-nitrophenyl phosphate). The enzymatic reaction is stopped, and the resulting color change is measured using a spectrophotometer. AP activity is proportional to the amount of shed substrate.

In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the direct catalytic activity of recombinant ADAM17 and is ideal for enzyme kinetics and inhibitor screening.

  • Principle: A synthetic peptide substrate is used which contains a fluorophore and a quencher on opposite sides of the ADAM17 cleavage site. In its intact state, the peptide's fluorescence is quenched. Upon cleavage by ADAM17, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.[21]

  • Methodology:

    • Reaction Setup: Recombinant ADAM17 catalytic domain is incubated in a reaction buffer in a microplate well.

    • Initiation: The reaction is initiated by adding the fluorogenic peptide substrate. For inhibitor studies, the enzyme is pre-incubated with the inhibitor before adding the substrate.[22]

    • Measurement: The plate is placed in a fluorescence plate reader, and the increase in fluorescence intensity is monitored over time.

    • Data Analysis: The initial reaction velocity is calculated from the linear phase of the fluorescence curve. These velocities are used to determine kinetic parameters (KM, Vmax) or inhibitor potency (IC₅₀).[22]

Exp_Workflow cluster_Assay Cell-Based Shedding Assay Workflow A 1. Plate and Transfect Cells with Substrate-AP Plasmid B 2. Pre-treat with Inhibitor (Optional) A->B C 3. Stimulate Shedding (e.g., with PMA) B->C D 4. Collect Culture Supernatant C->D E 5. Add AP Substrate (e.g., pNPP) D->E F 6. Measure Absorbance/ Luminescence E->F G 7. Quantify Shedding Activity F->G

Caption: Workflow for a typical cell-based shedding assay. (Max Width: 760px)
Western Blotting for ADAM17 Maturation

This technique is used to assess the processing of pro-ADAM17 to its mature form.

  • Principle: Cell lysates are separated by SDS-PAGE, and an antibody specific to ADAM17 is used to detect the protein. The inactive pro-form has a higher molecular weight (~130 kDa) than the mature, active form (~100 kDa) due to the presence of the prodomain.[21] The ratio of mature to pro-form can indicate the state of ADAM17 processing in the cell.

  • Methodology:

    • Cell Lysis: Cells are harvested and lysed in a suitable buffer containing protease inhibitors.

    • Protein Quantification: The total protein concentration of the lysate is determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis, followed by transfer to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ADAM17 (often targeting the C-terminus to detect both forms).[21] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The relative intensities of the pro- and mature ADAM17 bands are quantified by densitometry.[21]

References

Endogenous Substrates of ADAM17 In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a pivotal role in a vast array of physiological and pathological processes. By cleaving the extracellular domains of its membrane-bound substrates, a process termed "ectodomain shedding," ADAM17 releases soluble signaling molecules that can act in an autocrine, paracrine, or endocrine fashion. This post-translational modification is a critical regulatory step in diverse biological pathways, including inflammation, cell proliferation, and development. The dysregulation of ADAM17 activity has been implicated in numerous diseases, such as cancer, inflammatory disorders, and cardiovascular diseases, making it a prime therapeutic target.

This technical guide provides an in-depth overview of the known endogenous substrates of ADAM17 that have been validated in vivo. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on substrate shedding, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.

In Vivo Endogenous Substrates of ADAM17

ADAM17 has a broad substrate repertoire, with over 80 identified proteins to date.[1] The in vivo validation of these substrates is crucial for understanding the physiological and pathophysiological functions of this key sheddase. Studies utilizing genetic mouse models, such as ADAM17 knockout (Adam17-/-), hypomorphic (Adam17ex/ex), and tissue-specific conditional knockout mice, have been instrumental in identifying and validating its endogenous substrates.[2][3]

Key families of ADAM17 substrates validated in vivo include:

  • Tumor Necrosis Factor (TNF) Superfamily: TNF-α and its receptors, TNFR1 and TNFRII, are cornerstone substrates of ADAM17. The shedding of TNF-α is a critical step in mediating inflammatory responses.[4]

  • Epidermal Growth Factor Receptor (EGFR) Ligands: A multitude of EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), Heparin-binding EGF-like growth factor (HB-EGF), and Epiregulin, are processed by ADAM17. This shedding activates EGFR signaling, which is vital for development and tissue repair but is also frequently dysregulated in cancer.[1][5]

  • Interleukin-6 Receptor (IL-6R): ADAM17-mediated shedding of IL-6R is a key step in initiating IL-6 trans-signaling, a pro-inflammatory pathway implicated in chronic inflammatory diseases and cancer.[2][3]

  • Adhesion Molecules: L-selectin (CD62L), a cell adhesion molecule crucial for leukocyte trafficking, is a well-established in vivo substrate of ADAM17.[6][7]

  • Other Cytokine and Growth Factor Receptors: Receptors such as the Colony-Stimulating Factor 1 Receptor (CSF1R) and Kit ligand 2 are also shed by ADAM17, often in a manner regulated by the accessory protein iRhom2.[8][9]

Quantitative Analysis of ADAM17 Substrate Shedding In Vivo

The following tables summarize quantitative data on the shedding of key ADAM17 substrates from in vivo studies. These data, primarily derived from ELISA and mass spectrometry analyses of tissues and biofluids from genetic mouse models, provide insights into the extent of ADAM17-dependent cleavage under various physiological and pathological conditions.

SubstrateMouse ModelTissue/BiofluidMethodFold Change (WT vs. ADAM17-deficient)Reference
TNF-α ADAM17 hypomorphic (Adam17ex/ex)Kidney LysateELISASignificantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.[10][11]
TGF-α ADAM17 hypomorphic (Adam17ex/ex)Kidney LysateELISASignificantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.[10][11]
Amphiregulin (AREG) ADAM17 hypomorphic (Adam17ex/ex)Kidney LysateELISASignificantly reduced in Adam17ex/ex mice after ischemia-reperfusion injury.[10][11]
Soluble TNFR1α Ovarian cancer mouse model treated with D1(A12) antibodyAscitesELISA4.4-fold decrease in treated mice.[1]
Soluble Amphiregulin (AREG) Ovarian cancer mouse model treated with D1(A12) antibodyAscitesELISA5.4-fold decrease in treated mice.[1]
Soluble TGF-α Ovarian cancer mouse model treated with D1(A12) antibodyAscitesELISA15-fold decrease in treated mice.[1]
Soluble IL-6R (sIL-6R) ADAM17 hypomorphic (Adam17ex/ex)SerumELISAElevated sIL-6R levels after LPS challenge are abrogated in Adam17ex/ex mice.[3][12]
SubstrateCell Type/ConditionMethodKey Quantitative FindingReference
CD62L (L-selectin) Primary B cells from Adam17flox/flox/CD19-Cre miceFlow CytometryHigher cell surface levels of CD62L on ADAM17-deficient B cells.[6]
HB-EGF, TGF-α, Amphiregulin Tylosis with esophageal cancer (TOC) patient-derived keratinocytes (with iRHOM2 mutations)ELISASignificantly higher constitutive shedding compared to control keratinocytes.[13]
TNF-α Tylosis with esophageal cancer (TOC) patient-derived keratinocytes and PBMCs (with iRHOM2 mutations)ELISASignificantly higher shedding upon PMA stimulation compared to controls.[13]

Experimental Protocols

In Vivo Validation of ADAM17 Substrates using Genetic Mouse Models and Ischemia-Reperfusion Injury (IRI)

This protocol outlines the key steps for validating ADAM17 substrates in the context of kidney injury, as adapted from Kefaloyianni et al., 2016.[10][11][14][15][16]

Objective: To quantify the levels of soluble ADAM17 substrates in the kidneys of wild-type and ADAM17 hypomorphic (Adam17ex/ex) mice following IRI.

Materials:

  • Wild-type and Adam17ex/ex mice

  • Surgical instruments for mouse surgery

  • Anesthesia (e.g., isoflurane)

  • Phosphate-buffered saline (PBS)

  • Tissue protein extraction reagent (e.g., T-PER, Thermo Fisher Scientific)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • Commercially available ELISA kits for mouse TNF-α, TGF-α, and Amphiregulin

  • Microplate reader

Procedure:

  • Induction of Ischemia-Reperfusion Injury:

    • Anesthetize wild-type and Adam17ex/ex mice.

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30 minutes).

    • Remove the clamps to allow reperfusion.

    • Suture the abdominal wall and skin.

    • Provide post-operative care, including analgesia and hydration.

  • Tissue Collection and Lysate Preparation:

    • At desired time points post-IRI (e.g., 2 days), euthanize the mice.

    • Perfuse the kidneys with cold PBS to remove blood.

    • Excise the kidneys and snap-freeze them in liquid nitrogen or process them immediately.

    • Homogenize the kidney tissue in protein extraction reagent containing a protease inhibitor cocktail.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (kidney lysate).

  • Quantification of Soluble Substrates by ELISA:

    • Determine the total protein concentration of the kidney lysates using a BCA protein assay.

    • Perform ELISAs for soluble TNF-α, TGF-α, and Amphiregulin according to the manufacturer's instructions.

    • Briefly, coat microplate wells with capture antibody, add standards and kidney lysate samples, followed by detection antibody and substrate.

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of each substrate in the samples based on the standard curve.

    • Normalize the substrate concentrations to the total protein concentration of the respective lysates.

  • Data Analysis:

    • Compare the normalized concentrations of soluble substrates between wild-type and Adam17ex/ex mice at each time point.

    • Use appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine the significance of any observed differences.

Mass Spectrometry-Based Proteomic Identification of the ADAM17 Sheddome

This protocol provides a general workflow for identifying ADAM17 substrates using quantitative proteomics, a powerful and unbiased approach.[9][17][18][19][20][21]

Objective: To identify and quantify proteins shed from the cell surface in an ADAM17-dependent manner.

Materials:

  • Cell lines or primary cells from wild-type and ADAM17-deficient mice (or human cells with ADAM17 knockdown/knockout).

  • Cell culture reagents.

  • ADAM17 activator (e.g., Phorbol 12-myristate 13-acetate - PMA) or inhibitor (e.g., TAPI-2).

  • Serum-free cell culture medium.

  • Reagents for protein concentration and buffer exchange (e.g., centrifugal filter units).

  • Reagents for protein digestion (e.g., trypsin).

  • Reagents for peptide labeling (e.g., iTRAQ or TMT, optional for quantitative proteomics).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).

Procedure:

  • Cell Culture and Treatment:

    • Culture wild-type and ADAM17-deficient cells to near confluence.

    • Wash the cells with serum-free medium to remove any contaminating proteins.

    • Incubate the cells in serum-free medium with or without an ADAM17 activator (e.g., PMA) or inhibitor for a defined period.

  • Secretome Collection and Preparation:

    • Collect the conditioned medium (secretome).

    • Centrifuge the medium to remove any detached cells or debris.

    • Concentrate the proteins in the secretome and exchange the buffer using centrifugal filter units.

  • Protein Digestion and Peptide Preparation:

    • Denature, reduce, and alkylate the proteins in the concentrated secretome.

    • Digest the proteins into peptides using trypsin.

    • (Optional) Label the resulting peptides with isobaric tags (e.g., iTRAQ, TMT) for quantitative comparison between different conditions.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography based on their physicochemical properties.

    • Analyze the eluting peptides by tandem mass spectrometry to determine their amino acid sequence and relative abundance.

  • Data Analysis:

    • Use proteomics software to identify the proteins present in the secretome by searching the MS/MS data against a protein database.

    • Quantify the relative abundance of each identified protein between the different experimental conditions (e.g., wild-type vs. ADAM17-deficient, stimulated vs. unstimulated).

    • Identify potential ADAM17 substrates as proteins whose abundance in the secretome is significantly reduced in ADAM17-deficient cells or in the presence of an ADAM17 inhibitor, and/or increased upon ADAM17 activation.

  • Validation:

    • Validate candidate substrates using orthogonal methods such as Western blotting or ELISA.

Signaling Pathways and Experimental Workflows

ADAM17-Mediated Signaling Pathways

ADAM17 is a central node in several critical signaling pathways. Its shedding activity initiates downstream signaling cascades that regulate a wide range of cellular processes.

ADAM17_Signaling_Pathways ADAM17 ADAM17 TNFa_sol Soluble TNF-α ADAM17->TNFa_sol EGFR_lig_sol Soluble EGFR Ligands ADAM17->EGFR_lig_sol IL6R_sol Soluble IL-6R (sIL-6R) ADAM17->IL6R_sol TNFa_pre pro-TNF-α TNFa_pre->ADAM17 Shedding TNFR TNFR TNFa_sol->TNFR Binds Inflammation Inflammation TNFR->Inflammation EGFR_lig_pre pro-EGFR Ligands (TGF-α, AREG, etc.) EGFR_lig_pre->ADAM17 Shedding EGFR EGFR EGFR_lig_sol->EGFR Binds Proliferation Cell Proliferation, Survival, Migration EGFR->Proliferation IL6R_mem Membrane IL-6R IL6R_mem->ADAM17 Shedding gp130 gp130 IL6R_sol->gp130 Complexes with IL6 IL-6 IL6->IL6R_sol Binds Trans_signaling IL-6 Trans-Signaling gp130->Trans_signaling iRhom2_ADAM17_Regulation iRhom2 iRhom2 ADAM17_pro pro-ADAM17 (ER) iRhom2->ADAM17_pro Guides maturation & ER-to-Golgi transport ADAM17_mature Mature ADAM17 (Golgi/Cell Surface) ADAM17_pro->ADAM17_mature Processing Substrate_iRhom2_dep iRhom2-dependent substrates (e.g., TNF-α, CSF1R) ADAM17_mature->Substrate_iRhom2_dep Cleaves Substrate_iRhom2_indep iRhom2-independent substrates (e.g., TGF-α) ADAM17_mature->Substrate_iRhom2_indep Cleaves Shedding_dep Stimulated Shedding Substrate_iRhom2_dep->Shedding_dep Shedding_indep Shedding Substrate_iRhom2_indep->Shedding_indep Experimental_Workflow Start Start: In Vivo Model Mouse_Model ADAM17-deficient vs. Wild-Type Mice Start->Mouse_Model Stimulus Pathophysiological Stimulus (e.g., IRI, LPS) Mouse_Model->Stimulus Tissue_Collection Tissue/Biofluid Collection Stimulus->Tissue_Collection Analysis Quantitative Analysis Tissue_Collection->Analysis ELISA ELISA Analysis->ELISA Mass_Spec Mass Spectrometry Analysis->Mass_Spec Validation Substrate Validation ELISA->Validation Mass_Spec->Validation

References

The Evolutionary Bedrock of a Master Regulator: A Technical Guide to the Conservation of ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical transmembrane sheddase that regulates a vast array of physiological and pathological processes, including inflammation, immunity, development, and cancer. Its function hinges on the proteolytic cleavage, or "shedding," of the extracellular domains of numerous membrane-anchored substrates, such as cytokines, growth factors, and their receptors. Given its central role in cellular signaling, understanding the evolutionary conservation of ADAM17 is paramount for its validation as a therapeutic target and for the effective translation of findings from model organisms to human applications. This technical guide provides an in-depth analysis of the evolutionary conservation of the ADAM17 gene, its protein structure, its sheddase function, and its associated signaling pathways. It includes detailed experimental methodologies and quantitative data to serve as a comprehensive resource for the scientific community.

Phylogenetic Conservation of ADAM17

ADAM17 belongs to the ADAM family of proteins, which are characterized by the presence of both a disintegrin and a metalloproteinase domain. Phylogenetic analyses indicate that ADAM10 and ADAM17 represent ancient branches of the ADAM family, highlighting their fundamental biological importance. The ADAM gene family has expanded during the evolution of mammals, but ADAM17 is highly conserved across vertebrates, from fish to humans. This strong conservation underscores its indispensable role in developmental and physiological processes. In fact, the deletion of the ADAM17 gene in mice is lethal, a testament to its essential function.

Orthologs of ADAM17 are found in a wide range of vertebrate species. The high degree of sequence identity among these orthologs, particularly within the functional domains, suggests a strong negative selective pressure against changes that would alter its critical functions.

Quantitative Analysis of ADAM17 Conservation

The conservation of ADAM17 can be quantified by comparing the amino acid sequences of its orthologs across different species and by examining its conserved domain architecture.

Table 1: Cross-Species Protein Sequence Identity of ADAM17 Orthologs

The following table summarizes the protein sequence identity of ADAM17 from various species compared to the human ortholog. Sequence alignments were performed using the UniProt alignment tool with the Clustal Omega algorithm.

SpeciesCommon NameUniProt AccessionSequence Identity to Homo sapiens (%)
Homo sapiensHuman--INVALID-LINK--100%
Mus musculusMouse--INVALID-LINK--91.9%
Gallus gallusChicken--INVALID-LINK--83.1%
Xenopus tropicalisWestern Clawed Frog--INVALID-LINK--75.3%
Danio rerioZebrafish--INVALID-LINK--68.9%

Data calculated based on pairwise sequence alignment with human ADAM17 (P78536) using UniProt's alignment tool.

Table 2: Conserved Domain Architecture of Human ADAM17

ADAM17 is a multidomain protein, and the structure and function of these domains are highly conserved throughout evolution.

DomainApprox. Amino Acid PositionConserved Function
Signal Peptide1-17Directs the nascent polypeptide to the endoplasmic reticulum.
Pro-domain18-214Maintains enzyme latency via a cysteine-switch mechanism; its removal by furin-like proteases is required for activation.
Metalloproteinase (Catalytic)215-473Contains the zinc-binding motif (HEXXHXXGXXH) responsible for the proteolytic activity (shedding) of the enzyme.
Disintegrin474-572Mediates protein-protein interactions, potentially with integrins.
Cysteine-Rich / EGF-like573-671Involved in substrate recognition and regulation of shedding activity. Contains the conserved CANDIS motif.
Transmembrane672-694Anchors the protein to the cell membrane.
Cytoplasmic Tail695-824Involved in intracellular signaling and regulation of ADAM17 trafficking and activity through phosphorylation.

Conservation of ADAM17 Function and Signaling

The primary function of ADAM17 as a sheddase is remarkably conserved. It cleaves a broad spectrum of over 80 known substrates, many of which are central to key signaling pathways that are themselves evolutionarily conserved.

Table 3: Key Conserved Substrates and Pathways Regulated by ADAM17
Substrate ClassKey ExamplesConserved Biological Process
CytokinesTumor Necrosis Factor-α (TNF-α)Inflammation, Immunity.
Cytokine ReceptorsIL-6 Receptor (IL-6R)Inflammation, Acute Phase Response, Cancer.
EGFR LigandsAmphiregulin (AREG), TGF-αCell proliferation, differentiation, tissue repair, cancer progression.
Notch ReceptorsNotch1Development, cell fate determination, stem cell maintenance.
Adhesion MoleculesL-selectin, JAM3Leukocyte trafficking, cell-cell adhesion.

The role of ADAM17 in activating these pathways is conserved across species, making it a master regulator of intercellular communication.

Conserved Signaling Pathways

EGFR_Signaling sAREG Soluble AREG (sAREG) EGFR EGFR sAREG->EGFR Binding & Activation Downstream ERK1/2 Pathway (Proliferation, Survival) ADAM17 ADAM17 proAREG proAREG ADAM17->proAREG Cleavage EGFR->Downstream Signal Transduction

Caption: Conserved EGFR signaling activation via ADAM17-mediated shedding of Amphiregulin (AREG).

Notch_Signaling NEXT NEXT Fragment GammaSecretase γ-secretase NEXT->GammaSecretase S3 Cleavage NICD NICD (Released) Nucleus Nucleus (Gene Transcription) NICD->Nucleus Translocation NotchR NotchR ADAM17 ADAM17 NotchR->ADAM17 S2 Cleavage

Caption: The conserved role of ADAM17 in the proteolytic activation cascade of Notch signaling.

Experimental Methodologies for Studying ADAM17 Conservation

Investigating the evolutionary conservation of ADAM17 involves a multi-faceted approach combining bioinformatics, molecular biology, and biochemistry.

Experimental_Workflow Start Identify Gene of Interest (e.g., Human ADAM17) SeqRetrieval 1. Sequence Retrieval (NCBI, UniProt) Start->SeqRetrieval BLAST Identify Orthologs (BLASTp) SeqRetrieval->BLAST MSA 2. Multiple Sequence Alignment (Clustal Omega, MUSCLE) BLAST->MSA PhyloTree 3. Phylogenetic Tree Construction (MEGA, MrBayes) MSA->PhyloTree FuncAssay 4. Functional Assays (Sheddase Activity) MSA->FuncAssay StructAnalysis 5. Structural Analysis (Homology Modeling) MSA->StructAnalysis Conclusion Assess Conservation of Sequence, Function, Structure PhyloTree->Conclusion FuncAssay->Conclusion StructAnalysis->Conclusion

Caption: A generalized workflow for investigating the evolutionary conservation of a gene like ADAM17.

Protocol 1: Phylogenetic Analysis

This protocol outlines the steps to reconstruct the evolutionary history of the ADAM17 gene.

  • Sequence Retrieval: Obtain the full-length amino acid sequence for the protein of interest (e.g., human ADAM17, UniProt: P78536) from a public database like NCBI or UniProt. Use this sequence as a query in a BLASTp (protein-protein BLAST) search against various species' proteomes to find orthologous sequences.

  • Multiple Sequence Alignment (MSA): Align the collected orthologous sequences using a robust algorithm such as Clustal Omega or MUSCLE. The goal of MSA is to arrange sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.

  • Phylogenetic Tree Construction: Use the aligned sequences to infer a phylogenetic tree. Common methods include:

    • Maximum Likelihood (ML): A statistical method that identifies the tree most likely to have produced the observed sequence data based on a model of evolution.

    • Bayesian Inference (BI): Uses posterior probabilities to determine the most likely phylogenetic tree.

    • Software such as MEGA (Molecular Evolutionary Genetics Analysis) or MrBayes can be used for these calculations.

  • Tree Interpretation: Analyze the resulting tree topology. Branch lengths can represent evolutionary distance. The reliability of the branching patterns is typically assessed using bootstrap analysis or posterior probabilities.

Protocol 2: In Vitro Sheddase Activity Assay (Fluorogenic Peptide Cleavage)

This assay quantifies the enzymatic activity of ADAM17 and can be used to compare the function of orthologs or mutants.

  • Reagent Preparation:

    • Recombinant Enzyme: Purified, active recombinant ADAM17 (or orthologs).

    • Fluorogenic Substrate: A synthetic peptide containing an ADAM17 cleavage site, flanked by a fluorophore and a quencher (e.g., QF-001 from R&D Systems). When intact, the quencher suppresses the fluorophore's signal.

    • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0).

    • Inhibitor (Control): A broad-spectrum metalloproteinase inhibitor like TAPI-2 or a specific ADAM17 inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of recombinant ADAM17 enzyme (at a pre-determined optimal

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Initial Exploratory Studies on TACE (ADAM17) Function

This guide provides a detailed overview of the foundational research on Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). It covers the core biological functions, enzymatic activity, and key signaling pathways associated with TACE, presenting data and methodologies crucial for professionals in research and drug development.

Introduction to TACE (ADAM17)

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) is a type I transmembrane zinc-dependent metalloproteinase belonging to the ADAM (A Disintegrin and Metalloproteinase) family.[1][2] Initially identified as the enzyme responsible for processing and releasing soluble Tumor Necrosis Factor-alpha (TNF-α), its known functions have expanded significantly.[1][3] TACE, or ADAM17, plays a critical role in a process called "ectodomain shedding," where the extracellular domains of various membrane-bound proteins are cleaved and released from the cell surface.[3][4] This shedding mechanism is fundamental to numerous physiological and pathological processes, including inflammation, cell proliferation, and migration.[4][5]

The structure of human TACE consists of 824 amino acids organized into several distinct domains: a pro-domain, a catalytic domain, a disintegrin and cysteine-rich region, a transmembrane segment, and a cytoplasmic tail.[1] The enzyme is synthesized as an inactive zymogen, and the removal of the pro-domain is required for its catalytic activity.[1] This activation is often mediated by a proprotein convertase, furin.[1]

Core Function and Enzymatic Activity

The seminal function of TACE is the conversion of the inactive 26-kDa membrane-bound precursor of TNF-α (pro-TNF-α) into its active, soluble 17-kDa form.[6][7] This process is a critical checkpoint in the regulation of inflammation.[8] The cleavage occurs specifically between Ala76 and Val77 of the pro-TNF-α sequence.[6]

While TNF-α is its most prominent substrate, early studies quickly revealed that TACE's activity is not exclusive. It is responsible for the shedding of a wide array of cell surface proteins, including growth factors, cytokines, and their receptors.[4][5] However, TACE exhibits significant substrate selectivity. Studies using synthetic substrates and various matrix metalloproteinases (MMPs) demonstrated that TACE processes the TNF-α cleavage site hundreds to thousands of times more efficiently than other MMPs.[6] This specificity makes it a highly sought-after target for therapeutic intervention in inflammatory diseases.[9][10]

Key Signaling Pathways Involving TACE

TACE is a pivotal regulator of multiple signaling pathways by controlling the availability of soluble ligands and receptors.

A. TNF-α Signaling Pathway Activation

TACE-mediated cleavage of membrane-bound pro-TNF-α releases the soluble cytokine, which can then bind to its receptors (TNFR1 and TNFR2) on target cells, initiating downstream inflammatory signaling cascades.[3][8] This is a primary mechanism in the pathogenesis of various inflammatory conditions.[8]

TACE_TNF_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (Membrane-Bound) sTNF Soluble TNF-α proTNF->sTNF Cleavage by TACE TACE TACE (ADAM17) TACE->proTNF TNFR TNF Receptor (TNFR1/2) Signaling Downstream Inflammatory Signaling (e.g., NF-κB) TNFR->Signaling Activation sTNF->TNFR Binding

Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.

B. EGFR Signaling Pathway Activation

TACE also sheds ligands for the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth-Factor alpha (TGF-α) and Amphiregulin.[3][9] The release of these soluble ligands allows them to bind to and activate EGFR, triggering downstream pathways like the MAP kinase (MAPK) cascade, which is crucial for cell proliferation and survival.[3][4]

TACE_EGFR_Pathway cluster_membrane Cell Membrane proLigand pro-EGFR Ligand (e.g., pro-TGF-α) sLigand Soluble EGFR Ligand proLigand->sLigand Shedding by TACE TACE_EGFR TACE (ADAM17) TACE_EGFR->proLigand EGFR EGFR MAPK MAP Kinase Pathway (Proliferation, Survival) EGFR->MAPK Signal Transduction sLigand->EGFR Binding & Activation

Caption: TACE-mediated shedding of EGFR ligands to activate growth pathways.

Data from Initial Exploratory Studies

Quantitative data from early studies were essential for characterizing TACE's function and substrate specificity.

Table 1: Substrate Specificity and Cleavage Sites

This table summarizes key substrates identified in initial studies and their cleavage sites, highlighting the complexity of TACE-substrate interactions beyond a simple consensus sequence.[1][6][11]

SubstrateCleavage Site SequenceNotes
pro-TNF-α...-Ser-Pro-Leu-Ala-Gln-Ala-Val -Arg-Ser-Ser-...The canonical cleavage site is between Ala-Val.[6]
pro-TGF-α...-His-Val-Val-Ser-His-Ala-Val -Ala-Ala-Gln-...Shares a preference for Ala-Val at the cleavage site.[11]
L-selectin...-Gln-Lys-Glu-Asp-Asn-Tyr-Leu -Asp-Ser-Phe-...Cleavage site differs significantly from TNF-α.[1]
TNF Receptor I (p55)...-Pro-Val-Gln-Leu-His-Val-Ala -Asn-Lys-Pro-...TACE can also regulate signaling by shedding receptors.[8][11]

Table 2: Inhibition of TACE Activity in Human Colonic Mucosa

This table presents data on the effects of various metalloproteinase inhibitors on TACE activity, demonstrating the potential for therapeutic targeting. Data is adapted from studies on inflammatory bowel disease.[2]

InhibitorConcentration% Inhibition of TACE Activity (Mean)Specificity Notes
BB-310310 µM~95%Broad-spectrum MMP/TACE inhibitor
Trocade10 µM~10%Low activity against TACE
CH44741 µM~98%Synthetic TACE inhibitor

Experimental Protocols

The characterization of TACE function relies on robust experimental methodologies.

A. TACE Functional Activity Assay

This protocol describes a common method to quantify TACE activity from cell or tissue extracts using a fluorogenic peptide substrate.[2][7]

Objective: To measure the enzymatic activity of TACE in a biological sample.

Materials:

  • Cell or tissue homogenates (e.g., detergent extracts of cell membranes).[2]

  • TACE assay buffer (e.g., 25 mM Tris-HCl, pH 8.0).

  • Fluorogenic TACE substrate: An oligopeptide mimicking the pro-TNF-α cleavage site, flanked by a fluorophore and a quencher.

  • Recombinant active TACE (for standard curve).

  • TACE-specific inhibitor (e.g., TAPI-1, for negative control).

  • Fluorometer or microplate reader capable of fluorescence detection.

Methodology:

  • Sample Preparation: Prepare detergent extracts of cell membranes from cultured cells or tissue biopsies to solubilize membrane-bound TACE.[2] Determine the total protein concentration of the extract for normalization.

  • Reaction Setup: In a 96-well plate, add the cell/tissue extract to the assay buffer. Include wells for a negative control (with a TACE inhibitor) and a standard curve (using known concentrations of recombinant TACE).

  • Initiation: Add the fluorogenic TACE substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-120 minutes), protected from light.

  • Measurement: Measure the increase in fluorescence at appropriate excitation/emission wavelengths. Cleavage of the peptide by TACE separates the fluorophore from the quencher, resulting in a quantifiable fluorescent signal.

  • Data Analysis: Calculate the rate of substrate hydrolysis from the linear range of the reaction. Normalize the activity to the total protein concentration of the sample (e.g., expressed as arbitrary fluorescence units/mg protein).[2] Compare the activity in samples to the standard curve to quantify the amount of active TACE.

B. Experimental Workflow for TACE Activity Analysis

The following diagram illustrates a typical workflow for investigating TACE function in a cellular context.

TACE_Workflow start Start: Culture cells expressing a TACE substrate (e.g., pro-TNF-α) treatment Treat cells with experimental conditions (e.g., TACE inhibitor vs. vehicle control) start->treatment stimulate Stimulate ectodomain shedding (e.g., with PMA) treatment->stimulate collect Collect cell culture supernatant and cell lysate stimulate->collect measure Quantify shed substrate in supernatant (e.g., via ELISA) collect->measure analyze Analyze substrate in cell lysate (e.g., via Western Blot) collect->analyze compare Compare results between treatment groups measure->compare analyze->compare conclusion Conclusion: Determine the effect of inhibitor on TACE-mediated shedding compare->conclusion

Caption: A standard experimental workflow to study TACE-mediated shedding.

Conclusion

Initial exploratory studies have firmly established TACE/ADAM17 as a master regulator of cell-surface protein shedding.[4] Its discovery as the primary sheddase for TNF-α opened a new field of research into the therapeutic targeting of metalloproteinases for inflammatory diseases.[7][9] Subsequent work has revealed a complex role for TACE in a multitude of biological processes through its cleavage of a diverse array of substrates.[5][12] The technical approaches outlined in this guide provide the foundation upon which our current understanding of TACE function is built and continue to be relevant for the ongoing development of novel therapeutics targeting this critical enzyme.

References

Methodological & Application

Application Notes: Experimental Protocols for Measuring ADAM17 Activity

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the activity of ADAM17 (A Disintegrin and Metalloproteinase 17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The protocols cover both cell-free enzymatic assays and cell-based shedding assays.

ADAM17 is a key enzyme involved in the ectodomain shedding of various transmembrane proteins, including growth factors and cytokines like TNF-α.[1][2] Its dysregulation is linked to inflammatory diseases and cancer, making it a significant therapeutic target.[1][3] Accurate measurement of its activity is crucial for understanding its biological roles and for screening potential inhibitors.[4][5]

Signaling Pathway: ADAM17-Mediated Substrate Shedding

ADAM17 is a transmembrane protease that, upon activation by various stimuli, cleaves the extracellular domain (ectodomain) of its substrates.[6] This process, known as "shedding," releases the soluble ectodomain, which can then act as a signaling molecule. The remaining membrane-tethered portion of the substrate can also initiate intracellular signaling. The activation of ADAM17 itself is a rapid and reversible process, often involving conformational changes rather than just removal of its inhibitory pro-domain.[7]

ADAM17_Signaling cluster_membrane Cell Membrane ADAM17 Inactive ADAM17 Active_ADAM17 Active ADAM17 Substrate Ectodomain Transmembrane Domain Cytoplasmic Tail Shed_Ecto Soluble Ectodomain Remnant Transmembrane Domain Cytoplasmic Tail Stimulus External Stimulus (e.g., PMA, LPA, EGF) Stimulus->Active_ADAM17 Activation Active_ADAM17->Substrate:head Cleavage (Shedding) Downstream Downstream Signaling Shed_Ecto->Downstream Extracellular Signaling Remnant->Downstream Intracellular Signaling

Caption: General mechanism of ADAM17 activation and substrate ectodomain shedding.

Protocol 1: In Vitro ADAM17 Activity Assay Using a Fluorogenic Peptide Substrate

This protocol describes a direct enzymatic assay to measure the activity of purified, recombinant ADAM17 using a fluorescence resonance energy transfer (FRET) peptide substrate.[8] Cleavage of the peptide by ADAM17 separates a fluorophore from a quencher, resulting in a measurable increase in fluorescence.[5]

Experimental Workflow

Fluorogenic_Assay_Workflow A Prepare Reagents: - Recombinant ADAM17 - Fluorogenic Substrate - Assay Buffer B Add Assay Buffer and ADAM17 to 96-well plate A->B C Add Test Compound (e.g., inhibitor) or Vehicle B->C D Initiate Reaction: Add Fluorogenic Substrate C->D E Incubate at 37°C (Protect from light) D->E F Measure Fluorescence (Kinetic or Endpoint) E->F G Analyze Data: Calculate initial velocity, IC50, etc. F->G

Caption: Workflow for the in vitro fluorogenic ADAM17 activity assay.

Materials and Reagents
  • Recombinant human ADAM17

  • Fluorogenic ADAM17 peptide substrate (see Table 1)

  • Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10⁻⁴ % Brij-35.[9][10] (Note: Some protocols may vary, e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 2 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35).[9]

  • Inhibitor of choice (e.g., TAPI-1, see Table 2) for control experiments.

  • DMSO (for dissolving substrate and inhibitors).

  • Black 96-well microplate.

  • Fluorescence microplate reader.

Methodology
  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO.[9][10] Store aliquots at -70°C, protected from light.[10]

    • Dilute the recombinant ADAM17 enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the final desired concentration (typically around 10 µM).[9][10]

    • If testing inhibitors, prepare serial dilutions in DMSO.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a black 96-well plate.

    • Add 20 µL of diluted ADAM17 enzyme to the appropriate wells. For background wells, add 20 µL of Assay Buffer instead.

    • Add 10 µL of the test inhibitor dilution or DMSO vehicle (final DMSO concentration should be ≤1%).[9][10]

    • Pre-incubate the plate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time.

    • Use the appropriate excitation and emission wavelengths for the chosen substrate (see Table 1).[9][10]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • For kinetic reads, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • For inhibitor studies, plot the percent inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 2: Cell-Based ADAM17 Shedding Assay

This protocol measures ADAM17 activity within a cellular context by quantifying the release of a known ADAM17 substrate from the cell surface into the culture medium. This can be done by monitoring an endogenous substrate (e.g., TNF-α) or an overexpressed, tagged substrate (e.g., TGFα-AP).[2][7]

Experimental Workflow

Shedding_Assay_Workflow A Culture cells expressing the ADAM17 substrate (e.g., THP-1, mEFs) B Pre-treat cells with Inhibitor or Vehicle A->B C Stimulate Shedding (e.g., with PMA) B->C D Incubate for a defined period (e.g., 30 min) C->D E Collect Cell Supernatant (contains shed ectodomain) D->E F Lyse remaining cells (optional, for normalization) D->F G Quantify Shed Ectodomain (e.g., ELISA, Western Blot) E->G H Analyze Data: Compare treated vs. untreated conditions G->H

Caption: Workflow for a cell-based ADAM17 substrate shedding assay.

Materials and Reagents
  • Cell line expressing the substrate of interest (e.g., THP-1 cells for endogenous TNF-α shedding).[12]

  • Cell culture medium and supplements.

  • Shedding Stimulant: Phorbol-12-myristate-13-acetate (PMA) or other stimuli like LPA, EGF, or BzATP.[6][7]

  • ADAM17 inhibitor (e.g., GI254023X, TAPI-1) for control experiments.[7][13]

  • PBS (Phosphate-Buffered Saline).

  • ELISA kit or antibodies specific for the shed ectodomain.[14]

  • Cell lysis buffer.

  • Protein assay kit (e.g., BCA).

Methodology
  • Cell Culture:

    • Plate cells at an appropriate density in 24- or 48-well plates and grow to ~80-90% confluency.

  • Inhibitor Pre-treatment:

    • Wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing the desired concentration of ADAM17 inhibitor or DMSO vehicle.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Stimulation of Shedding:

    • Add the shedding stimulant (e.g., PMA at 1-15 ng/mL) to the wells.[6]

    • Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[6][7] The optimal time should be determined empirically.

  • Sample Collection:

    • Following incubation, carefully collect the cell culture supernatant.

    • Centrifuge the supernatant (e.g., at 1000 x g for 15 minutes) to pellet any detached cells and debris.[14]

    • Transfer the clarified supernatant to a new tube. Samples can be analyzed immediately or stored at -80°C.

  • Quantification of Shed Substrate:

    • Use a specific ELISA kit to quantify the amount of shed ectodomain in the supernatant, following the manufacturer's protocol.[14]

    • Alternatively, the shed protein can be detected by Western Blot analysis.

  • Data Analysis:

    • (Optional) Lyse the remaining cells in the plate and measure the total protein content to normalize the shedding data to the cell number.

    • Calculate the concentration of the shed substrate in each sample using the standard curve from the ELISA.

    • Compare the amount of shedding in stimulated vs. unstimulated cells and inhibitor-treated vs. vehicle-treated cells.

Data Presentation

Table 1: Commercially Available Fluorogenic Substrates for ADAM17
Substrate Name/SequenceFluorophore/QuencherEx/Em (nm)Kм (µM)Vendor
TACE Substrate III (DABCYL-LAQAVRSSSR-EDANS)EDANS/DABCYL~340 / ~490~19Sigma-Aldrich
PEPDAB064 (Dabcyl-PRAAAHomopheTSPK(5FAM)-NH₂)5-FAM/Dabcyl485 / 530N/ABioZyme[9]
PEPDAB014 (Dabcyl-EHADLLAVVAK(5FAM)-NH₂)5-FAM/Dabcyl485 / 530N/ABioZyme[10]
ES003 (Mca-PLAQAV-Dpa-RSSSR-NH₂)Mca/DpaN/AN/AR&D Systems
Table 2: Common ADAM17 Inhibitors and Reported IC₅₀ Values
InhibitorTarget(s)ADAM17 IC₅₀ (nM)ADAM10 IC₅₀ (nM)Notes
TAPI-1ADAM17, MMPs8090[13]N/ABroad-spectrum metalloproteinase inhibitor.
GI254023XADAM10/ADAM17541,000[13]5,300[13]Highly selective for ADAM10 over ADAM17.[7][13]
Inhibitor 1ADAM17/ADAM1012[1]>10,000[1]Highly selective for ADAM17.
Inhibitor 2ADAM17/ADAM104[1]950[1]Selective for ADAM17.
MarimastatADAM17, MMPs~3,220 *N/ABroad-spectrum hydroxamate inhibitor.[15]

*Value reported in µM and converted for consistency. This value reflects activity in a cell-based assay.[15]

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of ADAM17 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in the processing of a wide array of transmembrane proteins.[1][2] Its substrates include growth factors, cytokines, receptors, and adhesion molecules, making it a key regulator in numerous physiological and pathological processes such as inflammation, immunity, and cancer development.[1][3] The CRISPR/Cas9 system offers a precise and efficient method for knocking out the ADAM17 gene in cell lines, providing a powerful tool to investigate its function and to validate it as a therapeutic target.

These application notes provide a comprehensive set of protocols for the successful generation and validation of ADAM17 knockout cell lines using CRISPR/Cas9 technology. The protocols cover sgRNA design, delivery of CRISPR/Cas9 components, single-cell cloning, and validation of gene knockout at the genomic and protein levels, as well as functional assays to confirm the loss of ADAM17 activity.

Data Presentation

Table 1: sgRNA Sequences for Targeting Human and Mouse ADAM17
SpeciesGene SymbolTarget Sequence (5'-3')PAMReference
HumanADAM17GCTGAGGAGGAATCTGTGCGAGG[4]
HumanADAM17GCTGTACACAGACACGATGCCGG[4]
MouseAdam17GTAGAGATTCGGCACCACCGGGG[5]
MouseAdam17GCGGCTCCATCATGCTGGCGGGG[5]
Table 2: Quantitative Validation of ADAM17 Knockout
Cell LineMethod of ValidationResultFold Change/EfficiencyReference
HEK293Western BlotSignificant reduction in ADAM17 protein~90% reduction[6]
Igrov-1Flow Cytometry (Surface ADAM17)Decreased Mean Fluorescence Intensity>80% reduction[7]
MDA-MB-231RT-qPCRReduced ADAM17 mRNA levels~75% knockdown[8]
Murine Epithelial CellsFACSNegative regulation of Procr expressionNot specified[9]
Human Glioblastoma CellsWestern BlotDecreased ADAM17 protein levelsNot specified
Mouse Colon CarcinomaELISA (TNF-α release)Strong inhibition of PMA-stimulated TNF-α shedding>70% inhibition[10]

Experimental Protocols

Protocol 1: sgRNA Design and Cloning
  • sgRNA Design :

    • Utilize online design tools such as CHOPCHOP or the Broad Institute's GPP Web Portal to identify potential sgRNA sequences targeting an early exon of the ADAM17 gene.[11]

    • Select sgRNAs with high predicted on-target efficiency and low off-target scores.

    • Ensure the target sequence is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Oligonucleotide Synthesis and Annealing :

    • Synthesize two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the selected CRISPR/Cas9 vector (e.g., pX458 for all-in-one expression of Cas9 and sgRNA).

    • Anneal the oligonucleotides by mixing equal molar amounts, heating to 95°C for 5 minutes, and gradually cooling to room temperature.

  • Cloning into CRISPR Vector :

    • Digest the CRISPR/Cas9 vector (e.g., pX458) with a compatible restriction enzyme (e.g., BbsI).

    • Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli and select for positive clones by antibiotic resistance.

    • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Delivery of CRISPR/Cas9 Components into Cells

Option A: Plasmid Transfection (e.g., for HEK293 cells) [12]

  • Cell Seeding : Seed the target cells (e.g., HEK293) in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection :

    • For each well, dilute 2.5 µg of the ADAM17-sgRNA-Cas9 plasmid in a serum-free medium like Opti-MEM.

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in Opti-MEM according to the manufacturer's instructions.

    • Combine the diluted DNA and transfection reagent, incubate at room temperature for 15-20 minutes to allow complex formation.

    • Add the DNA-lipid complex dropwise to the cells.

  • Post-Transfection :

    • Incubate the cells for 48-72 hours.

    • If the plasmid contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to select for transfected cells.

Option B: Lentiviral Transduction (for hard-to-transfect or primary cells) [13][14]

  • Lentivirus Production :

    • Co-transfect HEK293T cells with the lentiviral CRISPR/Cas9 plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Concentrate the virus if necessary.

  • Transduction :

    • Seed the target cells and allow them to adhere.

    • Add the lentiviral supernatant to the cells in the presence of polybrene (8 µg/mL).

    • Incubate for 24 hours, then replace the medium with fresh medium.

  • Selection : After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to enrich for transduced cells.

Protocol 3: Single-Cell Cloning by Limiting Dilution[15][16][17]
  • Cell Preparation :

    • After selection, harvest the pool of edited cells by trypsinization.

    • Perform a cell count to determine the cell concentration.

  • Serial Dilution :

    • Dilute the cell suspension in complete growth medium to a final concentration of 0.5-1 cell per 100 µL. This statistically favors the deposition of a single cell per well.[15]

  • Plating :

    • Dispense 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[16]

  • Clonal Expansion :

    • Incubate the plates for 2-3 weeks, monitoring for the formation of single colonies.

    • Once colonies are visible, expand them by transferring individual clones to larger wells (e.g., 24-well, then 6-well plates).

Protocol 4: Validation of ADAM17 Knockout

A. Genotyping PCR [17][18][19]

  • Genomic DNA Extraction : Extract genomic DNA from a portion of each expanded clone.

  • PCR Amplification :

    • Design PCR primers flanking the sgRNA target site in the ADAM17 gene.

    • Perform PCR to amplify the target region.

  • Analysis :

    • Run the PCR products on an agarose gel. Clones with insertions or deletions (indels) may show a size shift compared to the wild-type band.

    • For a more precise analysis, perform a T7 Endonuclease I (T7E1) assay on the PCR products or send the PCR products for Sanger sequencing to identify specific indels.

B. Western Blot Analysis [20][21]

  • Protein Lysate Preparation :

    • Lyse cells from each clone and wild-type control cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for ADAM17.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Protocol 5: Functional Assay for ADAM17 Sheddase Activity (TNF-α Release Assay)[10]
  • Cell Seeding : Seed ADAM17 knockout and wild-type control cells in a 24-well plate.

  • Stimulation :

    • Once the cells reach ~80% confluency, wash them with serum-free medium.

    • Stimulate the cells with a known ADAM17 activator, such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL), for a defined period (e.g., 30-60 minutes).

  • Supernatant Collection : Collect the cell culture supernatant.

  • ELISA :

    • Quantify the amount of soluble TNF-α in the supernatant using a commercially available TNF-α ELISA kit, following the manufacturer's instructions.

  • Analysis : Compare the amount of shed TNF-α from ADAM17 knockout cells to that from wild-type cells. A significant reduction in TNF-α release in the knockout clones indicates a loss of ADAM17 sheddase activity.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow Diagrams

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Downstream Signaling ADAM17 ADAM17 EGFR_ligand pro-EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_ligand cleavage TNFa_precursor pro-TNF-α ADAM17->TNFa_precursor cleavage IL6R IL-6R ADAM17->IL6R cleavage soluble_EGFR_ligand Soluble EGFR Ligand EGFR_ligand->soluble_EGFR_ligand soluble_TNFa Soluble TNF-α TNFa_precursor->soluble_TNFa soluble_IL6R Soluble IL-6R IL6R->soluble_IL6R EGFR EGFR ERK_pathway ERK Pathway EGFR->ERK_pathway PI3K_AKT_pathway PI3K/AKT Pathway EGFR->PI3K_AKT_pathway soluble_EGFR_ligand->EGFR activates inflammation Inflammation soluble_TNFa->inflammation trans_signaling IL-6 Trans-signaling soluble_IL6R->trans_signaling

Caption: ADAM17-mediated signaling pathways.

CRISPR_Knockout_Workflow sgRNA_design 1. sgRNA Design & Cloning transfection 2. Transfection/Transduction of CRISPR/Cas9 Components sgRNA_design->transfection selection 3. Selection of Edited Cells transfection->selection single_cell_cloning 4. Single-Cell Cloning (Limiting Dilution) selection->single_cell_cloning clonal_expansion 5. Clonal Expansion single_cell_cloning->clonal_expansion validation 6. Validation of Knockout clonal_expansion->validation functional_assay 7. Functional Assays validation->functional_assay genotyping Genotyping PCR & Sanger Sequencing western_blot Western Blot (Protein Expression)

Caption: Experimental workflow for ADAM17 knockout.

References

Application of ADAM17 Inhibitors in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a cell surface protease that plays a critical role in the shedding of the extracellular domains of a wide array of membrane-bound proteins. With over 80 identified substrates, including growth factors, cytokines, and their receptors, ADAM17 is a key regulator of diverse physiological and pathological processes.[1][2] In the context of oncology, ADAM17 has emerged as a significant therapeutic target due to its involvement in tumor progression, metastasis, inflammation, and resistance to therapy. This document provides detailed application notes and protocols for researchers investigating the role of ADAM17 in cancer and developing novel ADAM17-targeted therapies.

ADAM17's role in cancer is multifaceted. It contributes to the activation of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, by cleaving and releasing EGFR ligands like Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG).[3][4] This shedding process leads to autocrine and paracrine signaling that can drive tumor cell proliferation, survival, and invasion.[5] Furthermore, ADAM17 is implicated in modulating the tumor microenvironment and immune surveillance by regulating the release of cytokines like TNF-α and the shedding of immune checkpoint molecules.[1]

The development of ADAM17 inhibitors, ranging from small molecules to monoclonal antibodies, has provided valuable tools for cancer research and potential therapeutic agents.[6] These inhibitors are being explored as monotherapies and in combination with conventional treatments like chemotherapy and radiotherapy to enhance their efficacy and overcome resistance mechanisms.[7][8]

Key Signaling Pathways Involving ADAM17 in Cancer

ADAM17 modulates several critical signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for designing experiments and interpreting the effects of ADAM17 inhibition.

ADAM17_Signaling_Pathways ADAM17 ADAM17 sEGFR_ligand sEGFR_ligand ADAM17->sEGFR_ligand Sheds sTNF sTNF ADAM17->sTNF Sheds Notch_ICD Notch_ICD ADAM17->Notch_ICD Cleaves sIL6R sIL6R ADAM17->sIL6R Sheds EGFR EGFR sEGFR_ligand->EGFR Activates pro_EGFR_ligand pro_EGFR_ligand pro_EGFR_ligand->ADAM17 PI3K_AKT PI3K_AKT EGFR->PI3K_AKT RAS_MAPK RAS_MAPK EGFR->RAS_MAPK Proliferation_Survival Proliferation & Survival PI3K_AKT->Proliferation_Survival Promotes RAS_MAPK->Proliferation_Survival Promotes TNFR TNFR sTNF->TNFR Activates pro_TNF pro_TNF pro_TNF->ADAM17 NF_kB NF_kB TNFR->NF_kB Inflammation_Survival Inflammation & Survival NF_kB->Inflammation_Survival Promotes Gene_Transcription Gene Transcription Notch_ICD->Gene_Transcription Regulates Notch_Receptor Notch_Receptor Notch_Receptor->ADAM17 gp130 gp130 sIL6R->gp130 Binds IL-6 and activates IL6R IL6R IL6R->ADAM17 STAT3 STAT3 gp130->STAT3 Proliferation_Inflammation Proliferation & Inflammation STAT3->Proliferation_Inflammation Promotes

Quantitative Data on ADAM17 Inhibitors in Cancer Research

The efficacy of ADAM17 inhibitors has been evaluated in various preclinical cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Efficacy of ADAM17 Inhibitors

InhibitorCancer TypeAssayEndpointResultReference
D1(A12) (antibody)Ovarian Cancer (IGROV1-Luc)TNF-α Shedding AssayIC504.7 nM[9]
TAPI-2Breast Cancer (MDA-MB-231)α-secretase Activity Assay% Inhibition42.3 ± 2.4%[5]
GW280264XOvarian Cancer (HEY, SKOV-3, OVCAR-8)3D Spheroid Viability Assay% Reduction in Viability15-30% (inhibitor alone)[8]
INCB7839Breast CancerNot specifiedNot specifiedEffective in preclinical models[10]
WAY-022Colorectal CancerCell Growth AssayGrowth InhibitionDecreased DNA replication and cell growth[10]
Compound 2bNon-Small Cell Lung Cancer (NSCLC)Western BlotProtein ExpressionRepressed ADAM17/Notch pathway activation[11]

Table 2: In Vivo Efficacy of ADAM17 Inhibitors

InhibitorCancer ModelTreatment RegimenEndpointResultReference
D1(A12) (antibody)Ovarian Cancer Xenograft (IGROV1-Luc)10 mg/kg, weeklyTumor Growth56% reduction in tumor growth vs. control[9]
MEDI3622 (antibody) + IrradiationNSCLC Orthotopic Lung Tumor (A549-Luc)Not specifiedTumor GrowthSignificant control of tumor growth[12]
Anti-ADAM17 siRNA or TMI-005 + IrradiationNSCLC XenograftNot specifiedSurvivalProlonged survival compared to Cetuximab + IR[7]
INCB7839HER2+ Breast CancerIn combination with trastuzumabClinical TrialAdvanced to clinical trials[1]

Experimental Protocols

Detailed methodologies are essential for the successful application of ADAM17 inhibitors in research. Below are protocols for key experiments.

Protocol 1: In Vitro ADAM17 Inhibition Assay (Fluorogenic)

This protocol is for screening and characterizing ADAM17 inhibitors using a fluorogenic substrate.

Materials:

  • Recombinant human ADAM17 enzyme

  • ADAM17 fluorogenic substrate (e.g., based on a quenched fluorescent peptide)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)

  • ADAM17 inhibitor (test compound) and control inhibitor (e.g., TAPI-1, GM6001)

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer to the "blank" wells.

  • To the "positive control" and "test inhibitor" wells, add 40 µL of diluted recombinant ADAM17 enzyme.

  • Add 10 µL of the appropriate inhibitor dilution to the "test inhibitor" wells and 10 µL of assay buffer to the "positive control" wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Add 50 µL of the substrate solution to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm or 485/530 nm, depending on the substrate) in kinetic mode for 30-60 minutes at 37°C.[13][14]

  • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

ADAM17_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare inhibitor dilutions D Add enzyme and inhibitor to wells A->D B Prepare ADAM17 enzyme solution B->D C Prepare fluorogenic substrate F Add substrate to initiate reaction C->F E Pre-incubate D->E E->F G Measure fluorescence kinetically F->G H Calculate reaction rates G->H I Determine % inhibition and IC50 H->I

Protocol 2: Cell-Based Substrate Shedding Assay

This protocol measures the ability of an ADAM17 inhibitor to block the shedding of a specific substrate from the cell surface.

Materials:

  • Cancer cell line expressing the substrate of interest (e.g., TNF-α, EGFR ligands)

  • Cell culture medium and supplements

  • ADAM17 inhibitor (test compound)

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) to induce shedding)

  • ELISA kit for the shed substrate

  • Cell lysis buffer and protein assay kit

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium and pre-treat the cells with various concentrations of the ADAM17 inhibitor for 1-2 hours.

  • Add a stimulating agent (e.g., PMA) to induce substrate shedding and incubate for the desired time (e.g., 30 minutes to a few hours).

  • Collect the conditioned medium (supernatant).

  • Lyse the cells in lysis buffer and determine the total protein concentration.

  • Quantify the amount of the shed substrate in the conditioned medium using an appropriate ELISA kit.

  • Normalize the amount of shed substrate to the total protein concentration in the corresponding cell lysate.

  • Calculate the percent inhibition of shedding for each inhibitor concentration.

Protocol 3: Cell Viability and Proliferation Assays

These assays assess the effect of ADAM17 inhibitors on cancer cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • ADAM17 inhibitor (test compound)

  • MTT or WST-1 reagent for viability assay

  • BrdU labeling reagent and detection kit for proliferation assay

  • 96-well clear-bottom plate

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADAM17 inhibitor for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate the percent viability relative to untreated control cells and determine the IC50 value.

Procedure (BrdU Assay):

  • Follow steps 1 and 2 of the MTT assay.

  • During the last 2-4 hours of the treatment period, add BrdU labeling reagent to the cells.

  • Fix the cells and detect the incorporated BrdU using an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and a colorimetric substrate, according to the kit manufacturer's instructions.

  • Measure the absorbance and calculate the percent proliferation relative to the control.

Logical_Relationship_ADAM17_Inhibition_Cancer ADAM17_Inhibitor ADAM17 Inhibitor ADAM17_Activity ADAM17 Activity ADAM17_Inhibitor->ADAM17_Activity Inhibits Substrate_Shedding Substrate Shedding (e.g., EGFR ligands, TNF-α) ADAM17_Activity->Substrate_Shedding Mediates Downstream_Signaling Downstream Signaling (e.g., EGFR, NF-κB) Substrate_Shedding->Downstream_Signaling Activates Tumor_Cell_Effects Tumor Cell Effects Downstream_Signaling->Tumor_Cell_Effects Drives Tumor_Microenvironment Tumor Microenvironment Modulation Downstream_Signaling->Tumor_Microenvironment Influences Proliferation Decreased Proliferation Tumor_Cell_Effects->Proliferation Survival Decreased Survival Tumor_Cell_Effects->Survival Invasion Decreased Invasion Tumor_Cell_Effects->Invasion Sensitization Sensitization to Therapy Tumor_Cell_Effects->Sensitization Inflammation Reduced Inflammation Tumor_Microenvironment->Inflammation Immune_Response Enhanced Anti-tumor Immune Response Tumor_Microenvironment->Immune_Response Therapeutic_Outcome Therapeutic Outcome Tumor_Growth Inhibition of Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth Invasion->Tumor_Growth Inflammation->Tumor_Growth Immune_Response->Tumor_Growth Tumor_Growth->Therapeutic_Outcome Sensitization->Therapeutic_Outcome

Conclusion

ADAM17 is a compelling target in cancer research, with its inhibitors showing promise in preclinical and early clinical settings. The protocols and data presented here provide a framework for researchers to investigate the role of ADAM17 in their cancer models of interest and to evaluate the efficacy of novel inhibitory strategies. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are critical for advancing the development of ADAM17-targeted therapies for cancer.

References

In Vivo Models for Studying ADAM17 Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface sheddase involved in the proteolytic release of the ectodomains of numerous transmembrane proteins.[1][2][3] Its substrates include tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating it in a wide range of physiological and pathological processes, including inflammation, development, and cancer.[1][4][5] Due to the perinatal lethality of complete ADAM17 knockout mice, a variety of in vivo models have been developed to circumvent this issue and enable the study of ADAM17 function in adult animals and specific disease contexts.[1][4][6][7] This document provides a detailed overview of these models, associated experimental protocols, and quantitative data to guide researchers in selecting and utilizing the most appropriate models for their studies.

In Vivo Models for ADAM17 Functional Studies

A variety of mouse models have been engineered to investigate the multifaceted roles of ADAM17. These can be broadly categorized as complete knockouts, conditional knockouts, hypomorphic models, and models with specific mutations.

Model Genotype Key Features Primary Phenotypes Research Applications Citations
Constitutive Knockout ADAM17-/- (or TaceΔZn/ΔZn)Perinatally lethal.Open eyes at birth, enlarged heart valves, defects in lung, skin, and skeletal development. Phenocopies TGF-α and EGFR knockout mice.Studying the essential role of ADAM17 in embryonic and perinatal development.[1][2][4][6][8]
Conditional Knockout (cKO) ADAM17flox/flox; Cre+Tissue- or cell type-specific deletion of ADAM17.Phenotypes vary depending on the Cre driver used (e.g., dermatitis in keratinocyte-specific KO, protection from endotoxin shock in myeloid-specific KO).Dissecting the cell-specific functions of ADAM17 in complex physiological and disease processes.[1][9][10][11]
Hypomorphic ADAM17ex/exViable with dramatically reduced (approx. 5-10%) ADAM17 expression in all tissues.Wavy hair, curled whiskers, eye, heart, and skin defects due to impaired EGFR signaling. Increased susceptibility to intestinal inflammation.Investigating the systemic effects of reduced ADAM17 function in adult mice and in various disease models without perinatal lethality.[1][6][7][8][12][13][14][15]
Cytoplasmic Domain Truncation Adam17Δcyto/ΔcytoViable with a mild hypomorphic phenotype due to decreased ADAM17 protein stability.Open eyes and enlarged heart valves at birth, wavy hair and curled whiskers in adults.Studying the in vivo role of the cytoplasmic domain in regulating ADAM17 levels and function.[4][16][17]
Phosphatidylserine-Binding Motif Mutant ADAM173x/3xEmbryonically lethal (beyond E16), more severe than complete knockout.Massive hemorrhages.Investigating the critical role of phosphatidylserine binding in ADAM17 activation and function during development.[1][2]
iRhom1/2 Double Knockout iRhom1-/-; iRhom2-/-Perinatally lethal, phenocopies ADAM17 knockout.Open eyes, misshapen heart valves, growth plate defects.Studying the essential role of iRhoms in ADAM17 maturation and trafficking.[1][2]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs, the following diagrams are provided.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_downstream Intracellular Signaling ADAM17 ADAM17 sTNF Soluble TNF-α ADAM17->sTNF Shedding sEGFR_ligand Soluble EGFR Ligand ADAM17->sEGFR_ligand Shedding sIL6R Soluble IL-6R ADAM17->sIL6R Shedding pro_TNF pro-TNF-α pro_TNF->ADAM17 pro_EGFR_ligand pro-EGFR Ligand (e.g., TGF-α) pro_EGFR_ligand->ADAM17 IL6R IL-6R IL6R->ADAM17 EGFR EGFR Proliferation_Survival Cell Proliferation & Survival EGFR->Proliferation_Survival Inflammation Inflammation sTNF->Inflammation sEGFR_ligand->EGFR IL6_trans_signaling IL-6 trans-signaling sIL6R->IL6_trans_signaling IL6_trans_signaling->Inflammation

ADAM17-mediated shedding and downstream signaling pathways.

Experimental_Workflow_ADAM17_cKO start Breed ADAM17flox/flox mice with tissue-specific Cre mice genotyping Genotype offspring to identify ADAM17flox/flox; Cre+ mice start->genotyping treatment Induce disease model (e.g., DSS colitis, LPS injection) genotyping->treatment phenotyping Monitor disease progression and clinical scores treatment->phenotyping tissue_collection Collect tissues of interest (e.g., colon, serum, liver) phenotyping->tissue_collection analysis Perform downstream analyses: - Histology - Gene expression (qPCR) - Protein levels (ELISA, Western Blot) - ADAM17 activity assays tissue_collection->analysis end Data Interpretation analysis->end

Workflow for studying ADAM17 function using conditional knockout mice.

Experimental Protocols

Protocol 1: Induction of Endotoxemia with Lipopolysaccharide (LPS)

This protocol is used to study the role of ADAM17 in acute inflammation, particularly in the context of TNF-α shedding.

Materials:

  • ADAM17 model mice (e.g., myeloid-specific cKO, hypomorphic) and wild-type littermate controls.

  • Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4).

  • Sterile, pyrogen-free saline.

  • Anesthesia (e.g., isoflurane).

  • Blood collection supplies (e.g., heparinized tubes).

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Prepare a stock solution of LPS in sterile saline. The dose will need to be optimized, but a common range is 5-15 mg/kg body weight.

  • Inject mice intraperitoneally (i.p.) with the appropriate dose of LPS or saline as a vehicle control.

  • Monitor mice for signs of endotoxic shock, such as lethargy, piloerection, and hypothermia.

  • At a predetermined time point (e.g., 90 minutes for peak TNF-α release), anesthetize the mice.

  • Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store plasma at -80°C until analysis.

  • Analyze plasma for levels of soluble TNF-α and other cytokines using ELISA.[10]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis

This model is used to investigate the function of ADAM17 in intestinal inflammation and epithelial barrier integrity.

Materials:

  • ADAM17 model mice (e.g., hypomorphic ADAM17ex/ex) and wild-type controls.

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

  • Drinking water.

Procedure:

  • Record the initial body weight of the mice.

  • Prepare a 2-3% (w/v) solution of DSS in the drinking water. The concentration and duration may need to be optimized based on the mouse strain and severity of colitis desired.

  • Provide the DSS solution as the sole source of drinking water for 5-7 days.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate a disease activity index (DAI).

  • After the DSS treatment period, switch back to regular drinking water for a recovery period if desired.

  • At the end of the experiment, euthanize the mice and collect the colon.

  • Measure the length of the colon.

  • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining).

  • Snap-freeze another portion of the colon in liquid nitrogen for gene and protein expression analysis.[6][7]

Protocol 3: Measurement of ADAM17 Sheddase Activity

This protocol provides a general framework for assessing ADAM17 activity in tissue or cell lysates.

Materials:

  • Tissue or cell lysates from ADAM17 model and control mice.

  • ADAM17 activity assay kit (e.g., fluorescence-based or ELISA-based).

  • Protein quantification assay (e.g., Bradford or BCA).

  • Microplate reader.

Procedure:

  • Prepare tissue homogenates or cell lysates in a suitable lysis buffer.[18] Keep samples on ice.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Determine the total protein concentration of each lysate.

  • Follow the manufacturer's instructions for the specific ADAM17 activity assay kit. This typically involves:

    • Diluting the lysates to a consistent protein concentration.

    • Adding the ADAM17-specific substrate (often a fluorogenic peptide) to the wells of a microplate.

    • Adding the diluted lysates to the wells.

    • Incubating the plate at 37°C for a specified period.

  • Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.

  • Calculate the ADAM17 activity, often expressed as relative fluorescence units (RFU) per microgram of protein per hour.

  • For more comprehensive analysis, techniques like Proteolytic Activity Matrix Analysis (PrAMA) can be employed to assess the activity of multiple sheddases simultaneously.[19]

Conclusion

The development of various in vivo models has been instrumental in elucidating the complex and often cell-type-specific functions of ADAM17. From the perinatal lethality of the full knockout, which underscores its developmental importance, to the nuanced phenotypes of conditional and hypomorphic models, researchers have a powerful toolkit at their disposal. The protocols outlined here provide a starting point for functionally interrogating the role of ADAM17 in a range of biological and disease contexts. Careful selection of the appropriate model and experimental design is crucial for obtaining robust and interpretable data, which will be vital for the continued exploration of ADAM17 as a therapeutic target in inflammatory diseases, cancer, and beyond.[5][20]

References

Detecting ADAM17 Substrate Cleavage: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface sheddase involved in a vast array of physiological and pathological processes. By cleaving the extracellular domains (ectodomains) of a wide range of transmembrane proteins, ADAM17 releases soluble signaling molecules and modulates cell-cell and cell-matrix interactions. Its substrates include growth factors, cytokines, receptors, and adhesion molecules, implicating it in inflammation, cancer progression, and autoimmune diseases. Consequently, the accurate detection and quantification of ADAM17 substrate cleavage are paramount for understanding its biological roles and for the development of therapeutic inhibitors.

These application notes provide an overview of common techniques used to detect ADAM17 substrate cleavage, complete with detailed experimental protocols and a comparative summary of their quantitative capabilities.

Techniques for Detecting ADAM17 Substrate Cleavage

Several robust methods are available to monitor ADAM17 activity by detecting the cleavage of its substrates. The choice of technique often depends on the specific research question, the available resources, and the desired throughput and sensitivity.

1. Fluorogenic Peptide-Based Assays: This method provides a direct and continuous measurement of ADAM17 enzymatic activity in a high-throughput format. It utilizes a synthetic peptide substrate that contains a fluorophore and a quencher in close proximity. Upon cleavage by ADAM17, the fluorophore is separated from the quencher, leading to a measurable increase in fluorescence.

2. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive and quantitative method for detecting the shed ectodomain of a specific ADAM17 substrate in biological fluids, such as cell culture supernatants or serum. This immunoassay typically employs a sandwich format where a capture antibody immobilized on a plate binds the shed ectodomain, which is then detected by a second, enzyme-linked antibody.

3. Western Blotting: A semi-quantitative to quantitative technique, Western blotting can be used to visualize both the disappearance of the full-length, membrane-bound substrate from cell lysates and the appearance of the shed ectodomain in the corresponding supernatant. This method is valuable for confirming the specificity of the cleavage event and for analyzing changes in protein levels.

4. Flow Cytometry: This technique allows for the quantification of substrate levels on the surface of individual cells. A decrease in the cell-surface expression of a known ADAM17 substrate can serve as an indicator of its cleavage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the most common ADAM17 substrate cleavage detection methods.

Technique Typical Detection Limit Assay Range Throughput Key Advantages Key Limitations
Fluorogenic Peptide Assay Picomolar (e.g., 17.5 pM for a graphene oxide-based sensor)Varies by substrate and kitHighReal-time kinetics, high sensitivityUses artificial substrates, susceptible to interference from fluorescent compounds
ELISA 7.81 pg/mL - 70 pg/mL31.25 - 5,000 pg/mLMedium to HighHigh sensitivity and specificity, quantitativeIndirect measure of activity, requires specific antibody pairs
Western Blotting Nanogram rangeSemi-quantitative to quantitative with proper controlsLowVisual confirmation of cleavage products, can assess full-length substrate levelsLess sensitive than ELISA, lower throughput, more labor-intensive
Flow Cytometry N/A (measures relative changes in cell surface expression)N/AHighSingle-cell analysis, multiplexing capabilitiesIndirect measure of cleavage, can be affected by changes in protein expression

Experimental Protocols

Fluorogenic Peptide-Based Assay Protocol (General)

This protocol provides a general framework for measuring ADAM17 activity using a fluorogenic peptide substrate. Specific parameters may need to be optimized based on the enzyme source, substrate, and assay conditions.

Materials:

  • Recombinant ADAM17 or cell lysate containing ADAM17

  • ADAM17 fluorogenic peptide substrate (e.g., based on the TACEtide sequence)

  • Assay Buffer (e.g., 25 mM Tris, pH 8.0, 6 x 10⁻⁴% Brij-35)

  • ADAM17 inhibitor (e.g., TAPI-1) for negative control

  • Black, flat-bottom 96-well microplate

  • Fluorimeter capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em at 485/530 nm)

Procedure:

  • Prepare Reagents:

    • Reconstitute the fluorogenic peptide substrate in DMSO to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C or -80°C, protected from light.

    • Prepare the Assay Buffer.

    • Dilute the ADAM17 enzyme or cell lysate to the desired concentration in ice-cold Assay Buffer immediately before use.

  • Set up the Assay Plate:

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted ADAM17 enzyme or cell lysate to the sample wells.

    • For the negative control wells, add 10 µL of the ADAM17 enzyme premixed with an inhibitor.

    • For the blank wells, add 10 µL of Assay Buffer instead of the enzyme.

  • Initiate the Reaction:

    • Prepare a working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10 µM).

    • Add 40 µL of the substrate working solution to all wells to initiate the reaction. The final volume in each well should be 100 µL.

  • Measure Fluorescence:

    • Immediately place the plate in a pre-warmed (37°C) fluorimeter.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other readings.

    • Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) can be determined from the slope of the linear portion of the curve.

    • Compare the reaction rates between samples and controls to determine the relative ADAM17 activity.

ELISA Protocol for a Shed Ectodomain (General)

This protocol outlines the general steps for a sandwich ELISA to quantify a shed ADAM17 substrate. Optimization of antibody concentrations, incubation times, and blocking buffers is crucial for optimal performance.

Materials:

  • High-binding 96-well ELISA plate

  • Capture antibody specific for the shed ectodomain

  • Detection antibody specific for the shed ectodomain (biotinylated)

  • Recombinant protein standard of the shed ectodomain

  • Coating Buffer (e.g., 100 mM carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Dilution Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Coating:

    • Dilute the capture antibody in Coating Buffer to the optimal concentration (e.g., 1-10 µg/mL).

    • Add 100 µL of the diluted capture antibody to each well.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer.

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for at least 2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare a serial dilution of the recombinant protein standard in Dilution Buffer.

    • Add 100 µL of the standards and samples (e.g., cell culture supernatants) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the biotinylated detection antibody in Dilution Buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Dilution Buffer.

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 30-60 minutes at room temperature.

  • Development and Measurement:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the protein standard.

    • Determine the concentration of the shed ectodomain in the samples by interpolating their absorbance values from the standard curve.

Western Blot Protocol for ADAM17 Substrate Cleavage

This protocol is designed to detect the decrease of the full-length substrate in cell lysates and the corresponding increase of the shed ectodomain in the cell culture supernatant.

Materials:

  • Cells expressing the ADAM17 substrate of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Primary antibody specific for the ectodomain of the substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera-based imager)

Procedure:

  • Sample Preparation:

    • Culture cells under desired conditions (e.g., with or without a stimulus for ADAM17 activity).

    • Collect the cell culture supernatant. If necessary, concentrate the supernatant to enrich for the shed ectodomain.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from the cell lysates (e.g., 20-30 µg) and equal volumes of the concentrated supernatant onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the membrane 3-5 times with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane 3-5 times with TBST.

Application Notes and Protocols for ADAM17 Immunoprecipitation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the immunoprecipitation (IP) of the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE). ADAM17 is a transmembrane sheddase involved in the processing of numerous cell surface proteins, playing a critical role in signaling pathways related to inflammation, cancer, and development. This protocol is designed to guide researchers in successfully isolating ADAM17 from cell lysates for subsequent analysis.

Introduction

ADAM17 is a key therapeutic target due to its role in releasing soluble forms of various signaling molecules, including TNF-α and EGFR ligands.[1][2] The ability to effectively immunoprecipitate ADAM17 is crucial for studying its function, regulation, and interaction with other proteins. This protocol outlines the necessary reagents, step-by-step procedures, and key considerations for the successful immunoprecipitation of full-length, membrane-bound ADAM17.

Data Presentation

The following table summarizes the recommended quantitative parameters for the ADAM17 immunoprecipitation assay. These values are starting points and may require optimization depending on the cell type and expression levels of ADAM17.

ParameterRecommended Range/ValueNotes
Cell Lysate
Starting Cell Number1 x 107 to 5 x 107 cellsAdjust based on ADAM17 expression level.
Lysis Buffer Volume0.5 - 1.0 mL per 107 cellsEnsure complete cell lysis.[3]
Protein Concentration1 - 5 mg/mLDetermine using a standard protein assay (e.g., BCA).[4]
Antibody
Primary Antibody (anti-ADAM17)1 - 10 µg per 1 mg of protein lysateThe optimal amount should be determined empirically.
Isotype Control AntibodySame concentration as primary antibodyEssential for assessing non-specific binding.
Beads
Protein A/G Agarose or Magnetic Beads20 - 50 µL of bead slurry per IPThe choice between Protein A or G depends on the antibody isotype.[5]
Incubation Times
Lysate Pre-clearing30 - 60 minutes at 4°CReduces non-specific binding to the beads.[6]
Antibody-Lysate Incubation2 hours to overnight at 4°C with rotationLonger incubation may increase yield but also background.
Bead-Antibody-Lysate Incubation1 - 4 hours at 4°C with rotation
Washing and Elution
Number of Washes3 - 5 timesTo remove non-specifically bound proteins.[5]
Wash Buffer Volume0.5 - 1.0 mL per wash
Elution Buffer Volume20 - 50 µLShould be at least equal to the bead volume.[7]

Experimental Protocols

This section provides a detailed methodology for the immunoprecipitation of ADAM17.

Materials and Reagents
  • Cells: Cell line expressing ADAM17.

  • Antibodies:

    • Primary anti-ADAM17 antibody suitable for IP.

    • Isotype control IgG.

  • Beads: Protein A/G agarose or magnetic beads.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • Lysis Buffer (RIPA Buffer is recommended for membrane proteins): 50 mM Tris-HCl pH 7.4-8.0, 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[3] Immediately before use, add protease and phosphatase inhibitor cocktails.

    • Wash Buffer: Lysis buffer or a milder buffer such as PBS with 0.1% Tween-20.

    • Elution Buffer:

      • Denaturing: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).

      • Non-denaturing (for activity assays): 0.1 M glycine-HCl, pH 2.5-3.0.

    • Neutralization Buffer (for non-denaturing elution): 1 M Tris-HCl, pH 8.5.

Procedure

1. Cell Lysis

  • Culture cells to the desired confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer to the cell pellet or plate.[3]

  • Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[3]

  • Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[4]

  • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate.

2. Pre-clearing the Lysate (Recommended)

  • Add Protein A/G beads to the cleared lysate.

  • Incubate with gentle rotation for 30-60 minutes at 4°C.[6]

  • Pellet the beads by centrifugation or using a magnetic rack.

  • Carefully transfer the supernatant to a new tube.

3. Immunoprecipitation

  • Add the primary anti-ADAM17 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.

  • Incubate with gentle rotation for 2 hours to overnight at 4°C.

  • Add Protein A/G beads to the antibody-lysate mixture.

  • Incubate with gentle rotation for 1-4 hours at 4°C.

4. Washing

  • Pellet the beads.

  • Carefully remove and discard the supernatant.

  • Add wash buffer, resuspend the beads, and incubate for 5 minutes with gentle rotation at 4°C.

  • Pellet the beads and discard the supernatant.

  • Repeat the wash step 2-4 more times.

5. Elution

  • For Denaturing Elution (for Western Blotting):

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 1X SDS-PAGE sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.

    • Pellet the beads, and the supernatant containing the eluted protein is ready for SDS-PAGE.

  • For Non-denaturing Elution (for functional assays):

    • After the final wash, remove all supernatant.

    • Add non-denaturing elution buffer to the beads and incubate for 5-10 minutes at room temperature with gentle agitation.

    • Pellet the beads and carefully transfer the supernatant to a new tube.

    • Immediately neutralize the eluate by adding neutralization buffer.

Visualizations

ADAM17 Immunoprecipitation Workflow

ADAM17_IP_Workflow start Start with Cell Culture lysis Cell Lysis (RIPA Buffer + Inhibitors) start->lysis centrifuge1 Centrifugation (Clear Lysate) lysis->centrifuge1 preclear Pre-clearing with Beads centrifuge1->preclear add_ab Add anti-ADAM17 Ab (or Isotype Control) preclear->add_ab incubate_ab Incubate (2h - overnight, 4°C) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (1-4h, 4°C) add_beads->incubate_beads wash Wash Beads (3-5 times) incubate_beads->wash elute Elution wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: Workflow of the ADAM17 Immunoprecipitation Assay.

Logical Relationships in Troubleshooting IP

IP_Troubleshooting problem Problem no_signal No/Weak Signal problem->no_signal high_bg High Background problem->high_bg cause1 Inefficient Lysis no_signal->cause1 cause2 Poor Antibody Affinity no_signal->cause2 cause3 Insufficient Washing high_bg->cause3 cause4 Non-specific Binding high_bg->cause4 solution1 Optimize Lysis Buffer cause1->solution1 solution2 Use Validated IP Antibody cause2->solution2 solution3 Increase Wash Steps/Stringency cause3->solution3 solution4 Pre-clear Lysate cause4->solution4

Caption: Troubleshooting guide for common IP issues.

References

Application of FRET-based Substrates for ADAM17: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules. Its substrates include tumor necrosis factor-α (TNF-α), epidermal growth factor receptor (EGFR) ligands, and interleukin-6 receptor (IL-6R), implicating it in numerous physiological and pathological processes, including inflammation, autoimmune diseases, and cancer. The development of specific and sensitive assays to measure ADAM17 activity is crucial for understanding its biological functions and for the discovery of therapeutic inhibitors.

Fluorescence Resonance Energy Transfer (FRET) has emerged as a powerful technology for developing continuous enzymatic assays for proteases like ADAM17. FRET-based substrates are short peptides that contain a fluorophore and a quencher pair. In the intact substrate, the close proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by ADAM17, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle allows for real-time monitoring of enzymatic reactions, making it ideal for high-throughput screening (HTS) of inhibitors and detailed kinetic studies.

This document provides detailed application notes and protocols for the use of FRET-based substrates in the study of ADAM17.

Principle of FRET-based Assay for ADAM17

The fundamental principle of a FRET-based assay for ADAM17 is the enzymatic cleavage of a specifically designed peptide substrate, leading to a detectable change in fluorescence.

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Fluorophore F Quencher Q Fluorophore->Quencher FRET Peptide Peptide Substrate Fluorophore->Peptide Peptide->Quencher Fluorophore_cleaved F Peptide_F Peptide Fragment Fluorophore_cleaved->Peptide_F Fluorescence Fluorescence Fluorophore_cleaved->Fluorescence Light Emission Quencher_cleaved Q Peptide_Q Peptide Fragment Peptide_Q->Quencher_cleaved ADAM17 ADAM17 ADAM17->Peptide Cleavage

Figure 1: Principle of the FRET-based assay for ADAM17 activity.

Applications of FRET-based Substrates for ADAM17

FRET-based substrates are versatile tools with a broad range of applications in ADAM17 research:

  • Enzyme Kinetics and Substrate Specificity: These substrates are invaluable for determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate (kcat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. By designing various peptide sequences, researchers can also probe the substrate specificity of ADAM17.

  • High-Throughput Screening (HTS) for Inhibitors: The "mix-and-read" format of FRET assays makes them highly amenable to automation and miniaturization, enabling the screening of large compound libraries to identify potential ADAM17 inhibitors.

  • Mechanism of Inhibition Studies: FRET-based assays can be used to characterize the mode of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive).

  • Studying ADAM17 in Signaling Pathways: By using these assays, researchers can investigate how various stimuli and cellular signaling pathways modulate ADAM17 activity. For instance, FRET substrates have been employed to study the regulation of ADAM17-dependent shedding of EGFR ligands in response to signaling molecules like phorbol esters.

Quantitative Data

Kinetic Parameters of ADAM17 FRET Substrates

The choice of FRET substrate is critical for the sensitivity and specificity of the assay. Below is a summary of kinetic parameters for some commonly used FRET substrates with ADAM17.

Substrate SequenceFRET PairKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Mca-PLAQAV-Dpa-RSSSR-NH₂Mca/Dpa-->500 pmol/min/µg*
Dabcyl-PRAAA-hF-TSPK(FAM)-NH₂Dabcyl/FAM15.8 ± 1.2-6.3 ± 0.3 x 10⁴
Ac-RE(EDANS)-VHHQKLVF-K(DABCYL)-R-OHEDANS/DABCYL5.31 ± 0.420.0031 ± 0.0001583.8

*Specific activity reported, not kcat/Km.

IC₅₀ Values of ADAM17 Inhibitors Determined by FRET Assay

FRET-based assays are widely used to determine the potency of ADAM17 inhibitors, typically reported as the half-maximal inhibitory concentration (IC₅₀).

InhibitorFRET Substrate UsedIC₅₀ (µM)Reference
GI254023XNot Specified0.541
MarimastatEDANS-DABCYL based~10 (used as control)
Compound 19TNFα-based FRET substrate28
TAPI-1Ac-RE(EDANS)-VHHQKLVF-K(DABCYL)-R-OH0.0102 ± 0.001

Experimental Protocols

Protocol 1: Determination of ADAM17 Kinetic Parameters

This protocol outlines the steps to determine the Km and kcat of ADAM17 using a FRET-based substrate.

Workflow for Kinetic Parameter Determination

kinetic_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_enzyme Prepare ADAM17 stock solution add_enzyme Add ADAM17 to microplate wells prep_enzyme->add_enzyme prep_substrate Prepare serial dilutions of FRET substrate add_substrate Add substrate dilutions to initiate reaction prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->add_enzyme add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_fluorescence Measure fluorescence intensity over time incubate->measure_fluorescence plot_velocity Plot initial velocity vs. substrate concentration measure_fluorescence->plot_velocity fit_curve Fit data to Michaelis-Menten equation plot_velocity->fit_curve determine_params Determine Km and Vmax fit_curve->determine_params

Figure 2: Workflow for determining ADAM17 kinetic parameters.

Materials:

  • Recombinant human ADAM17 (e.g., R&D Systems, Cat# 930-ADB)

  • FRET peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂, R&D Systems, Cat# ES003)

  • Assay Buffer: 25 mM Tris, 2.5 µM ZnCl₂, 0.005% Brij-35, pH 9.0

  • 96-well black microplate

  • Fluorescence microplate reader with appropriate excitation/emission filters for the chosen FRET pair (e.g., Ex/Em = 320/405 nm for Mca/Dpa)

  • DMSO (for dissolving substrate)

Procedure:

  • Prepare Reagents:

    • Reconstitute ADAM17 in the assay buffer to a stock concentration of 1 µg/mL.

    • Dissolve the FRET substrate in DMSO to create a 10 mM stock solution.

    • Prepare a series of substrate dilutions in assay buffer ranging from 0.1 µM to 100 µM.

  • Enzyme Reaction:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 10 µL of the appropriate substrate dilution to each well.

    • To initiate the reaction, add 40 µL of the diluted ADAM17 solution (final concentration ~10 ng/well). For the blank, add 40 µL of assay buffer.

Quantifying Soluble TNF-alpha Release: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tumor Necrosis Factor-alpha (TNF-alpha), a potent pro-inflammatory cytokine, is a key mediator in a wide range of physiological and pathological processes, including inflammation, immunity, and apoptosis. The quantification of its soluble form is crucial for researchers in immunology, oncology, and drug development to understand disease pathogenesis and evaluate therapeutic interventions. This document provides detailed application notes and experimental protocols for the accurate measurement of soluble TNF-alpha release.

Introduction to Soluble TNF-alpha

TNF-alpha is initially expressed as a 26 kDa transmembrane protein (tmTNF-alpha), which is then cleaved by the TNF-alpha converting enzyme (TACE/ADAM17) to release a 17 kDa soluble form (sTNF-alpha) into the extracellular space.[1][2] This soluble homotrimer is the primary form that circulates in the body and mediates systemic inflammatory responses by binding to its receptors, TNFR1 and TNFR2, on target cells.[3][4] Accurate quantification of sTNF-alpha is therefore a critical aspect of studying inflammatory diseases and the efficacy of anti-inflammatory drugs.

Methods for Quantification

Several immunoassays are available for the quantification of soluble TNF-alpha, each with its own advantages and limitations. The most commonly employed methods include:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that offers high sensitivity and is widely used for quantifying cytokines in various biological samples.

  • Cytometric Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple analytes in a single sample, offering efficiency in terms of sample volume and time.[5][6]

  • Western Blotting: A technique used to detect specific proteins in a sample, which can be adapted to quantify soluble TNF-alpha, particularly in cell culture supernatants.

The choice of method often depends on the required sensitivity, sample throughput, and the need for multiplexing.

Data Presentation: Quantitative Comparison of Methods

The following table summarizes the key quantitative parameters of commercially available kits for the detection of soluble TNF-alpha, providing a basis for selecting the most appropriate method for specific research needs.

MethodAssay Range (pg/mL)Sensitivity (pg/mL)Sample Volume (µL)Hands-on TimeReference
ELISA (Standard) 7.81 - 5004.69100~3.5 hours[7]
15.63 - 10006.4100~3.5 hours[8]
ELISA (High Sensitivity) 0.31 - 20.00.1350~4 hours[3]
ELISA (Ultrasensitive) 0.5 - 32<0.0950~3 hours[4]
Cytometric Bead Array (CBA) 10 - 25001.225 - 50~3 hours[9][10]

Signaling Pathway

The binding of soluble TNF-alpha to its receptor, TNFR1, initiates a complex signaling cascade that can lead to either cell survival and inflammation or apoptosis. The following diagram illustrates the key pathways involved.

TNF_alpha_Signaling TNF-alpha Signaling Pathway TNF_alpha Soluble TNF-alpha (trimer) TNFR1 TNFR1 TNF_alpha->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 Complex_I Complex I TRADD->Complex_I FADD FADD TRADD->FADD Complex_II Complex II (DISC) TRADD->Complex_II TRAF2->Complex_I RIP1->Complex_I RIP1->Complex_II IKK_Complex IKK Complex Complex_I->IKK_Complex Activation MAPK_Pathway MAPK Pathway (JNK, p38) Complex_I->MAPK_Pathway Activation I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus Translocation Inflammation Inflammation & Cell Survival Genes Nucleus->Inflammation Gene_Expression Gene Expression Nucleus->Gene_Expression Caspase8 Caspase-8 FADD->Caspase8 FADD->Complex_II Caspase8->Complex_II Apoptosis Apoptosis Caspase8->Apoptosis Complex_II->Caspase8 Activation AP1 AP-1 MAPK_Pathway->AP1 Activation AP1->Nucleus Translocation

Caption: TNF-alpha signaling through TNFR1 can lead to inflammation and cell survival via NF-κB and MAPK pathways, or apoptosis via Caspase-8 activation.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol provides a general guideline for a sandwich ELISA to quantify soluble TNF-alpha. Specific details may vary depending on the commercial kit used.

Materials:

  • ELISA kit for human TNF-alpha (containing pre-coated 96-well plate, detection antibody, standard, buffers, and substrate)

  • Distilled or deionized water

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash bottle or automated plate washer

Procedure:

  • Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. It is recommended to run standards and samples in duplicate.

  • Standard Curve Preparation: Create a standard curve by performing serial dilutions of the TNF-alpha standard. A typical range is from 1000 pg/mL down to 15.6 pg/mL.

  • Sample Addition: Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

  • Incubation: Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[11]

  • Washing: Aspirate the contents of each well and wash the plate four times with 1X Wash Buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Incubation: Cover the plate and incubate for 1 hour at room temperature.[11]

  • Washing: Repeat the wash step as described in step 5.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Incubation: Cover the plate and incubate for 45 minutes at room temperature.[11]

  • Washing: Repeat the wash step as described in step 5.

  • Substrate Development: Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.[11]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm immediately.

  • Data Analysis: Calculate the concentration of TNF-alpha in the samples by interpolating from the standard curve.

ELISA_Workflow ELISA Experimental Workflow start Start prep_reagents Prepare Reagents, Standards, and Samples start->prep_reagents add_samples Add Standards and Samples to Coated Plate (100 µL) prep_reagents->add_samples incubate1 Incubate (2.5h RT or O/N 4°C) add_samples->incubate1 wash1 Wash Plate (4x) incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody (100 µL) wash1->add_detection_ab incubate2 Incubate (1h RT) add_detection_ab->incubate2 wash2 Wash Plate (4x) incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP (100 µL) wash2->add_streptavidin_hrp incubate3 Incubate (45 min RT) add_streptavidin_hrp->incubate3 wash3 Wash Plate (4x) incubate3->wash3 add_substrate Add TMB Substrate (100 µL) wash3->add_substrate incubate4 Incubate (30 min RT, dark) add_substrate->incubate4 add_stop Add Stop Solution (50 µL) incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: A typical workflow for a sandwich ELISA to quantify soluble TNF-alpha.

Cytometric Bead Array (CBA) Protocol

This protocol outlines the general steps for a CBA to measure soluble TNF-alpha. Refer to the specific kit manual for detailed instructions.

Materials:

  • CBA kit for human TNF-alpha (containing capture beads, detection reagent, standards, and buffers)

  • Flow cytometer

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and tips

Procedure:

  • Reagent Preparation: Reconstitute and serially dilute the cytokine standards as per the kit instructions. Prepare the mixed capture beads by combining the required volume of each specific bead suspension.

  • Assay Setup: Add 50 µL of the mixed capture beads to each assay tube.

  • Standard and Sample Addition: Add 50 µL of each standard dilution and unknown sample to the appropriately labeled tubes.

  • Detection Reagent: Add 50 µL of the PE-conjugated detection reagent to every tube.

  • Incubation: Incubate the tubes for 3 hours at room temperature, protected from light.

  • Washing: Add 1 mL of Wash Buffer to each tube and centrifuge at 200 x g for 5 minutes. Carefully aspirate and discard the supernatant.

  • Resuspension: Add 300 µL of Wash Buffer to each tube to resuspend the bead pellet.

  • Flow Cytometry: Vortex the samples immediately before acquiring on the flow cytometer. Use the cytometer setup beads to optimize instrument settings. Acquire the samples, collecting events for each bead population.

  • Data Analysis: Use the appropriate software to analyze the flow cytometry data and calculate the concentration of TNF-alpha in the samples based on the standard curve.

CBA_Workflow Cytometric Bead Array (CBA) Workflow start Start prep_reagents Prepare Standards and Mixed Capture Beads start->prep_reagents add_beads Add Mixed Capture Beads to Assay Tubes (50 µL) prep_reagents->add_beads add_samples Add Standards and Samples (50 µL) add_beads->add_samples add_detection Add PE Detection Reagent (50 µL) add_samples->add_detection incubate Incubate (3h RT, dark) add_detection->incubate wash Wash Beads (1 mL Wash Buffer, centrifuge 200g 5 min) incubate->wash resuspend Resuspend Beads (300 µL Wash Buffer) wash->resuspend acquire Acquire on Flow Cytometer resuspend->acquire analyze Analyze Data acquire->analyze

Caption: The general workflow for quantifying soluble TNF-alpha using a Cytometric Bead Array.

Western Blotting Protocol for Soluble TNF-alpha

This protocol is adapted for the detection of soluble TNF-alpha in cell culture supernatants.

Materials:

  • Cell culture supernatant

  • Methanol and Chloroform

  • SDS-PAGE gels (15% acrylamide recommended for 17 kDa protein)

  • Running buffer and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TNF-alpha

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 500 µL of cell culture supernatant, add 500 µL of methanol and 125 µL of chloroform.[1]

    • Vortex thoroughly and centrifuge at 12,000 x g for 10 minutes at 4°C.[1]

    • Carefully remove the upper aqueous layer. Add 500 µL of methanol to the protein interface.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and air-dry the protein pellet.

    • Resuspend the pellet in an appropriate volume of 1X Laemmli sample buffer.

  • SDS-PAGE:

    • Boil the samples for 5-10 minutes.

    • Load the samples onto a 15% SDS-PAGE gel along with a protein ladder.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary anti-TNF-alpha antibody diluted in blocking buffer overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Repeat the wash step as described in step 6.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging:

    • Capture the chemiluminescent signal using an imaging system. The intensity of the band at 17 kDa corresponds to the amount of soluble TNF-alpha. Densitometry can be used for semi-quantitative analysis by comparing the band intensity to that of known standards.

Western_Blot_Workflow Western Blot Workflow for Soluble TNF-alpha start Start sample_prep Protein Precipitation from Cell Culture Supernatant start->sample_prep sds_page SDS-PAGE (15% Gel) sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (1h RT) transfer->blocking primary_ab Primary Antibody Incubation (Overnight 4°C) blocking->primary_ab wash1 Wash (3x 10 min) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1h RT) wash1->secondary_ab wash2 Wash (3x 10 min) secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging and Analysis detection->imaging

Caption: A generalized workflow for the detection and semi-quantification of soluble TNF-alpha in cell culture supernatants by Western Blotting.

References

Application Notes and Protocols for Studying ADAM17 In Vitro Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a transmembrane sheddase that plays a critical role in various physiological and pathological processes. It cleaves and releases the ectodomains of numerous cell surface proteins, including cytokines like TNF-α, growth factors such as Epidermal Growth Factor Receptor (EGFR) ligands, and receptors. This proteolytic activity, known as "ectodomain shedding," is a key regulatory step in multiple signaling pathways. Given its involvement in cancer progression, inflammation, and autoimmune diseases, ADAM17 is a significant target for therapeutic intervention.

Silencing gene expression with short interfering RNA (siRNA) is a powerful, rapid, and cost-effective method to investigate the function of target genes like ADAM17 in vitro. These application notes provide detailed protocols for using siRNA to knock down ADAM17 expression in cultured cells to study its role in signaling pathways and cellular functions.

Key Signaling Pathways Involving ADAM17

ADAM17 is a central regulator in several critical signaling cascades. Its sheddase activity directly initiates or modulates downstream signaling.

  • EGFR Ligand Shedding and Pathway Activation: ADAM17 cleaves and releases EGFR ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG). The soluble ligands then bind to and activate the EGFR, triggering downstream pathways like the Ras/Raf/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. Knockdown of ADAM17 has been shown to inhibit the EGFR/PI3K/AKT signaling pathway.

ADAM17_EGFR_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 TGFa Soluble TGF-α ADAM17->TGFa Cleavage pro_TGFa pro-TGF-α pro_TGFa->ADAM17 EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK TGFa->EGFR Binds & Activates Proliferation Proliferation & Survival PI3K_Akt->Proliferation Ras_MAPK->Proliferation

Caption: ADAM17-mediated EGFR signaling pathway.
  • TNF-α Processing and Inflammatory Signaling: ADAM17 is the primary enzyme responsible for converting the membrane-bound precursor of TNF-α into its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1, TNFR2), initiating signaling cascades that can lead to inflammation or apoptosis. Silencing ADAM17 expression is an effective way to evaluate its role in cleaving transmembrane proteins like TNF-α.

ADAM17_TNFa_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 sTNFa Soluble TNF-α ADAM17->sTNFa Cleavage pro_TNFa pro-TNF-α pro_TNFa->ADAM17 TNFR TNFR1/2 NFkB NF-κB Pathway TNFR->NFkB Apoptosis Apoptosis Pathway TNFR->Apoptosis sTNFa->TNFR Binds & Activates Inflammation Inflammation NFkB->Inflammation

Caption: ADAM17-mediated TNF-α processing and signaling.

Experimental Workflow for siRNA-Mediated Study of ADAM17

The overall process for investigating ADAM17 function using siRNA involves several key stages, from initial cell culture and transfection to validation of knockdown and downstream functional analysis.

siRNA_Workflow cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis Culture 1. Cell Culture (e.g., MCF-7, HCT-8, HeLa) Plate cells 24h before transfection siRNA_Prep 2. Prepare siRNA & Reagent (ADAM17 siRNA, Control siRNA) Transfection 3. siRNA Transfection (Incubate 24-72h) siRNA_Prep->Transfection Harvest 4. Harvest Cells (RNA & Protein Lysates) Transfection->Harvest Validation 5. Validate Knockdown (qPCR & Western Blot) Harvest->Validation Shedding_Assay 6a. Sheddase Activity Assay (ELISA for shed substrates) Validation->Shedding_Assay Functional_Assay 6b. Functional Assays (Proliferation, Migration, Apoptosis) Validation->Functional_Assay

Caption: General experimental workflow for ADAM17 knockdown studies.

Experimental Protocols

Protocol 1: siRNA Transfection for ADAM17 Knockdown

This protocol outlines the transient transfection of siRNA into cultured mammalian cells to silence ADAM17 expression. Optimization is critical and may be required for different cell lines.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HCT-116, MCF-7)

  • Complete culture medium

  • ADAM17-specific siRNA and a non-targeting (scrambled) control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Reduced-serum medium (e.g., Opti-MEM™)

  • 6-well or 12-well tissue culture plates

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells in antibiotic-free complete medium to achieve 50-70% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute ADAM17 siRNA and control siRNA separately in reduced-serum medium to the desired final concentration (typically 10-50 nM). Gently mix.

  • Transfection Reagent Preparation: In a separate tube, dilute the transfection reagent in reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before proceeding to validation or functional assays. The optimal incubation time depends on the stability of the ADAM17 protein and the specific downstream assay.

Protocol 2: Validation of ADAM17 Knockdown Efficiency

It is essential to confirm the reduction of both ADAM17 mRNA and protein levels to validate the silencing effect.

A. Quantitative Real-Time PCR (qPCR) for mRNA Level

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ADAM17 and a housekeeping gene (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction: At 24-48 hours post-transfection, harvest cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers for ADAM17 and the housekeeping gene.

  • Analysis: Calculate the relative expression of ADAM17 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated cells. A successful knockdown typically shows ≥70% reduction in mRNA levels.

B. Western Blot for Protein Level

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, transfer buffer)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ADAM17

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 48-72 hours post-transfection, lyse cells and collect the protein supernatant.

  • Quantification: Determine the protein concentration of each lysate.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane for 1 hour, then incubate with the primary anti-ADAM17 antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody for a loading control to ensure equal loading. Quantify band intensity to determine the percentage of protein knockdown relative to the control.

Protocol 3: ADAM17 Sheddase Activity Assay (ELISA)

This protocol measures the functional consequence of ADAM17 knockdown by quantifying the amount of a known substrate shed into the cell culture medium. TNF-α is a classic substrate.

Materials:

  • Conditioned media from ADAM17-knockdown and control cells

  • ELISA kit for a known ADAM17 substrate (e.g., human TNF-α)

Procedure:

  • Sample Collection: At 48-72 hours post-transfection, collect the culture medium from the cells. If necessary, stimulate the cells with an agent like Phorbol 12-myristate 13-acetate (PMA) to induce shedding.

  • Centrifugation: Centrifuge the collected medium to pellet any detached cells or debris.

  • ELISA: Perform the ELISA according to the manufacturer's protocol using the cleared conditioned media.

  • Analysis: Measure the absorbance and calculate the concentration of the shed substrate. Compare the levels between ADAM17-siRNA and control-siRNA treated cells. A significant reduction in the shed substrate indicates successful functional knockdown of ADAM17.

Protocol 4: Downstream Functional Assays

The effect of ADAM17 knockdown can be assessed using various cell-based assays depending on the research question.

  • Cell Proliferation Assay (e.g., MTT or CCK-8): ADAM17 knockdown can inhibit cell proliferation. This can be measured by seeding transfected cells and assessing their viability over several days using colorimetric assays.

  • Cell Migration/Invasion Assay (e.g., Boyden Chamber): ADAM17 is implicated in cell motility. Transwell assays can be used to quantify changes in cell migration or invasion through a porous membrane following ADAM17 silencing.

  • Apoptosis Assay (e.g., Flow Cytometry): In some contexts, silencing ADAM17 can induce apoptosis. This can be assessed by staining cells with Annexin V and Propidium Iodide and analyzing them via flow cytometry.

Data Presentation and Expected Outcomes

Quantitative data should be presented clearly for comparison.

Table 1: Representative ADAM17 Knockdown Efficiency

Treatment Group ADAM17 mRNA Level (Relative to Control) ADAM17 Protein Level (Relative to Control)
Control siRNA 100% 100%
ADAM17 siRNA #1 25 ± 5% 30 ± 8%
ADAM17 siRNA #2 18 ± 4% 22 ± 6%

Data are presented as mean ± SD from three independent experiments. Knockdown is validated by qPCR and Western Blot.

Table 2: Effect of ADAM17 Knockdown on Substrate Shedding

Treatment Group Soluble TNF-α in Medium (pg/mL) Percent Reduction
Control siRNA 450 ± 35 -
ADAM17 siRNA 110 ± 20 75.6%

Data are presented as mean ± SD. TNF-α levels in conditioned media were measured by ELISA 48h post-transfection.

Table 3: Effect of ADAM17 Knockdown on Cell Proliferation (HCT-8 Cells)

Treatment Group Cell Viability (Absorbance at 450 nm) at 72h Percent Inhibition
Control siRNA 1.85 ± 0.12 -
ADAM17 siRNA 1.15 ± 0.09 37.8%

Data are presented as mean ± SD. Cell viability was assessed using a CCK-8 assay.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low Knockdown Efficiency 1. Suboptimal siRNA concentration.2. Poor transfection efficiency.3. Rapid protein turnover.4. Incorrect timing of harvest.1. Titrate siRNA concentration (e.g., 5-100 nM).2. Optimize cell density and transfection reagent volume. Use a positive control siRNA.3. For stable proteins, extend incubation time before harvest (e.g., 72-96h).4. Perform a time-course experiment

Troubleshooting & Optimization

ADAM17 Selective Inhibitor Development: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on selective ADAM17 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing selective ADAM17 inhibitors?

A1: Developing selective ADAM17 inhibitors presents several key challenges:

  • High Homology: ADAM17 shares significant structural similarity with other members of the ADAM family and matrix metalloproteinases (MMPs), making it difficult to design inhibitors that do not also block these other important enzymes.

  • Broad Substrate Profile: ADAM17 cleaves over 80 different substrates, including growth factors, cytokines, and their receptors. Broad inhibition of ADAM17 can, therefore, disrupt essential physiological signaling pathways, leading to undesirable side effects.

  • Off-Target Effects: Early broad-spectrum metalloproteinase inhibitors failed in clinical trials due to significant side effects, highlighting the need for high selectivity.

  • In Vitro vs. In Vivo Discrepancies: Some inhibitors show promising activity in in-vitro assays but fail to demonstrate efficacy in in-vivo models. This can be due to factors like poor bioavailability, rapid metabolism, or the complex regulatory environment of ADAM17 in a biological system.

Q2: Why is my selective ADAM17 inhibitor not showing efficacy in vivo despite potent in vitro activity?

A2: Several factors can contribute to a lack of in vivo efficacy for a potent in vitro ADAM17 inhibitor:

  • Pharmacokinetics and Bioavailability: The inhibitor may have poor absorption, distribution, metabolism, or excretion (ADME) properties, preventing it from reaching the target tissue at a sufficient concentration.

  • Substrate-Specific Inhibition: Some novel inhibitors may act in a substrate-selective manner. For instance, an inhibitor might block the shedding of one ADAM17 substrate but not another, and the in vivo model may depend on the cleavage of the unaffected substrate.

  • Redundancy from other Proteases: In the complex in vivo environment, other proteases like ADAM10 or certain MMPs might compensate for the inhibited ADAM17 activity, cleaving the same substrate and masking the effect of the inhibitor.

  • Complex Regulation of ADAM17: The activity of ADAM17 is tightly regulated by interacting proteins such as iRhoms, which are essential for its transport and maturation. An inhibitor's efficacy can be influenced by these regulatory mechanisms in a cellular context, which may not be fully recapitulated in a simplified in vitro assay.

Q3: What are the key signaling pathways regulated by ADAM17?

A3: ADAM17 is a critical regulator of multiple signaling pathways by cleaving the ectodomains of various transmembrane proteins. The main pathways include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: ADAM17 sheds EGFR ligands like amphiregulin (AREG) and transforming growth factor-alpha (TGF-α), leading to the activation of EGFR and downstream pathways such as ERK1/2 and PI3K/AKT.

  • Tumor Necrosis Factor-α (TNF-α) Signaling: ADAM17 is also known as TNF-α converting enzyme (TACE) and is the primary sheddase for TNF-α, a key pro-inflammatory cytokine.

  • Interleukin-6 Receptor (IL-6R) Signaling: ADAM17 cleaves the membrane-bound IL-6R to generate a soluble form (sIL-6R). The sIL-6R can then bind to IL-6 and activate cells that only express the gp130 co-receptor, a process known as IL-6 trans-signaling.

  • Notch Signaling: Under certain conditions, ADAM17 can cleave Notch receptors, which is a critical step in the activation of Notch signaling, a pathway involved in cell differentiation and development.

Troubleshooting Guides

Problem: Weak or No Signal in ADAM17 Western Blot
Possible Cause Troubleshooting Steps
Low Protein Expression • Confirm that your cell line or tissue expresses ADAM17 at detectable levels.• Use a positive control, such as a cell lysate known to overexpress ADAM17.• Increase the amount of protein loaded onto the gel (20-30 µg of total protein is a good starting point).
Inefficient Protein Extraction • Use a lysis buffer containing protease inhibitors to prevent degradation of ADAM17.• Ensure the lysis buffer is appropriate for extracting membrane proteins.
Poor Antibody Performance • Use an antibody validated for Western Blotting and specific for ADAM17.• Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C).• Use a fresh dilution of the primary antibody for each experiment.
Inefficient Transfer • Confirm successful protein transfer from the gel to the membrane using Ponceau S staining.• Optimize transfer conditions (time, voltage/amperage) based on the molecular weight of ADAM17 (mature form ~100 kDa, pro-form ~130 kDa).
Suboptimal Blocking • Increase the blocking time or the concentration of the blocking agent.• Consider switching between blocking agents (e.g., non-fat dry milk vs. BSA).
Problem: Inconsistent Results in Cell-Based Shedding Assays
Possible Cause Troubleshooting Steps
Cell Health and Confluency • Ensure cells are healthy and not overgrown, as this can affect ADAM17 activity.• Plate cells at a consistent density for all experiments.
Stimulation Variability • Use a consistent concentration and incubation time for the stimulating agent (e.g., PMA).• Ensure the stimulating agent is fresh and properly stored.
Inhibitor Potency and Stability • Prepare fresh dilutions of the inhibitor for each experiment from a stock solution.• Confirm the inhibitor's IC50 in a biochemical assay before use in cell-based assays.
Assay Detection Method • For ELISA-based detection of shed substrates, ensure the antibody pair is specific and sensitive.• For activity-based assays using fluorescent substrates, check for potential quenching or autofluorescence from your compounds or media.
Presence of Serum • Serum can contain endogenous proteases and inhibitors. Perform shedding assays in serum-free media to reduce variability.

Quantitative Data

Table 1: Selectivity Profile of ADAM17 Inhibitor KP-457

This table summarizes the inhibitory concentration (IC50) values of the selective ADAM17 inhibitor KP-457 against ADAM17, ADAM10, and various Matrix Metalloproteinases (MMPs). The data demonstrates the high selectivity of KP-457 for ADAM17.

Target EnzymeIC50 (nM)
ADAM17 11.1
ADAM10748
MMP2717
MMP39760
MMP82200
MMP95410
MMP13930
MMP142140
MMP177100

Data sourced from MedChemExpress.

Experimental Protocols

ADAM17 Activity Assay (Fluorogenic)

This protocol outlines a general procedure for measuring ADAM17 activity using a fluorogenic substrate.

Materials:

  • Recombinant human ADAM17 enzyme

  • ADAM17 fluorogenic substrate (e.g., a peptide with a quenched fluorophore)

  • Assay buffer

  • 96-well black microplate

  • Fluorimeter

Procedure:

  • Prepare a dilution series of your test inhibitor in assay buffer.

  • In a 96-well plate, add the recombinant ADAM17 enzyme to each well.

  • Add the diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time at 37°C.

  • Initiate the reaction by adding the ADAM17 fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/530 nm) over time.

  • The rate of increase in fluorescence is proportional to the ADAM17 activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based Substrate Shedding Assay

This protocol describes a general method to assess the effect of inhibitors on the shedding of an ADAM17 substrate from the cell surface.

Materials:

  • Cells expressing the ADAM17 substrate of interest (e.g., TNF-α, Amphiregulin)

  • Cell culture medium (serum-free for the assay)

  • Stimulating agent (e.g., Phorbol-12-myristate-13-acetate, PMA)

  • Test inhibitor

  • ELISA kit for the shed ectodomain of the substrate

Procedure:

  • Seed cells in a multi-well plate and grow to a suitable confluency.

  • Wash the cells and replace the growth medium with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control for 30-60 minutes at 37°C.

  • Stimulate ADAM17 activity by adding a stimulating agent (e.g., PMA) and incubate for the desired time (e.g., 30 minutes to a few hours).

  • Collect the cell culture supernatant.

  • Quantify the amount of the shed substrate ectodomain in the supernatant using a specific ELISA kit.

  • Determine the effect of the inhibitor on substrate shedding by comparing the results from inhibitor-treated and vehicle-treated cells.

Visualizations

ADAM17_Signaling_Pathways cluster_EGFR EGFR Signaling cluster_TNFa TNF-α Signaling cluster_IL6R IL-6R Trans-Signaling cluster_Notch Notch Signaling pro_AREG pro-Amphiregulin sAREG Soluble Amphiregulin pro_AREG->sAREG ADAM17 EGFR EGFR sAREG->EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ERK1_2 ERK1/2 Pathway EGFR->ERK1_2 pro_TNFa pro-TNF-α sTNFa Soluble TNF-α pro_TNFa->sTNFa ADAM17 TNFR TNFR sTNFa->TNFR Inflammation Inflammation TNFR->Inflammation mIL6R Membrane IL-6R sIL6R Soluble IL-6R mIL6R->sIL6R ADAM17 gp130 gp130 sIL6R->gp130  + IL-6 IL6 IL-6 JAK_STAT JAK/STAT Pathway gp130->JAK_STAT Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD ADAM17 (S2 cleavage) Gene_Transcription Gene Transcription NICD->Gene_Transcription Translocates to nucleus

Technical Support Center: ADAM17 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their ADAM17 western blotting experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during ADAM17 western blotting, offering potential causes and solutions in a direct question-and-answer format.

Question: Why am I seeing no signal or a very weak signal for ADAM17?

Answer:

There are several potential reasons for a weak or absent ADAM17 signal. Consider the following factors:

  • Insufficient Protein Load: The amount of ADAM17 in your sample may be too low for detection.

    • Solution: Increase the total protein loaded per well. It is recommended to perform a protein concentration assay (e.g., BCA or Bradford assay) to ensure you are loading an adequate and equal amount of protein for each sample.

  • Inefficient Protein Extraction: ADAM17 is a transmembrane protein, and its extraction can be challenging.

    • Solution: Use a lysis buffer appropriate for membrane proteins, such as RIPA buffer, which contains stronger detergents. Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation.

  • Poor Antibody Performance: The primary antibody may have low affinity or may not be recognizing the denatured form of the protein.

    • Solution: Optimize the primary antibody concentration; you may need to increase it. Ensure the antibody has been validated for western blotting. Check the antibody's storage conditions and avoid repeated freeze-thaw cycles.

  • Inefficient Transfer: The transfer of ADAM17 from the gel to the membrane may be incomplete.

    • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. For larger proteins like ADAM17, you may need to optimize the transfer time and voltage. Using a PVDF membrane is often recommended for better protein retention.

  • Blocking Issues: Over-blocking can sometimes mask the epitope.

    • Solution: While less common, if you suspect over-blocking, try reducing the blocking time or using a different blocking agent (e.g., switching from non-fat dry milk to BSA).

Question: I am observing multiple bands or non-specific bands in my ADAM17 western blot. What could be the cause?

Answer:

The presence of unexpected bands can be due to several factors:

  • Antibody Specificity: The primary antibody may be cross-reacting with other proteins.

    • Solution: Use a well-validated, affinity-purified antibody. Consider performing a knockout/knockdown validation if possible to confirm antibody specificity.

  • Protein Degradation: ADAM17 may be degrading during sample preparation.

    • Solution: Always use fresh samples and consistently work on ice. Ensure your lysis buffer contains a sufficient concentration of protease inhibitors. Degradation can lead to smaller, non-specific bands.

  • Different Forms of ADAM17: You may be detecting different forms of the ADAM17 protein.

    • Explanation: ADAM17 exists as a pro-form (inactive precursor) and a mature, active form, which have different molecular weights. You may also detect glycosylated forms of the protein.

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.

    • Solution: Titrate your antibodies to find the optimal concentration that gives a strong signal with minimal background.

  • Insufficient Washing: Inadequate washing can result in the retention of non-specifically bound antibodies.

    • Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations.

Question: Why is the background on my ADAM17 western blot high?

Answer:

High background can obscure your bands of interest. Here are some common causes and solutions:

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific antibody binding to the membrane.

    • Solution: Ensure you are blocking for a sufficient amount of time (typically 1 hour at room temperature). You can also try increasing the concentration of your blocking agent or switching to a different one (e.g., from 5% non-fat dry milk to 5% BSA).

  • High Antibody Concentration: As mentioned previously, excessive antibody concentrations can contribute to high background.

    • Solution: Optimize the dilution of both your primary and secondary antibodies.

  • Contamination: Contaminated buffers or equipment can lead to a speckled or uneven background.

    • Solution: Use freshly prepared buffers and ensure your electrophoresis and transfer equipment are clean.

  • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

    • Solution: Ensure the membrane is always submerged in buffer during incubation and washing steps.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for ADAM17 western blotting, compiled from various sources.

Table 1: ADAM17 Protein Characteristics

CharacteristicValueSource(s)
Pro-form Molecular Weight~135 kDa
Mature Form Molecular Weight~80-100 kDa
Cellular LocalizationTransmembrane

Table 2: Recommended Antibody Dilutions for ADAM17 Western Blotting

Antibody TypeRecommended DilutionSource(s)
Rabbit Polyclonal1:500 - 1:2,000
Rabbit Polyclonal1:1000
Rabbit Polyclonal1:2000 - 1:8000
Rabbit Polyclonal1:600
Goat Polyclonal1 µg/mL

Note: Optimal antibody dilutions should always be determined empirically by the user.

Experimental Protocols

This section provides a detailed methodology for performing an ADAM17 western blot.

Protein Extraction from Cultured Cells
  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) at a volume of 0.5-1 mL per 10 cm dish.

  • Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C.

  • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA).

SDS-PAGE and Protein Transfer
  • Mix your protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Load 20-40 µg of total protein per lane onto a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of ADAM17; an 8-10% gel is a good starting point.

  • Run the gel electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure no air bubbles are trapped between the gel and the membrane.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.

Immunodetection
  • Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody against ADAM17, diluted in blocking buffer, overnight at 4°C with gentle agitation. Refer to Table 2 for starting dilution recommendations.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Detect the signal using a digital imager or X-ray film.

Visualizations

ADAM17 Signaling Pathway

ADAM17 is a key sheddase involved in the processing of various cell surface proteins, thereby influencing multiple signaling pathways. One of its most well-known functions is the cleavage of pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form. It also plays a role in the activation of the Epidermal Growth Factor Receptor (EGFR) and Notch signaling pathways by shedding their respective ligands.

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 soluble_TNF Soluble TNF-α ADAM17->soluble_TNF cleaves soluble_EGFR_ligand Soluble EGFR Ligand ADAM17->soluble_EGFR_ligand cleaves cleaved_Notch Cleaved Notch ADAM17->cleaved_Notch cleaves pro_TNF pro-TNF-α pro_TNF->ADAM17 EGFR_ligand EGFR Ligand (e.g., Amphiregulin) EGFR_ligand->ADAM17 Notch_receptor Notch Receptor Notch_receptor->ADAM17 downstream_inflammation Inflammation soluble_TNF->downstream_inflammation activates downstream_EGFR EGFR Signaling (e.g., ERK1/2) soluble_EGFR_ligand->downstream_EGFR activates downstream_Notch Notch Signaling cleaved_Notch->downstream_Notch activates

Caption: ADAM17-mediated signaling pathways.

Western Blotting Experimental Workflow

The western blotting technique is a multi-step process used to detect specific proteins in a sample. It involves sample preparation, separation of proteins by size, transfer to a solid support, and detection using specific antibodies.

Western_Blot_Workflow start Start: Cell/Tissue Sample protein_extraction 1. Protein Extraction (Lysis) start->protein_extraction quantification 2. Protein Quantification (e.g., BCA Assay) protein_extraction->quantification sds_page 3. SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer 4. Electrotransfer (Blotting to Membrane) sds_page->transfer blocking 5. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 6. Primary Antibody Incubation (Binds to ADAM17) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (Binds to Primary Ab) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection end End: Data Analysis detection->end

Caption: A typical western blotting workflow.

Technical Support Center: Addressing Inhibitor Solubility in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common inhibitor solubility issues encountered during cell-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Dissolution and Stock Preparation

Q1: What is the best initial approach to dissolve a poorly water-soluble inhibitor for a cell-based assay?

A2: The most common and recommended initial strategy is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted into the aqueous assay medium.[1] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose due to its ability to dissolve a wide range of organic compounds.[1]

Q2: My inhibitor will not dissolve in DMSO. What are the alternative solvents?

A2: If an inhibitor is insoluble in DMSO, other organic solvents can be tested. Alternative solvents include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycols (PEGs).[1][2][3] It is crucial to select a solvent that is compatible with your specific cell line and assay, and to always run a vehicle control to account for any solvent-induced effects.[4] Some compounds, particularly those that are ionic, may dissolve in DMF or DMA.[3] For neutral compounds, solvents like toluene might be an option, though their compatibility with cell-based assays is limited.[3]

Q3: What can I do if my inhibitor is difficult to dissolve even in an organic solvent?

A3: If you encounter difficulty dissolving an inhibitor, several physical methods can be employed to aid dissolution:

  • Sonication: Briefly sonicating the stock solution can help break down compound aggregates and enhance dissolution.[5][6][7]

  • Vortexing: Thorough vortexing can also aid in dissolving the compound.[7]

  • Gentle Heating: Heating the solution (no higher than 50°C) can increase solubility, but caution must be exercised to avoid compound degradation.[1][7] Always check for the compound's stability at elevated temperatures.

Precipitation in Aqueous Media

Q4: My inhibitor dissolves in DMSO but precipitates when I dilute it into my cell culture medium. What should I do?

A4: This is a very common issue that occurs when a hydrophobic compound moves from a high concentration of organic solvent to an aqueous environment.[5][8] Here are several strategies to troubleshoot this problem:

  • Further Dilution in DMSO: Before adding the inhibitor to the aqueous medium, dilute the concentrated stock solution further in DMSO.[5] This reduces the likelihood of the compound crashing out of solution upon contact with the aqueous buffer.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution.[9][10] This gradual reduction in solvent concentration can prevent precipitation.

  • Dropwise Addition and Mixing: Add the inhibitor stock solution dropwise to the culture medium while gently swirling or vortexing.[8] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the inhibitor can aid in solubilization.[6][8]

  • Reduce Final Concentration: Test lower final concentrations of the inhibitor in your assay. It's possible the desired concentration exceeds the compound's solubility limit in the final assay medium.[1]

Below is a workflow to guide you through troubleshooting precipitation issues.

G start Inhibitor precipitates in aqueous medium check_stock Is the stock solution clear? start->check_stock stock_issue Troubleshoot stock dissolution: - Sonicate - Gentle heat - Try alternative solvent check_stock->stock_issue No dilution_method How was the working solution prepared? check_stock->dilution_method Yes stock_issue->start single_dilution Single, large dilution dilution_method->single_dilution serial_dilution Serial dilution dilution_method->serial_dilution optimize_dilution Optimize dilution method: - Pre-warm medium - Add stock dropwise with mixing - Further dilute stock in DMSO first single_dilution->optimize_dilution check_concentration Is precipitation still observed? serial_dilution->check_concentration optimize_dilution->check_concentration lower_concentration Lower the final inhibitor concentration in the assay check_concentration->lower_concentration Yes end Proceed with experiment check_concentration->end No lower_concentration->check_concentration advanced_methods Consider advanced formulation strategies: - pH adjustment - Cyclodextrins - Surfactants lower_concentration->advanced_methods If issue persists advanced_methods->end

Troubleshooting inhibitor precipitation workflow.
Solvent Cytotoxicity

Q5: What is the maximum recommended final concentration of DMSO in my cell culture?

A5: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity.[8] A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[4][6][8] However, sensitivity to DMSO can vary significantly between different cell types.[11][12] It is critical to perform a vehicle control experiment (cells treated with the same final concentration of DMSO without the inhibitor) to assess the effect on your specific cell line.[5] For some sensitive cell lines, even concentrations as low as 0.1% are recommended.[13]

Q6: What are the signs of DMSO-induced cytotoxicity?

A6: High concentrations of DMSO can lead to reduced cell viability and proliferation.[13][14] In some cell lines, DMSO has been shown to induce apoptosis, characterized by the cleavage of caspase-3 and PARP-1.[13] The cytotoxic effect is dependent on both the concentration and the duration of exposure.[11]

Advanced Solubility Enhancement Strategies

Q7: Beyond using co-solvents, what other methods can improve inhibitor solubility in aqueous media?

A7: For particularly challenging compounds, several formulation strategies can be employed:

  • pH Modification: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[15][16] Acidic compounds are more soluble at higher pH, while basic compounds are more soluble at lower pH. The chosen pH must be compatible with the biological assay system.[1]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[1][15][16][17] This can be an effective way to increase the apparent solubility of a poorly soluble drug.

  • Surfactants: Surfactants can be used to solubilize poorly water-soluble compounds by incorporating them into micelles.[15] However, care must be taken as detergents can be toxic to cells at concentrations above their critical micelle concentration.[18]

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[15][17] Techniques like micronization and nanosuspension can be used to achieve this.[2][17][19]

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Cell Viability

The following table summarizes the cytotoxic effects of DMSO on various cell lines as reported in the literature. It is important to note that these values are a guide, and the optimal DMSO concentration should be determined empirically for your specific cell line and experimental conditions.

Cell LineDMSO ConcentrationExposure TimeEffect on ViabilityReference
hAPC0.1% - 0.5%Up to 7 daysNot considered cytotoxic[20]
hAPC1%72 hours & 7 daysSignificant reduction in viability[20]
hAPC5% - 10%24 hours onwardsCytotoxic[20]
Hep G23% - 5%72 hoursInhibition of cell proliferation[14]
MCF-70.3125%48 & 72 hours>30% reduction in viability[11]
MCF-71% - 2%24 hoursSignificant reduction in viability[12]
HeLa1% - 2%24 hoursNo significant effect on viability[12]
Various Cancer Lines≤0.5%N/ANo significant cytotoxic effect[11]
RA FLSs<0.05%24 hoursConsidered safe[13]
RA FLSs0.1%24 hours~5-12% toxicity[13]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Inhibitor Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution of a hydrophobic inhibitor.

  • Determine Required Mass: Calculate the mass of the inhibitor needed to achieve the desired stock concentration (e.g., 10 mM). For example, to make 1 mL of a 10 mM stock solution of an inhibitor with a molecular weight of 500 g/mol , you would need 5 mg of the compound.[9]

  • Weigh Inhibitor: In a sterile microcentrifuge tube or vial, accurately weigh out the calculated amount of the inhibitor powder.[9]

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.[8][9]

  • Dissolve: Vortex the solution thoroughly until the inhibitor is completely dissolved. The solution should be clear.[8] If necessary, use brief sonication or gentle warming to aid dissolution.[6][7]

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[7][21]

Protocol 2: Preparation of Working Dilutions in Cell Culture Medium

This protocol details a recommended method for diluting a concentrated DMSO stock solution into an aqueous medium to minimize precipitation.

  • Thaw Stock Solution: Thaw one aliquot of the concentrated inhibitor stock solution at room temperature.[9]

  • Prepare Intermediate Dilution (Recommended): To improve accuracy and prevent precipitation, prepare an intermediate dilution of the stock solution in DMSO or the cell culture medium. A stepwise dilution is often more effective than a single large dilution.[5][9] For example, dilute a 10 mM stock 1:10 in DMSO to create a 1 mM solution.

  • Prepare Final Working Solution:

    • Pre-warm the required volume of complete cell culture medium to 37°C.[6][8]

    • Calculate the volume of the stock (or intermediate) solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains in a non-toxic range (typically ≤0.5%).[6]

    • Add the stock solution dropwise to the pre-warmed medium while gently mixing.[8]

  • Final Check: Gently mix the final working solution. Before adding to cells, it can be useful to add a drop to a slide and check for precipitation under a microscope.[7]

Signaling Pathway Visualization

The diagram below illustrates a hypothetical scenario where an inhibitor ("Inhibitor X") targets a kinase ("Kinase B") in a signaling pathway. If the inhibitor precipitates, the effective concentration is reduced, leading to incomplete pathway inhibition.

G cluster_soluble Scenario 1: Soluble Inhibitor cluster_precipitated Scenario 2: Precipitated Inhibitor Receptor_S Receptor KinaseA_S Kinase A Receptor_S->KinaseA_S KinaseB_S Kinase B KinaseA_S->KinaseB_S Target_S Target Protein KinaseB_S->Target_S Response_S Cellular Response Target_S->Response_S InhibitorX_S Inhibitor X (Effective Concentration) InhibitorX_S->KinaseB_S Receptor_P Receptor KinaseA_P Kinase A Receptor_P->KinaseA_P KinaseB_P Kinase B KinaseA_P->KinaseB_P Target_P Target Protein KinaseB_P->Target_P Response_P Cellular Response (Partial) Target_P->Response_P InhibitorX_P Inhibitor X (Precipitated) InhibitorX_P->KinaseB_P

References

Technical Support Center: Optimizing Dosage for In Vivo ADAM17 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with A Disintegrin and Metalloproteinase 17 (ADAM17) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my ADAM17 inhibitor effective in vitro but shows limited or no efficacy in my in vivo model?

A1: This is a common challenge. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The inhibitor may have poor bioavailability, rapid clearance, or unfavorable distribution in vivo, preventing it from reaching the target tissue at a sufficient concentration.[1] Early studies found that some inhibitors with charged residues were potent in vitro but failed to inhibit TNF-α release in vivo.[2]

  • Metabolic Liabilities: The compound may be quickly metabolized into inactive or even toxic by-products. For example, some hydroxamate-based inhibitors can undergo O-glucuronidation and hydrolysis in vivo.[3]

  • Compensatory Mechanisms: In an in vivo system, other proteases, such as ADAM10, may compensate for the inhibition of ADAM17, continuing to shed key substrates.[4] For instance, the specific anti-ADAM17 antibody D1(A12) inhibited the shedding of several substrates in vivo but did not reduce circulating human TNF-α, suggesting a compensatory mechanism for TNF-α cleavage.[4]

  • Target Engagement: The administered dose might be insufficient to achieve the necessary level of target inhibition in the relevant tissue compartment.

Q2: How can I determine the optimal starting dose and dosing schedule for my in vivo experiment?

A2: A systematic approach is required:

  • In Vitro Potency: Start with the in vitro IC50 value from cell-based assays as a baseline.

  • Pharmacokinetic Studies: Conduct PK studies in your chosen animal model to determine the inhibitor's half-life, clearance, and bioavailability.[1] This will inform the dosing frequency needed to maintain exposure above the target concentration.

  • Pharmacodynamic (PD) Studies: Use a pilot cohort to establish a dose-response relationship. Administer a range of doses and measure a relevant biomarker of ADAM17 activity (e.g., shedding of a substrate like TGF-α or AREG) in plasma or tissue samples at different time points.[4]

  • Efficacy Studies: Once a dose that shows significant target engagement is identified, proceed to full-scale efficacy studies.

Q3: What are the common side effects or toxicities associated with ADAM17 inhibitors, and how can they be mitigated?

A3: Toxicity has been a major hurdle in the clinical development of ADAM17 inhibitors.

  • Off-Target Effects: Early broad-spectrum metalloproteinase inhibitors caused musculoskeletal and liver toxicities due to a lack of selectivity against other metalloproteinases like MMPs.[2][5]

  • Mechanism-Based Toxicity: Since ADAM17 processes over 80 substrates, its inhibition can disrupt normal physiological processes.[2][5] Genetic ablation of ADAM17 is embryonically lethal, and inactivating mutations in humans are linked to severe pathologies, including skin lesions, diarrhea, and multiorgan dysfunction, often due to impaired EGFR ligand release.[6][7]

  • Mitigation Strategies: The development of highly selective, non-zinc-binding, or exosite-targeting inhibitors aims to reduce off-target effects.[8][9] Using the lowest effective dose and carefully monitoring for signs of toxicity in animal models is crucial. Short-term or intermittent dosing may also be a viable strategy to prevent long-term side effects while achieving a therapeutic window.[6]

Q4: How can I confirm that my inhibitor is engaging the ADAM17 target in vivo?

A4: Measuring target engagement is critical. This is typically done through pharmacodynamic (PD) assays:

  • Substrate Shedding Analysis: The most direct method is to measure the levels of soluble ADAM17 substrates in the plasma, ascites fluid, or tissue lysates of treated animals compared to a vehicle control group. Commonly measured substrates include TNFR1-α, Amphiregulin (AREG), and TGF-α.[4] A significant reduction in the levels of these shed ectodomains indicates target engagement.

  • Western Blotting: Assess the phosphorylation status of downstream signaling proteins. For example, since ADAM17 sheds EGFR ligands, its inhibition can lead to reduced phosphorylation of EGFR and downstream pathways like PI3K/AKT and Ras/MAPK.[3][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No reduction in tumor growth despite in vitro potency. 1. Insufficient dose/exposure. 2. Poor pharmacokinetic properties (e.g., rapid clearance). 3. Tumor model is not dependent on ADAM17 activity. 4. Compensatory protease activity (e.g., ADAM10).1. Perform a dose-escalation study and measure pharmacodynamic markers (e.g., substrate shedding) to confirm target engagement.[4] 2. Characterize the PK profile of your inhibitor. Consider reformulating or using a different administration route.[1] 3. Confirm that the tumor cells in your model express ADAM17 and are sensitive to its inhibition in vitro. 4. Measure shedding of multiple substrates. If only some are inhibited, a compensatory mechanism may be active.[4]
High toxicity or weight loss observed in treated animals. 1. Dose is too high. 2. Off-target effects of the inhibitor. 3. On-target toxicity due to inhibition of physiological ADAM17 functions.[7]1. Reduce the dose or switch to an intermittent dosing schedule. Determine the maximum tolerated dose (MTD). 2. Use a more selective inhibitor if available. Test for inhibition of related metalloproteinases (e.g., MMPs, ADAM10). 3. Monitor for specific organ toxicities (e.g., liver enzymes, skin abnormalities). Consider using tissue-specific conditional knockout models to understand the source of toxicity.[6]
Inconsistent results between experiments. 1. Variability in inhibitor preparation/formulation. 2. Inconsistent administration (e.g., i.p. injection missing the peritoneal cavity). 3. Biological variability in animals.1. Standardize your protocol for solubilizing and preparing the inhibitor for injection. 2. Ensure all personnel are properly trained in the administration technique. 3. Increase the number of animals per group to improve statistical power.

Quantitative Data from In Vivo Studies

Table 1: Examples of Small Molecule ADAM17 Inhibitors In Vivo

InhibitorAnimal ModelDosage & RouteDosing FrequencyKey FindingReference
TMI-005 NSCLC Xenograft (Mouse)50 mg/kg, OralDailySupra-additive antitumor response when combined with ionizing radiation.[11]
INCB7839 Diffuse Large B-cell Lymphoma (Clinical)N/AN/AAdvanced to clinical trials as a dual ADAM10/17 inhibitor.[2][2]
GW280264X Peritonitis (Mouse)10 µM (i.p.)Single DoseEffective at preventing Mer shedding for up to 24 hours.[12]
DPC333 Rodents, Dogs, ChimpsN/AN/ACharacterized as a potent and selective inhibitor of ADAM17.[13][13]

Table 2: Examples of Biologic ADAM17 Inhibitors In Vivo

InhibitorAnimal ModelDosage & RouteDosing FrequencyKey FindingReference
D1(A12) Antibody Ovarian Cancer Xenograft (Mouse)10 mg/kg, i.p.Once every 7 days (q7d)Significantly reduced tumor growth (56% of control); inhibited shedding of TNFR1-α, AREG, and TGF-α.[4][4]
Recombinant Prodomain (PD) Metastasis Model (Mouse)N/ASingle DoseA single dose before tumor cell injection was sufficient to prevent long-term metastatic seeding.[6][6][14]
MEDI3622 Antibody NSCLC Orthotopic Model (Mouse)N/AN/AReduced tumor growth when combined with ionizing radiation.[15][15]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation: Culture human tumor cells (e.g., IGROV1 for ovarian cancer or A549 for NSCLC) under standard conditions.[4][15] Implant 1x10⁶ to 5x10⁶ cells subcutaneously or orthotopically into immunocompromised mice (e.g., Balb/c nude).

  • Tumor Growth Monitoring: Allow tumors to establish to a palpable size (e.g., 100-150 mm³). If using luciferase-expressing cells, monitor tumor burden via bioluminescent imaging (IVIS).[4][15]

  • Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Inhibitor Low Dose, Inhibitor High Dose).

  • Inhibitor Preparation & Administration: Prepare the inhibitor in a suitable vehicle (e.g., PBS, DMSO/oil emulsion). Administer the inhibitor at the predetermined dose, route (e.g., i.p., oral gavage), and schedule.

  • Data Collection: Measure tumor volume with calipers (or bioluminescence) and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Collect blood via cardiac puncture for plasma analysis and excise tumors for tissue analysis (e.g., Western blot, histology).

Protocol 2: Pharmacodynamic (PD) Assay for Target Engagement
  • Study Design: Administer a single dose of the ADAM17 inhibitor to a cohort of tumor-bearing or naive mice. Include a vehicle-treated control group.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 2, 6, 24, 48 hours). Process the blood to obtain plasma and store at -80°C.

  • Substrate Measurement: Use a commercial ELISA kit to quantify the concentration of a soluble ADAM17 substrate (e.g., mouse or human TNFR1-α, TGF-α, or AREG) in the plasma samples.[4]

  • Data Analysis: Compare the levels of the shed substrate in the inhibitor-treated groups to the vehicle control group. A significant decrease in the substrate level indicates successful target engagement by the inhibitor.

Visualizations

ADAM17_Signaling_Pathway cluster_membrane Cell Membrane ADAM17 ADAM17 sTNF Soluble TNF-α ADAM17->sTNF sEGFR_L Soluble EGFR Ligand ADAM17->sEGFR_L Pro_TNF pro-TNF-α Pro_TNF->ADAM17 Cleavage Pro_EGFR_Ligand pro-EGFR Ligand (e.g., TGF-α, AREG) Pro_EGFR_Ligand->ADAM17 Cleavage EGFR EGFR Proliferation Cell Proliferation Survival EGFR->Proliferation Signaling TNFR TNFR Inflammation Inflammation Necroptosis TNFR->Inflammation Signaling sTNF->TNFR Binding sEGFR_L->EGFR Binding

Caption: Simplified ADAM17 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Optimization vitro_potency Determine IC50 in cell-based assays vitro_selectivity Assess selectivity vs. ADAM10 & MMPs vitro_potency->vitro_selectivity pk_study Pharmacokinetic (PK) Study (Half-life, Bioavailability) vitro_selectivity->pk_study Proceed if potent & selective pd_study Pharmacodynamic (PD) Study (Measure substrate shedding) pk_study->pd_study mtd_study Toxicity / MTD Study pd_study->mtd_study efficacy_study Efficacy Study in Disease Model mtd_study->efficacy_study

Caption: Workflow for in vivo dose optimization.

Troubleshooting_Logic start In vivo efficacy is low? q1 Target engagement confirmed via PD? start->q1 a1_no Perform dose-escalation and PD marker analysis. Check PK properties. q1->a1_no No q2 Is toxicity observed? q1->q2 Yes a2_yes Reduce dose or change schedule. Assess off-target activity. Consider on-target toxicity. q2->a2_yes Yes q3 Is the tumor model ADAM17-dependent? q2->q3 No a3_no Re-evaluate model choice. Confirm target expression and pathway relevance in vitro. q3->a3_no No a3_yes Investigate compensatory mechanisms (e.g., ADAM10). Consider combination therapy. q3->a3_yes Yes

Caption: Troubleshooting logic for poor in vivo efficacy.

References

ADAM17 Trafficking Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the trafficking of A Disintegrin and Metalloproteinase 17 (ADAM17). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific experimental challenges.

Immunofluorescence (IF) Staining for ADAM17

Question: I am having trouble detecting ADAM17 on the cell surface using immunofluorescence. The signal is either very weak or completely absent. What could be the issue?

Answer:

Weak or absent cell surface staining of ADAM17 is a common issue, as the majority of the mature protease is localized intracellularly, with only a small fraction present on the plasma membrane at any given time. Here are several factors and troubleshooting steps to consider:

  • Antibody Selection: Ensure you are using an antibody that specifically recognizes the extracellular domain of ADAM17 and has been validated for flow cytometry or live-cell staining, as these applications confirm reactivity with the protein in its native conformation on the cell surface.

  • Fixation and Permeabilization:

    • For detecting surface ADAM17, you should perform staining on non-permeabilized cells. Fixation with paraformaldehyde (PFA) prior to antibody incubation should be gentle to preserve the epitope.

    • If you are trying to visualize total ADAM17 (both surface and intracellular), permeabilization (e.g., with Triton X-100 or saponin) is necessary after fixation. Be aware that strong permeabilization can sometimes diminish the signal from membrane proteins.

  • Stimulation Conditions:

    • Under basal conditions, surface ADAM17 levels are low.

    • Stimulation with Phorbol 12-myristate 13-acetate (PMA) can transiently increase the cell surface expression of mature ADAM17. However, this effect is often followed by internalization and degradation of the protease. Consider a time-course experiment (e.g., 5, 15, 30, 60 minutes) to capture the peak of surface expression.

    • Physiological stimuli, such as G-protein coupled receptor (GPCR) ligands, can activate ADAM17's shedding activity without significantly altering its cell-surface abundance.

  • General IF Troubleshooting:

    • Antibody Concentration: Titrate your primary antibody to find the optimal concentration.

    • Secondary Antibody: Use a bright, high-quality secondary antibody.

    • Antigen Retrieval: This is generally not required for cell surface staining but may be necessary for paraffin-embedded tissues.

    • Controls: Include a positive control (e.g., cells overexpressing ADAM17) and a negative control (e.g., cells with ADAM17 knockdown or knockout, or an isotype control antibody).

Cell Surface Biotinylation for ADAM17

Question: My cell surface biotinylation assay followed by western blot shows a very faint band for ADAM17, or multiple non-specific bands. How can I optimize this experiment?

Answer:

Cell surface biotinylation is a powerful technique to quantify surface proteins, but it requires careful optimization. Here are some troubleshooting tips:

  • Biotinylation Reagent:

    • Use a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin, to ensure only surface proteins are labeled.

    • Prepare the biotin solution fresh immediately before use, as the NHS ester is moisture-sensitive and can hydrolyze.

  • Labeling Conditions:

    • Perform the biotinylation reaction on ice or at 4°C to minimize endocytosis of the labeled proteins.

    • Ensure the pH of the labeling buffer is optimal for the reaction (typically pH 7.5-8.0).

  • Quenching: Thoroughly quench the reaction with a primary amine-containing buffer (e.g., Tris or glycine) to stop the labeling and prevent non-specific reactions.

  • Cell Lysis and Pulldown:

    • Use a lysis buffer that effectively solubilizes membrane proteins (e.g., RIPA buffer).

    • Ensure complete cell lysis to release the biotinylated proteins.

    • Incubate the lysate with streptavidin beads for a sufficient amount of time (e.g., overnight at 4°C) to capture the biotinylated proteins.

  • Washing: Increase the number and stringency of washes after the streptavidin pulldown to reduce non-specific binding of unlabeled proteins.

  • Western Blotting:

    • Load a sufficient amount of protein from the pulldown eluate.

    • Include a "total lysate" or "input" lane to confirm the presence of ADAM17 in your starting material.

    • Include a negative control of unlabeled cells to check for non-specific binding to the streptavidin beads.

Flow Cytometry for ADAM17 Surface Expression

Question: The mean fluorescence intensity (MFI) for ADAM17 in my flow cytometry experiment is very low and not significantly different from the isotype control. What can I do to improve the signal?

Answer:

Low MFI in flow cytometry for ADAM17 surface expression is a common challenge due to its low abundance on the cell surface.

  • Cell Handling:

    • Avoid using harsh enzymatic dissociation methods like trypsin, which can cleave the extracellular domain of ADAM17. Use a non-enzymatic cell dissociation buffer or gentle scraping.

  • Antibody:

    • Use a primary antibody validated for flow cytometry that recognizes an extracellular epitope.

    • Titrate the primary antibody to determine the optimal concentration that gives the best signal-to-noise ratio.

  • Staining Protocol:

    • Perform staining at 4°C to prevent antibody-induced internalization of ADAM17.

    • Use a bright, reliable fluorophore-conjugated secondary antibody if your primary is not directly conjugated.

  • Gating Strategy:

    • Use appropriate forward and side scatter gates to exclude dead cells and debris.

    • Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

  • Stimulation: As with immunofluorescence, consider stimulating cells with PMA to transiently increase surface ADAM17 levels. Perform a time-course experiment to identify the optimal stimulation time.

Quantitative Data Summary

The following table summarizes the differential effects of various stimuli on the cell surface expression of ADAM17.

StimulusTypeEffect on ADAM17 Surface ExpressionTypical ConcentrationDurationReference
PMA PKC ActivatorRapid and transient increase100 nM5-15 minutes
GPCR Ligands (e.g., Thrombin, Histamine) PhysiologicalNo significant changeVaries by ligandVaries by ligand

Key Experimental Protocols

Protocol 1: Cell Surface Biotinylation of ADAM17

This protocol is adapted from a method used for HEK293 cells.

  • Cell Culture: Grow adherent cells (e.g., HEK293) to 80-90% confluency.

  • Stimulation (Optional): If studying stimulated trafficking, treat cells with the desired agonist (e.g., 100 nM PMA for 5-15 minutes).

  • Washing: Wash cells three times with ice-cold PBS (pH 8.0).

  • Biotinylation: Incubate cells with freshly prepared EZ-Link Sulfo-NHS-LC-Biotin (1.0 mg/mL in PBS, pH 8.0) for 30 minutes at 4°C with gentle rocking.

  • Quenching: Remove the biotin solution and wash the cells three times with an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine or Tris) to stop the reaction.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice for 10-20 minutes. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Streptavidin Pulldown:

    • Determine the protein concentration of the supernatant.

    • Incubate a standardized amount of protein (e.g., 1-2 mg) with streptavidin-agarose beads for at least 1 hour (or overnight) at 4°C with end-over-end rotation.

  • Washing: Wash the beads three to four times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads by boiling in 2x Laemmli sample buffer for 5-10 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-ADAM17 antibody.

Protocol 2: Flow Cytometry for Surface ADAM17

This is a general protocol for staining cell surface markers.

  • Cell Preparation: Harvest cells using a non-enzymatic method and wash with ice-cold FACS buffer (e.g., PBS with 1-2% BSA). Resuspend cells to a concentration of 1 x 10^6 cells/100 µL.

  • Fc Block (Optional but Recommended): Incubate cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C to reduce non-specific binding.

  • Primary Antibody Staining: Add the anti-ADAM17 primary antibody (at a pre-titrated optimal concentration) to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1-2 mL of cold FACS buffer, centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes between washes.

  • Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.

  • Washing: Repeat the washing steps as in step 4.

  • Resuspension: Resuspend the final cell pellet in 200-400 µL of FACS buffer.

  • Analysis: Analyze the samples on a flow cytometer as soon as possible. Include an isotype control and unstained cells for proper gating and analysis.

Visualizations

ADAM17 Maturation and Trafficking Pathway

ADAM17_Trafficking cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Endosome Endocytic Pathway ER Pro-ADAM17 (inactive) + iRhom2 Golgi Pro-domain cleavage by Furin ER->Golgi Trafficking PM Mature ADAM17 (at cell surface) Golgi->PM Transport to surface Endosome Internalization via Clathrin-coated pits PM->Endosome Constitutive Endocytosis Endosome->PM Recycling Lysosome Lysosome Endosome->Lysosome Degradation caption ADAM17 Trafficking Workflow

Caption: Workflow of ADAM17 from synthesis in the ER to the cell surface.

The trafficking of ADAM17 is a highly regulated process. It begins in the endoplasmic reticulum (ER), where the inactive pro-form of ADAM17 forms a complex with an essential chaperone protein, iRhom2. This complex is then transported to the Golgi apparatus. In the Golgi, the pro-domain of ADAM17 is cleaved by furin-like proprotein convertases, resulting in the mature, catalytically competent form of the enzyme. The mature ADAM17, still in complex with iRhom2, is then trafficked to the cell surface. Once at the plasma membrane, ADAM17 can be activated to cleave its substrates. The protease is also subject to constitutive internalization through clathrin-coated pits.

Experimental Workflow: Cell Surface Biotinylation

Validation & Comparative

A Researcher's Guide to Validating Novel Substrates of ADAM17

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), is a critical cell-surface protease involved in the shedding of a vast array of signaling molecules. Its substrates play pivotal roles in inflammation, cancer progression, and development, making ADAM17 a significant therapeutic target. The identification and validation of novel ADAM17 substrates are crucial for understanding its biological functions and for the development of targeted therapies.

This guide provides a comparative overview of key experimental methods for validating novel ADAM17 substrates, complete with detailed protocols, data presentation tables, and visual workflows to aid in experimental design and interpretation.

Comparison of Substrate Validation Methods

Choosing the appropriate method for validating a putative ADAM17 substrate depends on various factors, including the availability of specific antibodies, the required sensitivity, and the desired throughput. Below is a comparison of common techniques:

Method Principle Advantages Disadvantages Throughput Relative Cost
Proteomics (e.g., HEP-SEC, 2D-GE/MS) Unbiased identification and quantification of shed proteins in the secretome of cells with modulated ADAM17 activity.High-throughput discovery of novel substrates. Does not require specific antibodies.Technically demanding, requires specialized equipment and bioinformatics expertise. May have lower sensitivity for low-abundance proteins.HighHigh
Cell-Based Shedding Assay Quantification of the shed ectodomain of a specific substrate from cultured cells upon ADAM17 stimulation or inhibition.Physiologically relevant, as it occurs in a cellular context. Can be adapted for moderate throughput.Requires a specific antibody for the shed ectodomain. Indirect measure of cleavage.MediumMedium
In Vitro Cleavage Assay Direct assessment of substrate cleavage by recombinant ADAM17 in a cell-free system.Provides direct evidence of cleavage. Allows for detailed kinetic analysis.May not fully recapitulate the cellular environment (e.g., missing co-factors or interacting proteins). Requires purified components.Low to MediumMedium
Western Blotting Detection and semi-quantitative analysis of the shed substrate in cell culture supernatants or cell lysates.Widely accessible, provides information on the molecular weight of the cleaved fragment.Semi-quantitative, lower throughput, and generally less sensitive than ELISA.LowLow
ELISA (Enzyme-Linked Immunosorbent Assay) Highly sensitive and quantitative measurement of the shed substrate using a specific antibody pair.High sensitivity and specificity, quantitative, and suitable for high-throughput screening.Requires a pair of specific antibodies for a sandwich ELISA format.HighMedium
Proximity-Dependent Biotinylation (BioID) Identification of proteins in close proximity to ADAM17 by fusing it to a promiscuous biotin ligase.Can identify transient or weak interactions and potential substrates in a native cellular environment.Identifies proximal proteins, which are not necessarily direct substrates. Requires generation of fusion proteins and mass spectrometry.HighHigh

Experimental Protocols

Proteomics-Based Substrate Discovery: Heparin-Treated Secretome (HEP-SEC) Analysis

This method is particularly useful for identifying substrates that bind to heparan sulfate proteoglycans.

Experimental Workflow:

cluster_0 Cell Culture & Stimulation cluster_1 Secretome Collection & Preparation cluster_2 Mass Spectrometry & Data Analysis A Plate wild-type and ADAM17-knockout cells B Starve cells (serum-free media) A->B C Stimulate with PMA to activate ADAM17 B->C D Collect conditioned media C->D E Add heparin to release HSPG-bound proteins D->E F Concentrate and buffer-exchange proteins E->F G In-solution or in-gel tryptic digest F->G H LC-MS/MS analysis G->H I Database search and label-free quantification H->I J Identify proteins with increased shedding in WT vs. KO I->J

Figure 1. Workflow for HEP-SEC proteomics to identify ADAM17 substrates.

Methodology:

  • Cell Culture and Stimulation:

    • Plate wild-type and ADAM17-knockout cells (e.g., mouse embryonic fibroblasts) and grow to confluency.

    • Wash cells with PBS and incubate in serum-free media for 24 hours.

    • Stimulate one set of wild-type cells with a phorbol ester like Phorbol 12-myristate 13-acetate (PMA) (e.g., 100-200 nM for 1-3 hours) to activate ADAM17. Leave another set of wild-type and the knockout cells unstimulated as controls.

  • Secretome Collection and Preparation:

    • Collect the conditioned media from all cell plates.

    • To release heparan sulfate proteoglycan-bound proteins, add heparin to the conditioned media (e.g., 10 µg/mL) and incubate for 30 minutes at 4°C.

    • Centrifuge to remove cell debris.

    • Concentrate the supernatant using centrifugal filter units (e.g., 3 kDa molecular weight cut-off).

    • Perform a buffer exchange into a buffer suitable for proteomics (e.g., 50 mM ammonium bicarbonate).

  • Mass Spectrometry and Data Analysis:

    • Reduce, alkylate, and digest the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using software like MaxQuant for protein identification and label-free quantification.

    • Compare the protein abundances in the secretomes of PMA-stimulated wild-type cells versus unstimulated wild-type and ADAM17-knockout cells. Proteins that are significantly more abundant in the stimulated wild-type secretome are candidate ADAM17 substrates.

Cell-Based Shedding Assay

This targeted assay is used to validate a specific candidate substrate.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Sample Collection & Analysis A Plate cells expressing the substrate B Pre-treat with ADAM17 inhibitor (e.g., TAPI-2) or vehicle A->B C Stimulate with PMA or other agonist B->C D Collect supernatant (shed ectodomain) C->D E Lyse cells (full-length substrate) C->E F Quantify shed ectodomain by ELISA or Western Blot D->F G Normalize to total protein in cell lysate E->G

Figure 2. Workflow for a cell-based shedding assay.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells that endogenously express the candidate substrate or have been transfected to express it.

    • Optional: Pre-incubate cells with a broad-spectrum metalloproteinase inhibitor (e.g., TAPI-2, 10-20 µM for 30 minutes) or a more specific ADAM17 inhibitor as a negative control.

    • Stimulate the cells with an agent known to activate ADAM17 (e.g., PMA, 100-200 nM for 1-3 hours). Include an unstimulated control.

  • Sample Collection:

    • Collect the cell culture supernatant, which contains the shed ectodomain of the substrate.

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. This lysate contains the full-length, uncleaved substrate.

  • Analysis:

    • Quantify the amount of the shed ectodomain in the supernatant using a specific ELISA or by Western blotting.

    • Measure the total protein concentration in the cell lysates to normalize the shedding signal.

    • A significant increase in the shed ectodomain upon stimulation, which is blocked by an ADAM17 inhibitor, validates the protein as an ADAM17 substrate.

In Vitro Cleavage Assay

This assay provides direct evidence of substrate cleavage by ADAM17.

Methodology:

  • Reagents and Setup:

    • Recombinant, active ADAM17

comparative analysis of ADAM17 vs ADAM10 activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of ADAM17 and ADAM10 Activity: A Guide for Researchers

This guide provides a comprehensive comparison of the enzymatic activities of A Disintegrin and Metalloproteinase 17 (ADAM17) and ADAM10, two closely related sheddases with critical roles in a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their substrate specificities, regulatory mechanisms, and the experimental methods used to assess their activities.

Introduction

ADAM17, also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE), and ADAM10 are transmembrane zinc metalloproteinases that mediate the ectodomain shedding of a wide array of cell surface proteins.[1][2] This proteolytic release, or "shedding," is a crucial step in regulating the function of various signaling molecules, including growth factors, cytokines, and their receptors.[2][3] While both enzymes share some substrates, they exhibit distinct specificities and are regulated by different cellular mechanisms, leading to their involvement in unique and sometimes opposing biological outcomes.[1][4] Dysregulation of ADAM17 and ADAM10 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them attractive targets for therapeutic intervention.[2][3]

Substrate Specificity: A Tale of Two Sheddases

A key distinction between ADAM17 and ADAM10 lies in their substrate preferences. While there is some overlap, numerous studies have identified specific substrates that are preferentially cleaved by one enzyme over the other.

Epidermal Growth Factor Receptor (EGFR) Ligands

A systematic analysis of EGFR ligand shedding in mouse embryonic fibroblasts (mEFs) has revealed a clear division of labor between ADAM17 and ADAM10. ADAM17 is the primary sheddase for Transforming Growth Factor-alpha (TGFα), Amphiregulin (AREG), Heparin-Binding EGF-like Growth Factor (HB-EGF), and Epiregulin (EREG).[5][6][7][8] In contrast, ADAM10 is the main sheddase responsible for the release of Epidermal Growth Factor (EGF) and Betacellulin (BTC).[5][6][7][8]

SubstratePrimary SheddaseMethod of DeterminationReference
TGFαADAM17Analysis in ADAM-deficient mEFs[5][8]
AmphiregulinADAM17Analysis in ADAM-deficient mEFs[5][8]
HB-EGFADAM17Analysis in ADAM-deficient mEFs[5][8]
EpiregulinADAM17Analysis in ADAM-deficient mEFs[5][8]
EGFADAM10Analysis in ADAM-deficient mEFs[5][8]
BetacellulinADAM10Analysis in ADAM-deficient mEFs[5][8]
Notch Signaling Pathway

The roles of ADAM17 and ADAM10 in Notch signaling are context-dependent. ADAM10 is essential for ligand-dependent Notch signaling, which is the canonical pathway for Notch activation during development and tissue homeostasis.[9][10] Conversely, ADAM17 is primarily involved in ligand-independent Notch activation, which has been observed in certain pathological conditions like T-cell acute lymphoblastic leukemia (T-ALL).[4][9][11][12]

Signaling Pathway: Ligand-Dependent Notch Activation by ADAM10

Ligand_Dependent_Notch_Signaling Ligand Delta/Serrate/Lag-2 (DSL) Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding & Conformational Change ADAM10 ADAM10 Notch_Receptor->ADAM10 S2 Cleavage gamma_Secretase γ-Secretase Complex ADAM10->gamma_Secretase Substrate for NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD S3 Cleavage & Release Nucleus Nucleus NICD->Nucleus Translocation Target_Genes Target Gene Expression (e.g., Hes, Hey) Nucleus->Target_Genes Transcriptional Regulation

Caption: Ligand-dependent Notch signaling pathway initiated by ADAM10-mediated S2 cleavage.

Tumor Necrosis Factor-alpha (TNFα) Processing

ADAM17 was originally identified as the primary enzyme responsible for shedding the pro-inflammatory cytokine TNFα.[1] Studies using antisense oligonucleotides to knockdown ADAM17 in human cell lines confirmed its major role in TNFα processing, while knockdown of ADAM10 had no significant effect.[13] However, in ADAM17-deficient cells, ADAM10 can compensate and function as a TNFα sheddase.[14][15]

SubstratePrimary SheddaseCompensatory Sheddase (in absence of primary)Reference
TNFαADAM17ADAM10[13][14][15]

Cleavage Site Specificity

The substrate specificity of ADAM17 and ADAM10 is, in part, determined by the amino acid sequence surrounding the cleavage site. While there is no strict consensus sequence, studies using peptide libraries have revealed distinct preferences. A major determinant of specificity lies at the P1' position (the amino acid immediately C-terminal to the scissile bond). ADAM17 shows a preference for smaller aliphatic residues such as valine at this position, whereas ADAM10 can accommodate larger aromatic residues.[1][16][17]

PositionADAM10 PreferenceADAM17 PreferenceReference
P1'Aromatic amino acids, LeucineSmaller aliphatic residues (e.g., Valine)[1][16][17]

Regulation of Activity

The catalytic activities of ADAM17 and ADAM10 are tightly regulated at multiple levels, including post-translational modifications, subcellular localization, and interactions with other proteins.

ADAM17 Regulation
  • Activation by Phorbol Esters: Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are potent inducers of ADAM17-mediated shedding.[18] This activation is rapid and can lead to the translocation of ADAM17 to the cell surface.[18]

  • Role of iRhoms: Inactive rhomboid proteins (iRhoms) are essential for the trafficking and maturation of ADAM17.[10]

  • Inhibition by TIMP3: Tissue inhibitor of metalloproteinase 3 (TIMP-3) is an endogenous inhibitor of ADAM17.[19]

  • Cellular Localization: Most mature ADAM17 resides in intracellular compartments, with only a small fraction present at the cell surface, suggesting that its activity is regulated by controlling its localization.[18]

ADAM10 Regulation
  • Calcium Influx: ADAM10 activity can be stimulated by an influx of calcium ions.[1][20]

  • Prodomain Removal: Like other ADAMs, ADAM10 is synthesized as an inactive zymogen with a prodomain that must be proteolytically removed for activation.[21][22]

  • Post-translational Modifications: The cytoplasmic tail of ADAM10 can undergo post-translational modifications that regulate its shedding activity.[21][22]

  • Transcriptional and Translational Control: The expression of ADAM10 is regulated at both the transcriptional and translational levels.[23][24]

Logical Relationship: Regulation of ADAM17 and ADAM10 Activity

Regulation_of_ADAMs cluster_ADAM17 ADAM17 Regulation cluster_ADAM10 ADAM10 Regulation ADAM17 ADAM17 Activity PMA Phorbol Esters (PMA) PMA->ADAM17 Activates iRhoms iRhoms iRhoms->ADAM17 Required for Maturation TIMP3 TIMP-3 TIMP3->ADAM17 Inhibits Localization Cell Surface Localization Localization->ADAM17 Enables ADAM10 ADAM10 Activity Calcium Ca²⁺ Influx Calcium->ADAM10 Stimulates Prodomain Prodomain Removal Prodomain->ADAM10 Activates PTMs Cytoplasmic Tail PTMs PTMs->ADAM10 Modulates Expression Transcriptional/Translational Control Expression->ADAM10 Determines Level

Caption: Key regulatory mechanisms controlling the activity of ADAM17 and ADAM10.

Experimental Protocols

A variety of experimental approaches are employed to measure and compare the activities of ADAM17 and ADAM10.

Cell-Based Shedding Assay with Alkaline Phosphatase (AP)-Tagged Substrates

This assay is widely used to quantify the shedding of specific substrates in a cellular context.

Methodology:

  • Construct Preparation: The extracellular domain of the substrate of interest is fused to a reporter enzyme, typically secreted alkaline phosphatase (AP). This fusion construct is then cloned into a suitable mammalian expression vector.

  • Cell Transfection: Cells, often mouse embryonic fibroblasts (mEFs) deficient in specific ADAMs (Adam10-/-, Adam17-/-, or double knockouts), are transiently transfected with the AP-tagged substrate construct.

  • Stimulation and Sample Collection: After a period of expression, the cell culture medium is replaced. For constitutive shedding, the medium is collected after a defined incubation period. For stimulated shedding, cells are treated with an agonist (e.g., PMA for ADAM17, ionomycin for ADAM10) before medium collection.

  • AP Activity Measurement: The collected medium, containing the shed AP-tagged ectodomain, is assayed for AP activity. This is typically done by adding a colorimetric or chemiluminescent AP substrate and measuring the resulting signal using a spectrophotometer or luminometer.

  • Data Normalization: The AP activity in the medium is often normalized to the total cellular AP activity (from cell lysates) to account for variations in transfection efficiency and cell number.

Experimental Workflow: Cell-Based Shedding Assay

Shedding_Assay_Workflow Start Start Construct Clone Substrate-AP Fusion Construct Start->Construct Transfect Transfect ADAM-deficient or Wild-Type Cells Construct->Transfect Express Allow Protein Expression (24-48h) Transfect->Express Stimulate Stimulate Shedding (e.g., PMA, Ionomycin) Express->Stimulate Lyse Lyse Cells Express->Lyse Collect Collect Culture Medium Stimulate->Collect Assay_Medium Measure AP Activity in Medium Collect->Assay_Medium Assay_Lysate Measure AP Activity in Lysate Lyse->Assay_Lysate Normalize Normalize Shed AP to Total AP Assay_Medium->Normalize Assay_Lysate->Normalize End End Normalize->End

Caption: A typical workflow for a cell-based shedding assay using an AP-tagged substrate.

In Vitro Fluorogenic Peptide Cleavage Assay

This assay measures the enzymatic activity of purified, recombinant ADAM10 or ADAM17 using a synthetic peptide substrate.

Methodology:

  • Reagents:

    • Recombinant, purified ADAM10 or ADAM17.

    • A fluorogenic peptide substrate containing the cleavage sequence for the respective enzyme. The peptide is flanked by a fluorophore and a quencher, which prevents fluorescence until the peptide is cleaved.

    • Assay buffer.

  • Assay Procedure:

    • The recombinant enzyme is incubated with the fluorogenic substrate in a microplate well.

    • As the enzyme cleaves the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of increase in fluorescence is proportional to the enzyme's activity. This assay is particularly useful for screening potential inhibitors.[25][26]

Proteolytic Activity Matrix Analysis (PrAMA)

PrAMA is a high-throughput method that uses a panel of different FRET-based peptide substrates to create a "fingerprint" of metalloproteinase activity in complex biological samples like cell or tissue lysates.[27] By integrating the cleavage rates of multiple substrates with mathematical modeling, PrAMA can simultaneously quantify the specific activities of both ADAM10 and ADAM17.[27]

Conclusion

ADAM17 and ADAM10 are two highly significant sheddases with both overlapping and distinct functions. Their substrate preferences, particularly for EGFR ligands and Notch, and their differential regulation, allow them to play specific roles in a wide range of biological processes. A thorough understanding of their individual activities and the methods used to measure them is crucial for elucidating their roles in disease and for the development of targeted therapeutics. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and interpret experiments aimed at dissecting the complex biology of these critical enzymes.

References

A Comparative Guide to the Efficacy of ADAM17 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical sheddase involved in the release of a wide array of cell surface proteins, including growth factors and cytokines. Its pivotal role in signaling pathways implicated in cancer and inflammatory diseases has made it a prime therapeutic target. This guide provides an objective comparison of the efficacy of different classes of ADAM17 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.

Small Molecule Inhibitors: A Quantitative Comparison

Small molecule inhibitors have been a major focus of ADAM17-targeted drug discovery. These compounds typically interact with the active site of the enzyme. The following table summarizes the in vitro potency of several key small molecule inhibitors against ADAM17 and, where available, the closely related ADAM10, to provide an indication of selectivity.

InhibitorTarget(s)IC50 (nM) vs ADAM17IC50 (nM) vs ADAM10Reference(s)
INCB7839 (Aderbasib) ADAM10/ADAM17low nanomolarlow nanomolar[1][2]
INCB3619 ADAM10/ADAM171422[3]
GW280264X ADAM10/ADAM178.011.5[4][5]
DPC 333 ADAM1717-100 (cell-based)-[6][7]
Apratastat (TMI-005) TACE/MMPs--[8][9]
KP-457 ADAM1711.1748[1][3]
TAPI-0 TACE/MMPs100-[3]
TAPI-1 TACE/MMPs--[3]
JG26 ADAM8/ADAM17/ADAM101.9150[1]

Antibody-Based Inhibitors: Specificity and Potency

Monoclonal antibodies and other protein-based inhibitors offer a different modality for targeting ADAM17, often with high specificity.

InhibitorTypeIC50 vs ADAM17In Vivo Efficacy HighlightsReference(s)
D1(A12) Monoclonal Antibody4.7 nM (TNF-α shedding)Reduced tumor growth by 56% in an ovarian cancer xenograft model.[10]
MEDI3622 Monoclonal Antibody39 pMDemonstrated dose-dependent anti-tumor activity in an esophageal xenograft model.[11]
A17pro Recombinant Prodomain-Attenuated disease in models of sepsis, rheumatoid arthritis, and inflammatory bowel disease.[12][13]

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and the experimental procedures used for their evaluation.

ADAM17_Signaling_Pathway ADAM17 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 Notch_R Notch Receptor ADAM17->Notch_R Cleavage TNFa Soluble TNF-α ADAM17->TNFa Shedding EGFR_Ligand Soluble EGFR Ligands ADAM17->EGFR_Ligand Shedding Pro_TNFa pro-TNF-α Pro_TNFa->ADAM17 EGFR_Ligand_P pro-EGFR Ligands (e.g., TGF-α, AREG) EGFR_Ligand_P->ADAM17 EGFR EGFR MAPK MAPK/ERK Pathway (Proliferation, Survival) EGFR->MAPK Notch_ICD Notch Intracellular Domain (NICD) Notch_R->Notch_ICD Further Processing TNFa_R TNF-α Receptor TNFa->TNFa_R EGFR_Ligand->EGFR NFkB NF-κB Pathway (Inflammation) TNFa_R->NFkB Gene_Transcription Gene Transcription Notch_ICD->Gene_Transcription

Caption: ADAM17-mediated signaling pathways.

Experimental_Workflow Experimental Workflow for ADAM17 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Enzymatic_Assay Enzymatic Assay (Fluorogenic Substrate) IC50 Determine IC50 Enzymatic_Assay->IC50 Cell_Based_Assay Cell-Based Shedding Assay (e.g., ELISA for shed substrates) Cell_Based_Assay->IC50 Primary_Cells Primary Cells/Tissues Inhibitor_Treatment Inhibitor Treatment Primary_Cells->Inhibitor_Treatment Substrate_Shedding Measure Substrate Shedding Inhibitor_Treatment->Substrate_Shedding Animal_Model Disease Model (e.g., Tumor Xenograft) Dosing Inhibitor Administration Animal_Model->Dosing Efficacy Assess Efficacy (e.g., Tumor Volume) Dosing->Efficacy PD_Markers Pharmacodynamic Markers (e.g., Soluble Substrates) Dosing->PD_Markers

Caption: General workflow for evaluating ADAM17 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of ADAM17 inhibitors.

ADAM17 Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant ADAM17.

  • Materials:

    • Recombinant human ADAM17 enzyme

    • Fluorogenic ADAM17 substrate (e.g., based on the cleavage sequence of a known substrate like TNF-α or TGF-α)

    • Assay buffer (e.g., 25 mM Tris, pH 8.0)

    • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

    • 96-well or 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a microplate, add the assay buffer, the recombinant ADAM17 enzyme, and the test inhibitor at various concentrations.

    • Incubate the mixture for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The cleavage of the substrate by ADAM17 separates a fluorophore from a quencher, resulting in a measurable signal.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell-Based ADAM17 Shedding Assay

This assay assesses the ability of an inhibitor to block ADAM17-mediated shedding of its substrates from the surface of cultured cells.

  • Materials:

    • Cell line expressing high levels of ADAM17 and a relevant substrate (e.g., IGROV1 ovarian cancer cells for TNF-α shedding).

    • Cell culture medium and supplements.

    • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate, PMA) to induce shedding.

    • Test inhibitors.

    • ELISA kits for the specific shed substrate (e.g., human TNF-α ELISA kit).

    • Cell lysis buffer and protein assay reagents.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere and grow.

    • Pre-treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1 hour).

    • Stimulate shedding by adding a stimulating agent like PMA to the culture medium.

    • Incubate for a defined time (e.g., 90 minutes) to allow for substrate shedding.

    • Collect the cell culture supernatant.

    • Quantify the concentration of the shed substrate in the supernatant using a specific ELISA kit.

    • (Optional) Lyse the cells and determine the total protein concentration to normalize the shedding data.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of an ADAM17 inhibitor in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Tumor cell line known to be dependent on ADAM17 signaling (e.g., IGROV1-Luc, which expresses luciferase for in vivo imaging).

    • Test inhibitor formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement or an in vivo imaging system.

  • Procedure:

    • Inject the tumor cells subcutaneously or intraperitoneally into the mice.

    • Allow the tumors to establish and reach a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor and vehicle control according to a pre-defined dosing schedule (e.g., daily intraperitoneal injections).

    • Monitor tumor growth regularly by measuring tumor volume with calipers or by bioluminescence imaging.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).

    • Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion

The landscape of ADAM17 inhibitors is diverse, encompassing both small molecules with varying degrees of selectivity and highly specific antibody-based therapeutics. The choice of an inhibitor for research purposes will depend on the specific experimental question, the required level of selectivity, and the desired modality of action. The data and protocols presented in this guide offer a foundational resource for researchers to make informed decisions in the pursuit of modulating ADAM17 activity for therapeutic benefit.

References

Navigating the ADAM17 Antibody Landscape: A Comparative Guide to Specificity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting a highly specific and reliable antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available and research-grade antibodies targeting ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TACE (Tumor Necrosis Factor-α Converting Enzyme). We delve into their cross-reactivity, performance in various applications, and provide standardized experimental protocols to aid in your research endeavors.

ADAM17 is a critical sheddase involved in the processing of numerous cell surface proteins, playing a pivotal role in signaling pathways that govern inflammation, cell proliferation, and migration. Its close structural homology to other ADAM family members, particularly ADAM10, presents a significant challenge in the development and selection of specific antibodies. This guide aims to provide clarity by summarizing available data on antibody performance and cross-reactivity.

Performance Comparison of ADAM17 Antibodies

The following tables summarize the specifications and available cross-reactivity data for a selection of commercially available and research-grade ADAM17 antibodies. It is important to note that direct head-to-head comparative studies with quantitative cross-reactivity data for a wide range of commercial antibodies are limited. Much of the available information is derived from individual product datasheets and research articles focusing on newly developed antibodies.

Table 1: Comparison of Commercially Available ADAM17 Antibodies

Antibody (Supplier)Catalog NumberTypeHostTested ApplicationsSpecies Reactivity (Tested)Known Cross-Reactivity Data
Abcam ab39162PolyclonalRabbitWB, IHC-P, IP, ICC/IFHuman, Rat, PigStated to not react with other ADAMs, but quantitative data is not provided.
Abcam ab57484Monoclonal (1F6)MouseFlow Cytometry, IF, IHCHuman, MouseNo specific cross-reactivity data provided.
Thermo Fisher Scientific PA5-27395PolyclonalRabbitWB, IHC (P)Human, Mouse, RatSpecificity demonstrated by knockout validation.
Thermo Fisher Scientific MA5-32572Recombinant Monoclonal (JM10-35)RabbitWB, IHC (P), IHC (F), ICC/IF, Flow Cytometry, IPHuman, Mouse, RatNo specific cross-reactivity data provided.
Proteintech 24620-1-APPolyclonalRabbitWB, IHCHumanNo specific cross-reactivity data provided.
Proteintech 68725-1-IgMonoclonalMouseWB, ELISAHuman, MouseNo specific cross-reactivity data provided.
R&D Systems AF9301PolyclonalGoatWB, IHCHumanNo specific cross-reactivity data provided.
R&D Systems MAB9301Monoclonal (111633)MouseFlow Cytometry, WB, ELISAHumanLess than 5% cross-reactivity with recombinant human ADAM8, 9, 15 and recombinant mouse ADAM10 observed in direct ELISAs.
Merck Millipore AB19027PolyclonalRabbitWB, ICCHuman, MouseNo specific cross-reactivity data provided.

Table 2: Performance of Select Research-Grade Monoclonal ADAM17 Antibodies

AntibodyDescriptionSpecies Reactivity (Tested)Known Cross-Reactivity DataReference
MEDI3622 Inhibitory antibodyHuman, MouseNot specified against other ADAMs in the provided text.
D8P1C1 Inhibitory antibody that preferentially recognizes ADAM17 on cancer cells.Human, MouseDid not bind to ADAM10 or ADAM19 in ELISA-based screening.
D5P2A11 Inhibitory antibody.Human, MouseDid not bind to ADAM10 or ADAM19 in ELISA-based screening.

ADAM17 Signaling Pathways

ADAM17 is a key regulator of multiple signaling pathways through the shedding of various transmembrane proteins. Understanding these pathways is crucial for interpreting experimental results.

ADAM17_Signaling_Pathways ADAM17 Signaling Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ADAM17 ADAM17 Notch_Receptor Notch Receptor ADAM17->Notch_Receptor Cleavage (S2) sTNFa Soluble TNF-α ADAM17->sTNFa Shedding sEGFR_ligands Soluble EGFR Ligands ADAM17->sEGFR_ligands Shedding sIL6R Soluble IL-6R ADAM17->sIL6R Shedding pro_TNFa pro-TNF-α pro_TNFa->ADAM17 EGFR_ligands EGFR Ligands (e.g., TGF-α, Amphiregulin) EGFR_ligands->ADAM17 IL6R IL-6R IL6R->ADAM17 Notch_ICD Notch ICD Notch_Receptor->Notch_ICD γ-secretase cleavage TNFR TNFR sTNFa->TNFR EGFR EGFR sEGFR_ligands->EGFR gp130 gp130 sIL6R->gp130 with IL-6 ERK_Pathway MAPK/ERK Pathway EGFR->ERK_Pathway NFkB_Pathway NF-κB Pathway TNFR->NFkB_Pathway STAT3_Pathway JAK/STAT3 Pathway gp130->STAT3_Pathway Notch_Signaling Notch Target Gene Expression Notch_ICD->Notch_Signaling

Caption: ADAM17-mediated shedding of transmembrane proteins and subsequent activation of downstream signaling pathways.

Experimental Workflow for Assessing Antibody Cross-Reactivity

A critical step in validating an ADAM17 antibody is to assess its cross-reactivity against other closely related ADAM family members, such as ADAM10. The following diagram outlines a general workflow for this purpose.

ADAM17 Expression: A Comparative Analysis in Healthy and Diseased Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. This guide provides a comparative overview of ADAM17 expression in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the differential expression of ADAM17 in various diseased states compared to healthy or control tissues, as documented in multiple studies.

ADAM17 in Cancer
Cancer TypeTissue/Sample TypeExpression Change in Cancer vs. HealthyMethod of DetectionReference
Hepatocellular Carcinoma (HCC) Tumor Tissue vs. Paired Non-cancerous Liver Tissue77.4% of HCC tissues showed ADAM17 mRNA expression, compared to 35.5% in non-cancerous tissue (P < 0.05).RT-PCR
Significantly higher ADAM17 expression in HCC tissues compared to normal tissues.The Cancer Genome Atlas (TCGA) and Genotype-Tissue Expression (GTEx) datasets
Colon Cancer Tumor Tissue vs. Adjacent Mucosa3.1 ± 1.8-fold higher expression in tumors.Not Specified
Ovarian Cancer Tumor Tissue vs. Normal Ovarian EpitheliumSignificantly enhanced gene expression in both early and advanced ovarian cancer.Immunohistochemistry (IHC)
Various Cancers Tumor TissuesOverexpressed in many types of cancer, including clear cell renal cell carcinoma, non-small cell lung cancer, esophageal squamous cell carcinoma, and gastric cancer.Meta-analysis
ADAM17 in Inflammatory and Autoimmune Diseases
DiseaseSample TypeExpression Change in Disease vs. Healthy/ControlMethod of DetectionReference
Rheumatoid Arthritis (RA) SerumSignificantly higher in RA patients compared to normal and osteoarthritis (OA) patients.ELISA
Synovial FluidHigher in RA patients compared to OA patients.ELISA
Synovial TissueOverexpressed in RA synovial tissue.Immunohistochemistry
Inflammatory Myopathy SerumSignificantly higher in inflammatory myopathy patients (1048 ± 312 pg/ml) compared to healthy controls (36 ± 18 pg/ml; p < 0.05).ELISA
Serum (with Interstitial Lung Disease)Significantly higher in patients with ILD (1379 ± 454 pg/ml) compared to those without (413 ± 226 pg/ml; p < 0.05).ELISA
ADAM17 in Neurodegenerative Disease
DiseaseTissue/Sample TypeExpression Change in Disease vs. HealthyMethod of DetectionReference
Alzheimer's Disease (AD) Cerebral Microvessels (APP/PS1 mouse model)Markedly reduced expression.Not Specified
Brain (AD patients)Co-localization with amyloid plaques has been observed.Not Specified

Key Signaling Pathways Involving ADAM17

ADAM17 plays a pivotal role in several signaling pathways by cleaving and releasing the ectodomains of transmembrane proteins.

ADAM17_Signaling_Pathways cluster_upstream Upstream Activators cluster_adam17 ADAM17 Activation cluster_downstream Downstream Substrates & Pathways GPCR GPCRs ADAM17_inactive Inactive ADAM17 GPCR->ADAM17_inactive EGFR_upstream EGFR EGFR_upstream->ADAM17_inactive Cytokines Cytokines (e.g., TNFα) Cytokines->ADAM17_inactive PMA PMA PMA->ADAM17_inactive iRhoms iRhom1/2 iRhoms->ADAM17_inactive Trafficking & Maturation ADAM17_active Active ADAM17 ADAM17_inactive->ADAM17_active Activation TNFa_mem pro-TNFα ADAM17_active->TNFa_mem Cleavage EGFR_ligands_mem EGFR Ligands (e.g., TGFα, AREG) ADAM17_active->EGFR_ligands_mem Cleavage IL6R_mem IL-6R ADAM17_active->IL6R_mem Cleavage Notch_mem Notch ADAM17_active->Notch_mem Cleavage APP_mem APP ADAM17_active->APP_mem α-secretase activity TNFa_sol Soluble TNFα TNFa_mem->TNFa_sol EGFR_ligands_sol Soluble EGFR Ligands EGFR_ligands_mem->EGFR_ligands_sol sIL6R Soluble IL-6R IL6R_mem->sIL6R NICD NICD Notch_mem->NICD sAPPalpha sAPPα APP_mem->sAPPalpha Inflammation Inflammation TNFa_sol->Inflammation Cell_Proliferation Cell Proliferation & Survival EGFR_ligands_sol->Cell_Proliferation sIL6R->Inflammation NICD->Cell_Proliferation Neuroprotection Neuroprotection sAPPalpha->Neuroprotection

Caption: Key signaling pathways regulated by ADAM17 activity.

Experimental Protocols

Accurate measurement of ADAM17 expression is crucial for understanding its role in disease. Below are generalized methodologies for common experimental techniques.

Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble ADAM17

This protocol is for the quantitative detection of ADAM17 in serum, plasma, or synovial fluid.

  • Coating: Coat a 96-well microplate with a capture antibody specific for ADAM17 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for ADAM17. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate and add a TMB substrate solution. Incubate for 10-20 minutes at room temperature in the dark.

  • Stopping Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The concentration of ADAM17 is determined by comparison to the standard curve.

Western Blot for Cellular ADAM17 Expression

This protocol outlines the detection of ADAM17 protein in cell or tissue lysates.

  • Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ADAM17 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Both the pro-form (~130 kDa) and mature form (~100 kDa) can be detected.

Quantitative Real-Time PCR (qPCR) for ADAM17 mRNA Expression

This method quantifies the relative expression of ADAM17 mRNA.

  • RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

  • qPCR Reaction: Set up the qPCR reaction with cDNA, forward and reverse primers for ADAM17, and a SYBR Green or TaqMan master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method, normalizing the expression of ADAM17 to a housekeeping gene (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for Tissue Localization of ADAM17

This technique visualizes the distribution of ADAM17 protein in tissue sections.

  • Tissue Preparation: Fix tissue in 10% neutral buffered formalin, process, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections and mount on slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against ADAM17 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

  • Microscopy: Examine the slides under a light microscope.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing ADAM17 expression.

Experimental_Workflow cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Expression Analysis cluster_output Data Output Healthy Healthy Control Tissue/Fluid Lysate Protein Lysate Preparation Healthy->Lysate RNA RNA Extraction Healthy->RNA Serum_Plasma Serum/Plasma/Synovial Fluid Healthy->Serum_Plasma Tissue_Section Tissue Fixation & Sectioning Healthy->Tissue_Section Diseased Diseased Tissue/Fluid Diseased->Lysate Diseased->RNA Diseased->Serum_Plasma Diseased->Tissue_Section WB Western Blot Lysate->WB qPCR qPCR RNA->qPCR ELISA ELISA Serum_Plasma->ELISA IHC Immunohistochemistry Tissue_Section->IHC Protein_Quant Protein Expression Level WB->Protein_Quant mRNA_Quant mRNA Expression Level qPCR->mRNA_Quant Soluble_Protein_Quant Soluble Protein Concentration ELISA->Soluble_Protein_Quant Protein_Localization Protein Localization & Distribution IHC->Protein_Localization

Caption: General workflow for analyzing ADAM17 expression.

Safety Operating Guide

Navigating the Disposal of "AMS-17": A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Without a specific SDS, providing precise disposal instructions for "AMS-17" would be speculative and could pose a significant safety risk. The "AMS" designation has been associated with various substances, including mixtures of sulfuric and hydrochloric acid, as well as ammonium sulfate. Each of these would have distinct and incompatible disposal protocols.

Therefore, this guide provides essential, immediate safety and logistical information for the proper disposal of general laboratory chemical waste, which should be adapted once the specific SDS for "this compound" is obtained. Adherence to these general procedures will enhance safety and ensure regulatory compliance.

General Safety and Handling of Unidentified or Hazardous Chemicals

All personnel must handle unknown or hazardous chemicals with the utmost caution. The following table summarizes crucial safety information applicable to a wide range of laboratory chemicals.

ParameterGeneral GuidanceFirst Aid Measures
Personal Protective Equipment (PPE) Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.Skin Contact: Immediately wash with plenty of soap and water.[1] If irritation persists, seek medical attention.
Ensure adequate ventilation or use a fume hood.Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][2]
Handling Avoid direct contact with the substance. Do not handle in a confined space.Ingestion: Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2]
Avoid the formation or spread of mists in the air.Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Storage Store in a cool, well-ventilated area in a tightly closed, compatible container.
The storage area floor must be impermeable to prevent the escape of liquids.[1]
Fire Extinguishing Media Use media suitable for the surrounding fire. Water spray can be used to cool containers.[1]

Standard Protocol for the Disposal of Hazardous Chemical Waste

The following protocol outlines the fundamental steps for the safe disposal of hazardous chemical waste in a laboratory setting. This procedure should be followed in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Characterization:

  • Crucially, obtain the Safety Data Sheet (SDS) for the specific chemical. The SDS will provide detailed information on the chemical's hazards and required disposal methods.
  • If the chemical is a mixture, all components must be identified.
  • Never mix different chemical wastes unless you have confirmed they are compatible.[3][4]

2. Proper Containerization:

  • Select a waste container that is compatible with the chemical waste. The container must be in good condition, with no leaks or cracks.[3][5]
  • Keep the waste container closed except when adding waste.[4][5]

3. Labeling of Hazardous Waste:

  • Affix a completed "Hazardous Waste" label to the container.[5]
  • The label must include the full chemical name(s) of all components. Chemical formulas or abbreviations are not acceptable.[5]
  • Indicate the hazards associated with the waste (e.g., flammable, corrosive, toxic).

4. Segregation and Storage:

  • Store hazardous waste in a designated, secondary containment area, such as a chemical fume hood or a dedicated waste storage cabinet.[3]
  • Segregate incompatible wastes to prevent dangerous reactions.[4][5]

5. Scheduling Waste Disposal:

  • Once the waste container is full (typically around 75-80% capacity to prevent spills), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]
  • Do not dispose of hazardous chemicals down the drain or in the regular trash under any circumstances.[4][5]

6. Disposal of Empty Containers:

  • Empty chemical containers must be triple-rinsed with a suitable solvent.[4][5]
  • The first rinsate must be collected and treated as hazardous waste.[4]
  • After thorough rinsing and air-drying, the labels on the container must be defaced or removed before disposal in the regular trash.[4]

Generalized Chemical Waste Disposal Workflow

The following diagram illustrates a typical workflow for the safe and compliant disposal of laboratory chemical waste.

cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Segregation cluster_3 Final Disposal A Chemical Waste Generated B Obtain & Review Safety Data Sheet (SDS) A->B C Identify Hazards & Disposal Requirements B->C D Select Compatible Waste Container C->D E Affix Completed Hazardous Waste Label D->E F Store in Designated Secondary Containment E->F G Segregate from Incompatible Wastes F->G H Container is Full? G->H I Contact EHS for Waste Pickup H->I Yes J Continue Use H->J No

Caption: Workflow for proper disposal of hazardous laboratory chemicals.

References

Essential Safety and Handling Protocols for Novel Chemical Compound AMS-17

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "AMS-17" does not correspond to a publicly documented chemical entity, this guide provides essential safety and logistical information for handling a novel or investigational compound with unknown hazardous properties. The following procedures are based on established best practices for managing potent or uncharacterized substances in a research and drug development setting. A thorough risk assessment must be conducted before any handling of the material.

This document provides a procedural, step-by-step framework to ensure the safe handling, use, and disposal of this compound, establishing a foundation of safety and trust for laboratory personnel.

Pre-Handling Risk Assessment

Before commencing any work with this compound, a comprehensive risk assessment is mandatory. This process is crucial for understanding and mitigating potential hazards associated with a new chemical entity.

Experimental Protocol: Risk Assessment for this compound

  • Hazard Identification: Assume this compound is a potent or hazardous compound until proven otherwise. Review any available preliminary data, information on analogous structures, or computational toxicology predictions. The Safety Data Sheet (SDS) should be the primary source of information if available.

  • Exposure Assessment: Evaluate all potential routes of exposure, including inhalation, dermal contact, and ingestion. Consider every step of the planned experiment, from weighing and dissolution to the final work-up and waste disposal.

  • Risk Characterization: Combine the hazard and exposure assessments to determine the overall risk. This will inform the selection of appropriate engineering controls, personal protective equipment (PPE), and standard operating procedures (SOPs).

  • Control Banding: In the absence of definitive toxicological data, utilize a control banding system to assign this compound to a risk category. Highly potent active pharmaceutical ingredients (HPAPIs) often require the most stringent control measures.

cluster_assessment Risk Assessment Workflow A Gather Preliminary Data (Analogs, Computational Data) B Assume High Potency A->B C Identify Potential Hazards (Toxicity, Reactivity, etc.) B->C F Characterize Risk Level (Low, Medium, High) C->F D Evaluate Experimental Procedures E Assess Exposure Routes (Inhalation, Dermal, Ingestion) D->E E->F G Define Control Measures (Engineering, PPE, SOPs) F->G

Risk Assessment Workflow for this compound

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is critical to prevent exposure through all potential routes. The following recommendations are based on the assumption of high potency for this compound.

Body Part Recommended PPE Rationale
Hands Double Gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., butyl rubber, neoprene).Provides robust protection against a wide range of chemicals. The outer glove should be selected based on the solvent used. Nitrile gloves offer good general protection and visibly tear if punctured.
Eyes/Face Chemical splash goggles and a full-face shield.Goggles provide a seal to protect against splashes and vapors, while a face shield offers broader facial protection. Standard safety glasses are insufficient.
Body Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. For higher risk activities, a "bunny suit" or coverall is recommended.Protects skin and personal clothing from contamination. Gowns should be changed regularly or immediately after a spill.
Respiratory A properly fitted respirator with appropriate cartridges (e.g., combination organic vapor and P100 particulate).Necessary when handling powders outside of a containment system or when aerosols may be generated.
Feet Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread outside the laboratory.

Glove Selection Data

The selection of the appropriate glove material is paramount. The following table provides a general comparison of common glove materials against various chemical classes.

Glove Material Good to Excellent Protection Against Poor Protection Against
Nitrile Solvents, oils, greases, some acids and bases.Ketones, strong oxidizing acids, aromatic solvents.
Neoprene Hydraulic fluids, gasoline, alcohols, organic acids, alkalis.Halogenated and aromatic hydrocarbons.
Butyl Ketones, esters, aldehydes, highly corrosive acids (nitric, sulfuric).Aliphatic and aromatic hydrocarbons, halogenated solvents.
Natural Rubber (Latex) Water solutions of acids, alkalis, salts, and ketones.Organic solvents, oils, greases.

Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance charts.

cluster_ppe_selection PPE Selection Logic Start Start: Handling this compound Risk Risk Assessment Outcome? Start->Risk LowRisk Minimum PPE: Lab Coat, Safety Glasses, Single Nitrile Gloves Risk->LowRisk Low HighRisk Enhanced PPE: Disposable Gown, Goggles, Face Shield, Double Gloves Risk->HighRisk High/Unknown Powder Handling Powder or Aerosol Risk? LowRisk->Powder HighRisk->Powder Respirator Add Respirator and Shoe Covers Powder->Respirator Yes End Proceed with Caution Powder->End No Respirator->End

Decision Pathway for PPE Selection

Operational Plan: Handling this compound

Adherence to strict operational procedures is necessary to minimize exposure and prevent contamination.

Experimental Protocol: Weighing and Handling of Solid this compound

  • Preparation: Ensure all necessary PPE is correctly donned. All handling of solid this compound should occur within a certified chemical fume hood, ventilated balance enclosure, or glove box.

  • Weighing: Use the smallest feasible quantity of the substance. Utilize disposable weigh boats or papers.

  • Aliquotting/Dissolving: Add solvent to the vessel containing the weighed solid to avoid generating dust.

  • Post-Handling: Decontaminate all surfaces and equipment that have come into contact with this compound. Carefully remove PPE, starting with the outer gloves, to avoid cross-contamination. Wash hands thoroughly with soap and water after removing all PPE.

  • Contingency: Never work alone when handling a substance of unknown toxicity. Ensure a safety shower and eyewash station are immediately accessible.

Disposal Plan for this compound Waste

Proper disposal is a critical final step to ensure laboratory and environmental safety. Chemical waste disposal is regulated and must be handled through the institution's Environmental Health and Safety (EHS) program.

Disposal Protocol for this compound and Contaminated Materials

  • Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, vials, excess solution) must be collected in a designated hazardous waste container. Do not mix with other waste streams unless deemed compatible.

  • Container Selection: Use a sturdy, leak-proof container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred over glass to minimize breakage risk.

  • **

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。